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  • Product: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
  • CAS: 1142202-31-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Authored by: A Senior Application Scientist Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural elucidation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This molecule represents a sophisticated scaffold, strategically combining the pharmacologically relevant pyrrolidin-2-one and 5-amino-1,3,4-thiadiazole cores. We will explore the synthetic strategy, from precursor preparation to the final cyclocondensation, offering insights into the mechanistic rationale behind the chosen methodology. Furthermore, this guide establishes a self-validating protocol through a multi-pronged characterization approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and verification of this and related molecular architectures.

Introduction: A Tale of Two Scaffolds

The title compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1142202-31-0), is a hybrid molecule designed to leverage the biological potential of two distinct heterocyclic systems.[1]

  • The Pyrrolidin-2-one Ring: This saturated lactam is a privileged scaffold in drug discovery. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[2][3] The pyrrolidinone motif is a core component in a range of therapeutics, including nootropics like Piracetam and anticonvulsants.[2]

  • The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle is a bioisostere of thiazole and is renowned for its broad spectrum of pharmacological activities.[3] The 2-amino-5-substituted-1,3,4-thiadiazole moiety, in particular, is a cornerstone in the development of antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly valuable pharmacophore.[3]

By covalently linking these two scaffolds, the title compound emerges as a promising platform for developing novel therapeutic agents. This guide provides the essential knowledge to synthesize this molecule with high fidelity and to unequivocally confirm its chemical identity.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically designed as a two-stage process. The initial step involves the construction of the pyrrolidinone core, followed by the formation of the thiadiazole ring onto this scaffold.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and efficient pathway. The target molecule can be disconnected at the C-C bond between the pyrrolidinone and thiadiazole rings. The thiadiazole ring itself is classically formed from a carboxylic acid and thiosemicarbazide. This leads us to two key starting materials: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid and thiosemicarbazide . The carboxylic acid precursor can be readily synthesized from the reaction of aniline and itaconic acid .

Synthetic Workflow Diagram

The overall process is outlined in the workflow below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Thiadiazole Formation Itaconic_Acid Itaconic Acid Precursor 1-phenyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Precursor Reflux in H₂O Aniline Aniline Aniline->Precursor Target 4-(5-Amino-1,3,4-thiadiazol-2-yl)- 1-phenylpyrrolidin-2-one Precursor->Target Key Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Target Conc. H₂SO₄ Heat (80-110 °C)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

PART A: Synthesis of Precursor: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of N-aryl pyrrolidinones from itaconic acid.[6][7]

Protocol Steps:

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and aniline (1.0 eq).

  • Solvent Addition: Add water to the flask to create a slurry. The use of water as a solvent makes this a green and cost-effective step.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction involves a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) with the elimination of a water molecule.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-12 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, acidify the solution slightly with 5% HCl to induce precipitation.[6]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

PART B: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

This core protocol is based on the efficient cyclocondensation method reported by Sigay et al.[8]

Protocol Steps:

  • Reagent Charging & Safety: In a fume hood, carefully add concentrated sulfuric acid (98%) to a dry round-bottom flask equipped with a magnetic stirrer and thermometer. Caution: Concentrated sulfuric acid is highly corrosive; appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. The addition of subsequent reagents should be performed slowly and with cooling if necessary.

  • Precursor Addition: Add 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) to the sulfuric acid with stirring.

  • Thiosemicarbazide Addition: Once the carboxylic acid has dissolved, add thiosemicarbazide (1.1 eq) portion-wise to control any initial exotherm.

  • Reaction & Mechanistic Insight: Heat the reaction mixture to 80-110 °C for 2-6 hours.[8] The reaction proceeds via several key steps:

    • The carboxylic acid is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.

    • The terminal nitrogen of thiosemicarbazide acts as the nucleophile, attacking the activated carbonyl to form an acylthiosemicarbazide intermediate.

    • The concentrated sulfuric acid then acts as a powerful dehydrating agent, catalyzing the intramolecular cyclization and dehydration of the intermediate to form the stable, aromatic 1,3,4-thiadiazole ring.[2][9]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product as its sulfate salt.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This deprotonates the product, causing it to precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid extensively with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final compound.

Structural Elucidation: A Self-Validating System

Confirmation of the final structure is achieved by a combination of spectroscopic and physical methods. Each technique provides a piece of the puzzle, and together they create a self-validating system that confirms the successful execution of the protocol.

G cluster_0 Analytical Techniques cluster_1 Verified Information Compound Synthesized Compound (Purity & Identity?) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Physical Physical/Chromatographic (MP, TLC, EA) Compound->Physical Connectivity Atomic Connectivity (Carbon Skeleton) NMR->Connectivity Confirms Func_Groups Functional Groups (-NH₂, C=O, C-N, C=N) FTIR->Func_Groups Confirms Mol_Weight Molecular Weight & Formula MS->Mol_Weight Confirms Purity Purity & Identity Physical->Purity Confirms

Caption: Integrated approach for structural validation.

Physical and Chromatographic Data

This data provides the first assessment of purity and identity.

PropertyExpected/Reported ValueRationale/Interpretation
Molecular Formula C₁₂H₁₂N₄OSConfirmed by High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.[8][10]
Molecular Weight 260.31 g/mol The parent ion peak in the mass spectrum should correspond to this value.[1][10]
Melting Point (MP) Specific to batchA sharp melting point range indicates high purity.
TLC (Rf value) Varies with eluentUsed to monitor reaction completion and assess the purity of the final product.
Elemental Analysis C: 55.37%, H: 4.65%, N: 21.52%Provides experimental verification of the elemental composition, confirming the molecular formula.
Spectroscopic Characterization

FT-IR is a rapid and powerful tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300-3100N-H StretchConfirms the presence of the primary amino (-NH₂) group on the thiadiazole ring.[11]
~3100-3000Aromatic C-H StretchIndicates the phenyl group protons.
~2950-2850Aliphatic C-H StretchCorresponds to the -CH₂- and -CH- groups of the pyrrolidinone ring.[12]
~1680-1660C=O Stretch (Amide)A strong, characteristic peak for the lactam carbonyl group in the pyrrolidinone ring.[12]
~1620-1580C=N Stretch / C=C StretchConfirms the C=N bond within the thiadiazole ring and aromatic C=C bonds.[5]
~1350-1250C-N StretchAromatic and aliphatic C-N bond vibrations.
~700-650C-S StretchIndicates the presence of the carbon-sulfur bond within the thiadiazole ring.[12]

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The data presented is based on reported values for the target compound and related structures.[8]

¹H NMR (Proton NMR) - (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.65 d 2H Ar-H Protons on the phenyl ring ortho to the nitrogen.
~7.40 t 2H Ar-H Protons on the phenyl ring meta to the nitrogen.
~7.28 s 2H -NH₂ A characteristic singlet for the two equivalent protons of the amino group.[13]
~7.20 t 1H Ar-H Proton on the phenyl ring para to the nitrogen.
~4.00 m 1H CH (pyrrolidinone) The methine proton at the C4 position.
~3.85 m 2H N-CH₂ (pyrrolidinone) The two diastereotopic protons on the C5 carbon adjacent to the nitrogen.

| ~2.90 & ~2.60 | m | 2H | CO-CH₂ (pyrrolidinone) | The two diastereotopic protons on the C3 carbon adjacent to the carbonyl. |

¹³C NMR (Carbon NMR) - (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~173.0 C=O (Lactam) Carbonyl carbon of the pyrrolidinone ring.
~169.5 C-NH₂ (Thiadiazole) Carbon of the thiadiazole ring bonded to the amino group.
~155.0 C-S (Thiadiazole) Carbon of the thiadiazole ring adjacent to the pyrrolidinone.
~139.0 Ar-C (Quaternary) Phenyl carbon directly attached to the pyrrolidinone nitrogen.
~129.0 Ar-CH Phenyl carbons meta to the nitrogen.
~124.0 Ar-CH Phenyl carbon para to the nitrogen.
~119.0 Ar-CH Phenyl carbons ortho to the nitrogen.
~48.0 N-CH₂ C5 carbon of the pyrrolidinone ring.
~40.0 CH C4 carbon of the pyrrolidinone ring.

| ~35.0 | CO-CH₂ | C3 carbon of the pyrrolidinone ring. |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern in Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS) can further validate the structure.

  • Expected [M+H]⁺: 261.0808

  • Key Fragmentation Pathways:

    • Alpha-cleavage adjacent to the pyrrolidinone carbonyl.

    • Fragmentation of the pyrrolidinone ring.[14][15]

    • Loss of small neutral molecules like HCN or NH₃ from the heterocyclic rings.

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The synthetic rationale is grounded in well-established heterocyclic chemistry, utilizing an efficient cyclocondensation reaction. The multi-faceted characterization strategy, employing a suite of modern analytical techniques, provides a self-validating framework to ensure the unequivocal identification and high purity of the final product. The successful synthesis and rigorous characterization of this hybrid molecule provide a solid foundation for its further investigation and derivatization in the pursuit of new therapeutic agents.

References

Sources

Exploratory

Spectroscopic Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the spectroscopic characterization of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. As the quest for novel therapeutic agents continues, the unambiguous determination of molecular structure is paramount. This document outlines the application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, to elucidate the structural features of this molecule. By integrating data from these orthogonal methods, we present a holistic analytical workflow, offering researchers, scientists, and drug development professionals a robust framework for the comprehensive analysis of this and structurally related compounds. The causality behind experimental choices, detailed step-by-step protocols, and the interpretation of spectral data are discussed with scientific rigor, grounded in established principles and authoritative references.

Introduction: The Imperative for Rigorous Structural Elucidation

The compound 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a member of a class of heterocyclic ensembles that have garnered considerable attention due to their potential biological activities, including antifungal properties.[1] The synthesis of such novel molecular entities is a cornerstone of drug discovery, but it is the meticulous confirmation of their chemical structure that provides the foundation for all subsequent biological evaluation. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting valuable resources and impeding scientific progress.

This guide is structured to provide not just a collection of data, but a logical and scientifically sound narrative of the spectroscopic investigation. We will delve into the "why" behind each analytical choice, ensuring that each step of the characterization process is self-validating. The synergistic application of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a multi-faceted view of the molecule, allowing for a confident and unambiguous structural assignment.

Molecular Structure Overview

Before delving into the spectroscopic data, it is essential to have a clear representation of the target molecule. The structure of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, with its key functional groups, is depicted below. This structure will serve as the reference for interpreting all subsequent spectral data.

Caption: Chemical structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional arrangement.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale for Use: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for identifying the various moieties within the target molecule, such as the phenyl ring, the pyrrolidinone ring, and the amino group.

Expected Spectral Features:

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring are expected to appear in this region. The substitution pattern will influence the multiplicity of these signals.

  • Pyrrolidinone Ring Protons (δ 2.0-4.0 ppm): The methylene and methine protons of the pyrrolidinone ring will resonate in this region. Their chemical shifts and coupling patterns will be diagnostic of their positions relative to the carbonyl group and the thiadiazole substituent.

  • Amino Group Protons (δ ~7.3 ppm): The protons of the primary amine on the thiadiazole ring are expected to appear as a broad singlet.[2] The exact chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Rationale for Use: ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete carbon count and identification of functional groups like carbonyls and aromatic carbons.

Expected Spectral Features:

  • Carbonyl Carbon (δ ~170-180 ppm): The carbonyl carbon of the pyrrolidinone ring is expected to be significantly downfield.

  • Thiadiazole Ring Carbons (δ ~160-170 ppm): The two carbons of the 1,3,4-thiadiazole ring typically resonate in this region.[3]

  • Aromatic Carbons (δ ~110-150 ppm): The carbons of the phenyl ring will appear in this range.

  • Pyrrolidinone Ring Carbons (δ ~20-60 ppm): The aliphatic carbons of the pyrrolidinone ring will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.[4]

  • Instrument Parameters: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Anticipated NMR Data Summary
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Phenyl-H7.0 - 8.0 (m)110 - 150
Pyrrolidinone-CH₂2.0 - 3.0 (m)20 - 40
Pyrrolidinone-CH3.0 - 4.0 (m)40 - 60
Pyrrolidinone-C=O-170 - 180
Thiadiazole-C-160 - 170
-NH₂~7.3 (br s)-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Rationale for Use: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can reveal the connectivity of the different structural motifs.

Expected Fragmentation Pathways

The fragmentation of 1,3,4-thiadiazole derivatives under electron ionization or electrospray ionization typically involves the cleavage of the heterocyclic rings.[5][6] For the title compound, key fragmentations are expected to involve:

  • Cleavage of the bond between the pyrrolidinone and thiadiazole rings.

  • Fragmentation of the pyrrolidinone ring, including the loss of CO.

  • Rupture of the thiadiazole ring, which can involve the loss of nitrogen or sulfur-containing fragments.[7][8]

Fragmentation_Workflow Molecule 4-(5-Amino-1,3,4-thiadiazol-2-yl)- 1-phenylpyrrolidin-2-one Ionization Ionization (e.g., ESI) Molecule->Ionization MolecularIon Molecular Ion [M+H]⁺ Ionization->MolecularIon MS_Analysis MS Analysis MolecularIon->MS_Analysis Fragmentation Collision-Induced Dissociation (CID) MolecularIon->Fragmentation MassSpectrum Mass Spectrum (m/z of [M+H]⁺) MS_Analysis->MassSpectrum FragmentIons Fragment Ions Fragmentation->FragmentIons MSMS_Analysis MS/MS Analysis FragmentIons->MSMS_Analysis FragmentationPattern Fragmentation Pattern MSMS_Analysis->FragmentationPattern

Caption: General workflow for mass spectrometric analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

  • Data Acquisition:

    • Full Scan MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Use: FT-IR is an excellent method for confirming the presence of key functional groups such as the amine (N-H), carbonyl (C=O), and various bonds within the aromatic and heterocyclic rings (C=N, C-N, C-S).[3]

Expected Vibrational Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H stretch3100 - 3400 (two bands)
Amide (C=O)C=O stretch1680 - 1720
Aromatic RingC=C stretch1450 - 1600
Thiadiazole RingC=N stretch~1630
C-N and C-S stretches1100 - 1400

Note: These are approximate ranges and can be influenced by the molecular environment.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Rationale for Use: The presence of the phenyl ring and the 1,3,4-thiadiazole ring, which are both aromatic systems, suggests that the molecule will exhibit characteristic UV absorption.[10] This technique can be used to confirm the presence of these chromophores.

Expected Absorption Maxima (λmax)

Heterocyclic and aromatic compounds typically show absorption bands in the 200-400 nm range.[11] The exact position and intensity of the absorption maxima (λmax) will depend on the extent of conjugation and the solvent used. For the title compound, absorptions corresponding to π → π* transitions within the phenyl and thiadiazole rings are anticipated.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most intense peak.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for spectroscopic structure elucidation.

By combining the connectivity information from NMR, the molecular weight and fragmentation data from MS, the functional group identification from FT-IR, and the confirmation of conjugated systems from UV-Vis, a highly confident structural assignment for 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one can be achieved.

Conclusion

This technical guide has outlined a comprehensive and logical approach to the spectroscopic analysis of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. By following the detailed protocols and interpretative guidelines presented for NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can ensure the scientific integrity of their work. The emphasis on the causality behind experimental choices and the integration of data from multiple orthogonal techniques provides a robust framework for the unambiguous structural elucidation of novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.).
  • Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760–764. [Link]

  • Gospodinova, N., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(15), 4587. [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515–522. [Link]

  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29387–29400. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29387–29400. Available from: [Link]

  • Kryuchkova, M. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1709. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(1), 1–9.
  • Brito, R. M. M. (2014). UV-vis spectroscopic characterization of heterocyclic azines as colorimetric chemosensors for metal ion detection. Universidade do Minho.
  • Isah, M., Shehzad, F., & Al-Harthi, M. A. (2024). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP.
  • Britannica, The Editors of Encyclopaedia. (2026, January 1). Ultraviolet spectroscopy. Encyclopedia Britannica. [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... Retrieved from [Link]

  • Chemistry Champss. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). YouTube. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3.... Retrieved from [Link]

  • Stimson, M. M. (1952). Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. III. Effect of pH and Irradiation on the Spectrum of 2-Chloro-6-aminopyrimidine. Journal of the American Chemical Society, 74(7), 1805–1807. [Link]

  • ChemistrySelect. (2025). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3845.
  • Amerigo Scientific. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 58–67.
  • Drapak, I. V., et al. (2021).
  • Nguyen, T. H., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 1234–1245.

Sources

Foundational

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. This molecule, featuring a confluence of a pharmacologically significant 1,3,4-thiadiazole ring and a pyrrolidinone scaffold, represents a class of compounds with considerable interest in medicinal chemistry. This document serves as a comprehensive resource, detailing the predicted spectral data, its interpretation, a robust experimental protocol for data acquisition, and the application of advanced 2D NMR techniques for unambiguous structural verification.

A Note on Data Presentation: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally analogous compounds and established chemical shift principles for the constituent heterocyclic systems. While direct experimental data for the title compound was not available, these predictions offer a reliable framework for its spectroscopic identification.

Predicted NMR Data for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

The structural complexity of the title compound gives rise to a distinct NMR fingerprint. The predicted data, assuming a standard deuterated solvent such as DMSO-d₆, is summarized below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HH-2', H-6' (Phenyl)
~7.35t2HH-3', H-5' (Phenyl)
~7.20s2H-NH₂ (Amino)
~7.15t1HH-4' (Phenyl)
~4.00t1HH-4 (Pyrrolidinone)
~3.85dd1HH-5a (Pyrrolidinone)
~3.65dd1HH-5b (Pyrrolidinone)
~3.00dd1HH-3a (Pyrrolidinone)
~2.70dd1HH-3b (Pyrrolidinone)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~174.0C=OC-2 (Pyrrolidinone)
~168.0CC-5'' (Thiadiazole)
~155.0CC-2'' (Thiadiazole)
~139.5CC-1' (Phenyl)
~129.0CHC-3', C-5' (Phenyl)
~124.0CHC-4' (Phenyl)
~119.0CHC-2', C-6' (Phenyl)
~49.0CH₂C-5 (Pyrrolidinone)
~40.0CHC-4 (Pyrrolidinone)
~35.0CH₂C-3 (Pyrrolidinone)

In-Depth Spectral Interpretation

The predicted chemical shifts are rooted in the electronic environments of the constituent nuclei. The rationale for these assignments is detailed below, with reference to the numbered molecular structure.

Figure 1. Molecular structure of the title compound.

¹H NMR Spectrum Analysis
  • Phenyl Protons (H-2' to H-6'): The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The ortho-protons (H-2', H-6') are predicted to be the most downfield due to the deshielding effect of the pyrrolidinone nitrogen, appearing as a doublet around δ 7.65 ppm. The meta- (H-3', H-5') and para- (H-4') protons are expected at approximately δ 7.35 ppm and δ 7.15 ppm, respectively, as triplets.

  • Amino Protons (-NH₂): The two protons of the primary amine on the thiadiazole ring are anticipated to give a broad singlet around δ 7.20 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.

  • Pyrrolidinone Protons (H-3, H-4, H-5): The methine proton at the C-4 position, being adjacent to the electron-withdrawing thiadiazole ring, is expected to be the most downfield of the aliphatic protons, resonating around δ 4.00 ppm as a triplet. The diastereotopic methylene protons at C-5 (adjacent to the nitrogen) are predicted to appear as distinct doublet of doublets around δ 3.85 and 3.65 ppm. Similarly, the C-3 methylene protons are expected as doublet of doublets around δ 3.00 and 2.70 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-2): The lactam carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, predicted around δ 174.0 ppm.

  • Thiadiazole Carbons (C-2'', C-5''): The two carbons of the 1,3,4-thiadiazole ring are in a heteroaromatic environment and are significantly deshielded. The carbon atom (C-5'') bearing the amino group is anticipated around δ 168.0 ppm, while the carbon (C-2'') attached to the pyrrolidinone ring is predicted at approximately δ 155.0 ppm.

  • Phenyl Carbons (C-1' to C-6'): The ipso-carbon (C-1') attached to the nitrogen is expected around δ 139.5 ppm. The other aromatic carbons will appear in the typical range of δ 119.0 to 129.0 ppm.

  • Pyrrolidinone Carbons (C-3, C-4, C-5): The C-5 carbon, being adjacent to the nitrogen, is the most deshielded among the aliphatic carbons, predicted at δ 49.0 ppm. The C-4 methine carbon, substituted with the thiadiazole ring, is expected around δ 40.0 ppm. The C-3 methylene carbon is predicted to be the most upfield at approximately δ 35.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for small organic molecules like the title compound.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar heterocyclic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Advanced Structural Verification with 2D NMR

While 1D NMR provides significant structural information, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

G A 1D ¹H NMR (Proton Environments) C COSY (¹H-¹H Correlations) A->C D HSQC (¹H-¹³C One-Bond Correlations) A->D E HMBC (¹H-¹³C Long-Range Correlations) A->E B 1D ¹³C NMR (Carbon Environments) B->D B->E F Structure Elucidation C->F D->F E->F

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Amino-Thiadiazole Derivatives

Foreword: The Versatile Scaffold of Amino-Thiadiazoles The 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, represents a cornerstone in modern medicinal chemistry.[1][2] This five-membered...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of Amino-Thiadiazoles

The 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, represents a cornerstone in modern medicinal chemistry.[1][2] This five-membered heterocyclic scaffold is a privileged structure, prized for its metabolic stability and its ability to engage in a multitude of interactions with biological targets. Its inherent mesoionic character facilitates passage across cellular membranes, a critical attribute for any aspiring therapeutic agent.[1] Consequently, amino-thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the mechanisms through which these compounds exert their effects. We will delve into the causality behind experimental choices and present self-validating protocols that form the bedrock of robust mechanism-of-action studies.

I. Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Amino-thiadiazole derivatives have emerged as formidable anticancer agents, primarily by disrupting the intricate signaling networks that govern cancer cell proliferation, survival, and migration.[6][7] Their mechanisms of action are diverse, often involving the direct inhibition of key enzymes that are dysregulated in various cancers.

A. Inhibition of Key Kinases in Cancer Signaling

A prominent anticancer strategy of amino-thiadiazole derivatives is the targeted inhibition of protein kinases, enzymes that play a pivotal role in the signal transduction pathways driving oncogenesis.

One of the most notable targets is the Bcr-Abl tyrosine kinase , the hallmark of chronic myelogenous leukemia (CML).[6] Certain amino-thiadiazole derivatives have shown potent inhibitory activity against this kinase, disrupting downstream signaling and inducing apoptosis in CML cells.

Another critical class of enzymes targeted by these compounds is the Cyclin-Dependent Kinases (CDKs) , which are central regulators of the cell cycle.[8] For instance, derivatives have been identified that inhibit CDK9, a kinase involved in transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells.[8]

The following workflow illustrates a typical in vitro kinase inhibition assay, a fundamental tool for assessing the direct inhibitory potential of a compound against a purified kinase.

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of amino-thiadiazole derivative incubate Incubate kinase with inhibitor prep_inhibitor->incubate prep_kinase Prepare kinase solution (e.g., Bcr-Abl, CDK9) prep_kinase->incubate prep_substrate Prepare substrate (e.g., peptide) and ATP initiate Initiate reaction with ATP and substrate prep_substrate->initiate incubate->initiate stop_reaction Stop reaction initiate->stop_reaction measure Measure phosphorylated substrate (e.g., TR-FRET, radioactivity) stop_reaction->measure analyze Calculate % inhibition and determine IC50 measure->analyze

In Vitro Kinase Inhibition Assay Workflow.
B. Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

In addition to kinase inhibition, some amino-thiadiazole derivatives function as Histone Deacetylase (HDAC) inhibitors .[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds can restore the expression of these crucial genes, thereby impeding cancer progression.

C. Cellular Effects: From Proliferation Arrest to Apoptosis

The ultimate outcome of the molecular interactions of amino-thiadiazole derivatives is the suppression of the cancerous phenotype at the cellular level. This is typically assessed through a battery of cell-based assays.

  • Inhibition of Cell Proliferation: The MTT assay is a widely used colorimetric method to assess the impact of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

  • Induction of Apoptosis: The Annexin V-FITC assay is a standard method to detect one of the earliest events in apoptosis – the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[10]

  • Cell Cycle Arrest: Propidium iodide staining followed by flow cytometry is a robust technique to analyze the distribution of cells in different phases of the cell cycle, revealing any compound-induced cell cycle arrest.[3]

The following table summarizes the anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
FABTC6 (glioma)Proliferation23.5[6]
FABTA549 (lung carcinoma)Proliferation13.7[6]
Compound 2K562 (CML)Abl protein kinase inhibition7.4[6]
Compound 2gLoVo (colon cancer)Anti-proliferative2.44[6]
Compound 2gMCF-7 (breast cancer)Anti-proliferative23.29[6]

II. Antimicrobial Mechanisms: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Amino-thiadiazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][9]

The antimicrobial efficacy of these compounds is often attributed to their structural resemblance to other biologically active heterocycles and their favorable physicochemical properties, such as high lipophilicity, which enhances cell permeability.[3][11]

While the precise molecular targets are still under investigation for many derivatives, proposed mechanisms include:

  • Inhibition of Essential Enzymes: Disruption of key enzymatic processes necessary for microbial survival.

  • Interference with Cell Wall Synthesis: Compromising the integrity of the microbial cell wall.

  • Disruption of Membrane Potential: Altering the electrochemical gradient across the microbial cell membrane.

The initial assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a compound that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Incubation cluster_readout Readout & Analysis prep_compound Prepare serial dilutions of amino-thiadiazole derivative inoculate Inoculate broth dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions (e.g., 37°C, 24h) inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Minimum Inhibitory Concentration (MIC) Assay Workflow.

III. Anti-inflammatory Mechanisms: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. Amino-thiadiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme .[5][12] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[12]

The selectivity of these compounds for COX-2 over the constitutively expressed COX-1 isoform is a significant advantage, as it may lead to a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have provided insights into the binding modes of these derivatives within the COX-2 active site, often revealing interactions with key amino acid residues that confer selectivity.[5]

The carrageenan-induced paw edema model in rodents is a classic in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.

CompoundSelectivity Index (SI) for COX-2Reference
Compound 26>555.5 µM[5]
Celecoxib (Reference)>277.7 µM[5]
Compound 3>384.6 µM[5]
Compound 16>308.6 µM[5]
Compound 17>384.6 µM[5]
Compound 21>384.6 µM[5]

IV. Enzyme Inhibition: A Common Thread

A recurring theme in the mechanism of action of amino-thiadiazole derivatives is their ability to inhibit specific enzymes. Beyond the cancer- and inflammation-related enzymes already discussed, these compounds have been shown to inhibit other important enzymes such as:

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[10][13]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key approach in the management of Alzheimer's disease.[14]

The following table presents inhibitory data for some amino-thiadiazole and related thiazole derivatives against these enzymes.

CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001[14]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017[14]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[14]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[14]

V. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: MTT Cell Proliferation Assay[9][15]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the amino-thiadiazole derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V-FITC Apoptosis Assay[10][14]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.

Methodology:

  • Cell Treatment: Treat cells with the amino-thiadiazole derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Carbonic Anhydrase Inhibition Assay[16][17]

Principle: This assay is based on the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and the inhibition of this reaction by a test compound is quantified.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of CA enzyme, a stock solution of the substrate p-NPA, and serial dilutions of the amino-thiadiazole derivative.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution. Incubate at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

VI. Conclusion: A Promising Scaffold for Future Drug Discovery

The amino-thiadiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The multifaceted mechanisms of action, ranging from specific enzyme inhibition to the modulation of complex cellular processes, underscore the therapeutic potential of this chemical class. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of novel amino-thiadiazole derivatives, paving the way for the development of next-generation therapeutics.

References

  • PubMed. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]

  • PMC. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]

  • NIH. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

  • PMC. Thiadiazole derivatives as anticancer agents. [Link]

  • ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. [Link]

  • ISRES. 174 Thiadiazoles and Their Properties. [Link]

  • bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]

  • MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • PubMed. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. [Link]

  • PMC. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. [Link]

  • ResearchGate. (PDF) THIADIAZOLES AS ANTI-INFLAMMATORY AGENTS: A REVIEW. [Link]

  • Cairo University Scholar. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. [Link]

  • Semantic Scholar. [PDF] Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. [Link]

  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. [Link]

  • PubMed Central. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti‑inflammatory Activities. [Link]

  • PMC. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • ResearchGate. The mechanism steps of formation of aminothiadiazole 1(A–D). [Link]

  • MDPI. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. [Link]

  • ResearchGate. (PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. [Link]

Sources

Foundational

In Vitro Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds

An In-Depth Technical Guide Introduction: The 1,3,4-Thiadiazole Scaffold as a Cornerstone in Medicinal Chemistry The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The 1,3,4-Thiadiazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. In medicinal chemistry, it is regarded as a "privileged scaffold".[1][2][3] This status is attributed to its unique physicochemical properties, including its mesoionic nature and the ability of the sulfur atom to improve lipid solubility, which allows these compounds to cross cellular membranes and interact effectively with a wide array of biological targets.[2][4] The thiadiazole core is a bioisostere of pyrimidine and oxadiazole, and its structural features, such as a hydrogen bonding domain and a two-electron donor system, contribute to its versatile binding capabilities.[3][4][5]

Consequently, derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[3][4][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a technical overview of the foundational in vitro assays essential for the preliminary biological evaluation of novel 1,3,4-thiadiazole compounds, emphasizing the rationale behind experimental choices and providing detailed, field-proven protocols.

Evaluation of Anticancer Activity: From Cytotoxicity to Mechanism

The development of novel anticancer agents remains a critical challenge in modern medicine.[7] The 1,3,4-thiadiazole scaffold is a promising foundation for such agents due to its documented ability to induce cell cycle arrest, promote apoptosis, and inhibit key pathways in cancer cell proliferation.[2][8][9] The initial and most crucial step in evaluating a new compound is to determine its cytotoxic effect on cancer cells.

Core Directive: The MTT Cell Viability Assay

The primary objective is to quantify the dose-dependent effect of a novel compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, reliable, and widely adopted colorimetric method for this purpose.[10][11]

Causality Behind the Choice : The assay's principle is rooted in the activity of mitochondrial dehydrogenases in living, metabolically active cells.[10][11] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10] A reduction in the purple color, measured spectrophotometrically, therefore indicates a loss of cell viability, a primary indicator of a compound's cytotoxic potential.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_read Data Acquisition A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B C 3. Treat with serial dilutions of 1,3,4-thiadiazole compound B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4h) (Formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay[10]
  • Cell Seeding :

    • Harvest cancer cells (e.g., MCF-7, HepG2, LoVo) during their exponential growth phase.[2][8][10]

    • Perform a cell count and calculate the required cell suspension volume to achieve a density of 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.[10] Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment :

    • Prepare a high-concentration stock solution of the novel 1,3,4-thiadiazole compound in a suitable solvent (e.g., DMSO).

    • Create a series of working dilutions in a complete culture medium.

    • After the 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Include an "untreated control" (cells in fresh medium) and a "vehicle control" (cells treated with the highest concentration of the solvent used).[10]

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization :

    • Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[10][13]

    • Carefully aspirate the medium containing MTT without disturbing the crystals.[10]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan.[12][13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well using a microplate reader at a wavelength between 570-590 nm.[12]

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited.

Data Presentation: Cytotoxicity Profile

Quantitative results should be summarized to allow for easy comparison of compound potency and selectivity.

CompoundCell LineIncubation Time (h)IC50 (µM)[2][6][8]
Thiadiazole-A MCF-7 (Breast)4823.29
LoVo (Colon)482.44
Vero (Normal)48>100
Thiadiazole-B MCF-7 (Breast)4849.6
MDA-MB-231 (Breast)4853.4
5-Fluorouracil MCF-7 (Breast)4815.8

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Heterocyclic compounds, particularly 1,3,4-thiadiazoles, are a rich source for the development of novel antibacterial and antifungal drugs.[3][15][16]

Core Directive: Agar Well Diffusion Method

The initial screening of antimicrobial activity is efficiently performed using the agar well diffusion method. This technique provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[17]

Causality Behind the Choice : This method is based on the principle of diffusion. The test compound, placed in a well within an agar plate uniformly inoculated with a microorganism, diffuses outwards, creating a concentration gradient.[18] If the compound is effective, it will inhibit microbial growth in a circular area around the well, known as the zone of inhibition. The diameter of this zone is proportional to the compound's antimicrobial potency and diffusion characteristics.[18] It is a simple, cost-effective, and visually intuitive method for screening large numbers of compounds.[18]

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow cluster_prep Plate Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A 1. Prepare molten agar (e.g., Mueller-Hinton) C 3. Lawn culture inoculum onto agar plate surface A->C B 2. Prepare microbial inoculum (e.g., 0.5 McFarland) B->C D 4. Aseptically create wells (6-8 mm diameter) C->D E 5. Add test compound, positive & negative controls to wells D->E F 6. Incubate plates (e.g., 37°C for 24h) E->F G 7. Observe & measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion method.

Detailed Protocol: Agar Well Diffusion[15][18]
  • Media and Inoculum Preparation :

    • Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Pour into sterile Petri dishes and allow to solidify.

    • Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[19]

    • Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation and Well Creation :

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn.[17][18]

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer (6-8 mm diameter) or a pipette tip, aseptically punch uniform wells into the agar.[20]

  • Compound Application and Incubation :

    • Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved 1,3,4-thiadiazole compound at a known concentration into a designated well.[14]

    • In separate wells, add a positive control (a standard antibiotic like Streptomycin) and a negative control (the solvent, e.g., DMSO).[21]

    • Allow the plates to sit for a short period (e.g., 30 minutes in a refrigerator) to permit some diffusion before incubation.[14]

    • Incubate the plates inverted at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).[22]

  • Data Acquisition :

    • After incubation, observe the plates for clear zones around the wells where microbial growth has been inhibited.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

Data Presentation: Antimicrobial Spectrum

Results are tabulated to compare the activity of the compounds against a panel of microorganisms.

CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureus (Gram +)Zone of Inhibition (mm) vs. E. coli (Gram -)Zone of Inhibition (mm) vs. C. albicans (Fungus)
Thiadiazole-C 10018 ± 0.514 ± 0.816 ± 0.3
Thiadiazole-D 10012 ± 0.409 ± 0.6
Streptomycin 5022 ± 0.620 ± 0.5N/A
DMSO 100000

Enzyme Inhibition Assays: Unveiling Molecular Targets

A significant portion of the biological activities of 1,3,4-thiadiazole derivatives stems from their ability to inhibit specific enzymes involved in disease pathology.[1] Key targets include acetylcholinesterase (AChE) in neurodegenerative diseases, α-glucosidase in diabetes, and aminopeptidase N in cancer metastasis.[5][23]

Core Directive: Acetylcholinesterase (AChE) Inhibition Assay

To evaluate the potential of novel compounds for the treatment of conditions like Alzheimer's disease, their ability to inhibit AChE is a primary screening parameter. The spectrophotometric method developed by Ellman is a rapid, simple, and reliable assay for this purpose.[24]

Causality Behind the Choice : The assay measures AChE activity indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine.[24] This product, thiocholine, then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-).[24] The rate of formation of this yellow product, which is directly proportional to AChE activity, can be monitored by measuring the increase in absorbance at 412 nm.[24] The presence of an inhibitor reduces the rate of color formation.

Principle of the Ellman's Assay

Ellman_Assay cluster_reaction Enzymatic Reaction cluster_color Colorimetric Detection cluster_inhibition Inhibition Mechanism AChE AChE Enzyme Thiocholine Thiocholine (Product, Colorless) AChE->Thiocholine ATChI Acetylthiocholine (Substrate, Colorless) ATChI->AChE Hydrolysis TNB TNB Anion (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent, Colorless) DTNB->TNB R Reduced Absorbance Rate TNB->R Measured at 412 nm Inhibitor 1,3,4-Thiadiazole Compound Inhibitor->AChE Blocks Activity

Caption: Principle of the AChE inhibition assay (Ellman's method).

Detailed Protocol: AChE Inhibition Assay[25][26]
  • Reagent Preparation :

    • Buffer : 50 mM Phosphate Buffer, pH 8.0.

    • DTNB Solution : 10 mM DTNB in buffer.

    • ATChI Substrate Solution : 10 mM ATChI in deionized water (prepare fresh).[24]

    • Enzyme Solution : Prepare AChE solution to a working concentration (e.g., 0.2-0.4 Units/mL) in buffer.

    • Inhibitor Solutions : Prepare a stock solution of the 1,3,4-thiadiazole compound in DMSO and make serial dilutions in the buffer. Ensure the final DMSO concentration in the assay is low (<1%).[24]

  • Assay Plate Setup (96-well plate) :

    • Add 25 µL of buffer to all wells.

    • Add 25 µL of the various inhibitor dilutions to the test wells.

    • For the "no inhibition" control, add 25 µL of buffer (containing the same DMSO percentage as the inhibitor wells).

    • For the blank, add 50 µL of buffer.

  • Enzyme Addition and Reaction Initiation :

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate the plate for 15 minutes at 37°C.[1]

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATChI substrate solution to all wells.[24]

  • Data Acquisition and Analysis :

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[24]

    • Determine the rate of reaction (ΔAbs/min) for each well from the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[24]

    • Determine the IC50 value by plotting % Inhibition against inhibitor concentration.

Data Presentation: Enzyme Inhibition Potency
CompoundTarget EnzymeIC50 (µM)[5][25]
Thiadiazole-E Acetylcholinesterase7.4
Thiadiazole-F α-Glucosidase1.10 ± 0.10
Donepezil Acetylcholinesterase0.02
Acarbose α-Glucosidase11.50 ± 0.30

Preliminary Antioxidant and Anti-inflammatory Evaluation

Oxidative stress and inflammation are interconnected processes implicated in numerous diseases.[26] The evaluation of novel compounds for antioxidant and anti-inflammatory properties is a key part of characterizing their therapeutic potential.

Core Directive: Rapid Chemical and In Vitro Assays

Simple, rapid, and cost-effective assays are employed for initial screening. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard for assessing radical scavenging ability, while the albumin denaturation assay provides insight into anti-inflammatory potential.[27][28][29]

Causality Behind the Choice :

  • DPPH Assay : This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it.[30] This neutralization leads to a color change from deep violet to pale yellow, which can be measured spectrophotometrically at ~517 nm.[27] The simplicity and reproducibility of this chemical assay make it ideal for high-throughput screening of antioxidant capacity.[27]

  • Albumin Denaturation Assay : Protein denaturation is a well-documented cause of inflammation.[31] This assay uses heat to induce the denaturation of a protein like bovine serum albumin. An effective anti-inflammatory agent will protect the protein from denaturation. The level of protection can be quantified by measuring the turbidity of the solution, as denatured protein precipitates.[29]

Logical Framework: Targeting Oxidation and Inflammation

Logic_Flow cluster_intervention Therapeutic Intervention Points A Cellular Stressors (e.g., ROS, Pathogens) B Oxidative Stress (Free Radical Damage) A->B C Inflammatory Cascade (Protein Denaturation, Cytokine Release) B->C D Chronic Disease (Cancer, Neurodegeneration) B->D C->D I1 Antioxidant Activity (DPPH Assay) I1->B Scavenges Radicals I2 Anti-inflammatory Activity (Albumin Denaturation Assay) I2->C Prevents Denaturation

Caption: Intervention points for antioxidant and anti-inflammatory agents.

Summary of Protocols and Data
AssayPrincipleBrief ProtocolData Output
DPPH Scavenging Neutralization of stable DPPH radical by antioxidant.[27]Mix methanolic DPPH solution with test compound; incubate for 30 min; measure absorbance at 517 nm.[27]% Scavenging Activity, IC50
Albumin Denaturation Prevention of heat-induced protein denaturation.[29]Mix albumin solution with test compound; heat to induce denaturation; cool and measure turbidity at 660 nm.% Inhibition of Denaturation, IC50

Conclusion

The in vitro assays outlined in this guide—cytotoxicity, antimicrobial screening, enzyme inhibition, and antioxidant/anti-inflammatory evaluation—form the foundational screening cascade for novel 1,3,4-thiadiazole compounds. They are designed to be robust, reproducible, and resource-efficient, allowing for the rapid identification of promising lead candidates. Positive results from these primary evaluations provide the necessary validation to advance compounds to more complex mechanistic studies, such as cell cycle analysis, apoptosis assays, and eventually, to crucial in vivo testing to determine their true therapeutic potential.[8][30]

References

  • Nwachukwu, I.D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
  • Nwachukwu, I.D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
  • Nwachukwu, I.D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
  • Chen, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • BenchChem. (2025). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds. BenchChem.
  • Mitrut, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences.
  • Jadhav, S.A., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules.
  • Chen, J., et al. (2013). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia.pub.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • Unnamed Source. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
  • Unnamed Source. (2023).
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Al-Suwaidan, I.A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Bîcu, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Sztanke, K., et al. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate.
  • Ansari, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • Unnamed Source. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Unnamed Source. (n.d.). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of cancer science & research.
  • Unnamed Source. (2023). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Letters in Drug Design & Discovery.
  • Unnamed Source. (n.d.). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Mitrut, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences.
  • Unnamed Source. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • El-Gazzar, A.R.B.A., et al. (2012). Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. Archiv der Pharmazie.
  • Khan, A., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Joseph, R.J. (2020). Agar well diffusion assay. YouTube.
  • Abdel-Wahab, B.F., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances.
  • Gupta, M., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Journal of Traditional and Complementary Medicine.
  • Unnamed Source. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org.

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 4-(1,3,4-Thiadiazol-2-yl)pyrrolidin-2-one Analogues: A Guide to Optimizing Bioactivity

An In-depth Technical Guide for Drug Development Professionals Abstract The hybridization of distinct pharmacophores into a single molecular entity is a proven strategy in medicinal chemistry for the development of novel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The hybridization of distinct pharmacophores into a single molecular entity is a proven strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced potency and unique activity profiles. This guide focuses on the chemical scaffold generated by the fusion of a pyrrolidin-2-one ring and a 1,3,4-thiadiazole moiety, creating the 4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one core. This scaffold has emerged as a promising template, particularly in the discovery of new anticonvulsant and antimicrobial agents.[1][2][3] We will dissect the critical structure-activity relationships (SAR) that govern the biological activity of these analogues, providing a framework for researchers and drug development professionals to guide rational drug design and lead optimization efforts. This document explains the causality behind experimental choices, details validated protocols, and synthesizes data to build a predictive pharmacophoric model for future development.

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel therapeutics often leads to the combination of well-established bioactive heterocyclic systems.[4] The 4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one scaffold is a prime example of this strategy, leveraging the distinct and often complementary properties of its constituent parts.

  • The Pyrrolidin-2-one Moiety: This five-membered lactam is a cornerstone of several successful central nervous system (CNS) drugs. Its most notable representative is Levetiracetam, an antiepileptic drug that targets the synaptic vesicle glycoprotein 2A (SV2A).[5] The pyrrolidinone ring provides a rigid, polar core that can engage in crucial hydrogen bonding interactions, while its N1 position offers a convenient handle for synthetic modification to modulate physicochemical properties like lipophilicity, which is critical for blood-brain barrier penetration.[6]

  • The 1,3,4-Thiadiazole Moiety: This five-membered aromatic heterocycle is a versatile pharmacophore known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][7][8][9] The 1,3,4-thiadiazole ring is a bioisostere of thiazole and oxadiazole moieties and is valued for its metabolic stability and ability to act as a hydrogen bond acceptor and a two-electron donor system.[10][11] Its C2 and C5 positions are amenable to substitution, allowing for fine-tuning of the molecule's electronic and steric properties to optimize target engagement.

By combining these two scaffolds, medicinal chemists aim to create synergistic effects, accessing novel chemical space and potentially new mechanisms of action. This guide will explore the synthetic pathways to access these molecules and elucidate how specific structural modifications impact their biological performance.

General Synthesis and Core Structure

The construction of the 4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one core is typically achieved through a multi-step synthetic sequence. Understanding this pathway is crucial as it dictates the feasibility of proposed structural modifications. A common approach involves the cyclization of a key intermediate derived from a pyrrolidinone precursor.

Representative Synthetic Workflow

A frequently employed method involves the condensation of a 5-oxopyrrolidine-3-carboxylic acid derivative with thiosemicarbazide.[12] This approach is robust and allows for the pre-installation of substituents on the pyrrolidinone nitrogen.

G cluster_0 Step 1: Pyrrolidinone Formation cluster_1 Step 2: Thiadiazole Cyclization ItaconicAcid Itaconic Acid PyrrolidinoneAcid 1-(R1)-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->PyrrolidinoneAcid Solvent-free heating Amine Primary Amine (R1-NH2) Amine->PyrrolidinoneAcid FinalCompound 4-(5-amino-1,3,4-thiadiazol-2-yl) -1-(R1)pyrrolidin-2-one PyrrolidinoneAcid->FinalCompound Conc. H2SO4, Heat Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->FinalCompound

Figure 1: General workflow for the synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one analogues.

Causality of Experimental Choice: The use of concentrated sulfuric acid in the cyclization step serves as both a catalyst and a dehydrating agent, facilitating the intramolecular condensation required to form the stable 1,3,4-thiadiazole ring.[12] The stability of the pyrrolidinone ring under these harsh acidic conditions is a key advantage of this protocol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically optimized by making targeted modifications at several key positions. The core structure below highlights the primary points for derivatization.

Figure 2: Core scaffold showing key modification points for SAR studies.

Modification at the Pyrrolidinone N1-Position (R1)

The substituent at the N1 position of the pyrrolidinone ring plays a pivotal role in modulating the molecule's overall physicochemical properties, particularly lipophilicity (logP) and polarity. These parameters are critical for determining pharmacokinetic behavior, such as absorption, distribution, and the ability to cross the blood-brain barrier for CNS targets.[6]

Key Insights:

  • Aryl and Substituted Aryl Groups: Introducing aromatic rings, such as benzyl or substituted benzyl groups, often enhances antifungal activity. The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring can increase potency.[12] This suggests that specific electronic interactions with the target enzyme or receptor are at play.

  • Alkyl Groups: Small, linear alkyl chains are generally well-tolerated. However, SAR studies on related anticonvulsant scaffolds show that increasing the length of aliphatic chains can sometimes decrease activity, indicating a potential steric hindrance or an unfavorable increase in lipophilicity beyond an optimal range.[2]

  • Heteroaryl Groups: The incorporation of other heterocyclic rings, such as benzothiazole, has been shown to yield compounds with significant antifungal activity.[12] This strategy can introduce additional hydrogen bond donors or acceptors and modulate the overall electronic profile of the molecule.

Table 1: Representative SAR Data for N1-Substitutions (Antifungal Activity)

Compound ID R1 Substituent Activity vs. R. solani (% Mycelial Growth Inhibition) Reference
1a 4-Chlorobenzyl 100% [12]
1b 6-Nitrobenzothiazol-2-yl 100% [12]
1c Benzyl High [12]
1d 4-Methylbenzyl High [12]
Reference Triadimefon (Fungicide) 43% [12]

Data synthesized from literature.[12]

Modification at the Thiadiazole C5-Position (R2)

The C5 position of the 1,3,4-thiadiazole ring is a key vector for influencing target binding and specificity. Substituents here can directly interact with residues in a binding pocket.

Key Insights:

  • Amino Group (-NH2): The presence of a primary amine at the C5 position is a common feature in many synthesized analogues.[12] This group can act as a crucial hydrogen bond donor, anchoring the ligand to its biological target. This is a foundational feature from which further substitutions are often explored.

  • Alkyl/Aryl Amides: Acylation of the C5-amino group to form amides introduces further points of diversity. Studies on related thiadiazole anticonvulsants have shown that attaching lipophilic acyl chains, such as a 2-propyl pentanamide (valproic acid analogue), can dramatically increase anticonvulsant efficacy, suggesting that this portion of the molecule may occupy a hydrophobic pocket in the target protein.[1][2]

  • Fluorinated Groups: The strategic addition of fluorine atoms can significantly enhance biological activity.[1][2] This is often attributed to fluorine's ability to modulate pKa, improve metabolic stability, and engage in favorable electrostatic interactions with the target. For instance, an imidazo[2,1-b][5][6][13]thiadiazole analogue bearing a trifluoromethyl group showed potent anticonvulsant activity.[1][2]

G cluster_SAR SAR Summary at C5 Position cluster_Activity Impact on Bioactivity Amino Amino (-NH2) - H-bond donor - Foundational for activity Amide Amide Linkage - Explores hydrophobic pockets - Increases lipophilicity Amino->Amide Acylation Binding Improved Target Binding Amino->Binding Fluorine Fluorinated Groups (-CF3) - Enhances metabolic stability - Modulates electronics Amide->Fluorine Bioisosteric Replacement Potency Increased Potency Amide->Potency PK Favorable PK Profile Fluorine->PK

Figure 3: Logical relationships in SAR at the thiadiazole C5-position.

Key Biological Activities and Experimental Protocols

The 4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one scaffold has been most prominently explored for anticonvulsant and antimicrobial activities. The choice of assay is critical for validating the therapeutic potential of new analogues.

Anticonvulsant Activity Evaluation

The primary screening of novel compounds for anticonvulsant properties typically involves well-established in vivo models in rodents that represent different seizure types.

Self-Validating Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures. Its self-validating nature comes from the all-or-none endpoint (presence or absence of tonic hindlimb extension) and the use of a validated positive control.

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Materials:

    • Male albino mice (20-25 g)

    • Corneal electrode apparatus

    • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard anticonvulsant drug (e.g., Phenytoin)

  • Step-by-Step Methodology:

    • Animal Acclimatization: House animals under standard laboratory conditions for at least 48 hours prior to the experiment.

    • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group and a positive control group (Phenytoin) must be included.

    • Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution to the CNS.

    • Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Endpoint Observation: Immediately observe the mouse for the presence or absence of tonic hindlimb extension. The absence of this phase is recorded as protection.

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose required to protect 50% of the animals, using probit analysis.

  • Rationale for Choice: The MES model is highly predictive of clinical efficacy for major seizures.[1][2] Its robustness and clear endpoint make it an essential first-line screen in anticonvulsant drug discovery.

Antimicrobial Activity Evaluation

Determining the antimicrobial efficacy of the analogues involves quantifying their ability to inhibit the growth of pathogenic bacteria and fungi.

Self-Validating Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the fundamental method for measuring the potency of an antimicrobial agent. It is validated by the inclusion of susceptible and resistant control strains and a standard antibiotic.

  • Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

  • Materials:

    • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • 96-well microtiter plates

    • Test compounds solubilized in a suitable solvent (e.g., DMSO)

    • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Step-by-Step Methodology:

    • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the microtiter plate wells using the broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Endpoint Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Data Analysis: Report the MIC value (e.g., in µg/mL) for each compound against each tested strain.

  • Rationale for Choice: The MIC assay is a highly reproducible and standardized method that provides quantitative data on antimicrobial potency, allowing for direct comparison between different analogues and standard drugs.[14][15]

Conclusion and Future Directions

The 4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one scaffold represents a fertile ground for the discovery of novel bioactive compounds, particularly those targeting the central nervous system and microbial pathogens. The structure-activity relationship studies conducted to date provide a clear roadmap for lead optimization:

  • N1-Position of Pyrrolidinone: This position is key to modulating pharmacokinetics. The introduction of substituted aryl or heteroaryl moieties is a promising strategy for enhancing potency, particularly for antifungal agents.

  • C5-Position of Thiadiazole: This position directly influences target engagement. The incorporation of small, electron-withdrawing groups (like fluorine) or lipophilic amide side chains can significantly boost anticonvulsant activity.

Future research should focus on a multi-parameter optimization approach. Efforts should be directed towards synthesizing libraries of compounds that systematically explore the chemical space around these two key positions simultaneously. Furthermore, elucidating the precise mechanism of action for the most potent compounds, for example, by investigating their interaction with targets like SV2A or specific microbial enzymes, will be crucial for advancing this promising class of molecules toward clinical development.[1][5]

References

  • Hadjipavlou-Litina, D. (1998). Review, reevaluation, and new results in quantitative structure-activity studies of anticonvulsants. Medical Research Reviews, 18(2), 91-119.
  • Gu, S., & Rurak, D. W. (2010). Quantitative structure–activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 5(11), 1009-1027.
  • Bialer, M., & White, H. S. (2010). Structure activity relationships of novel antiepileptic drugs. Epilepsy Research, 92(2-3), 89-97.
  • Acharya, C. (2015). SAR of Anticonvulsant Drugs. Slideshare.
  • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing.
  • Kryvokolinska, M. O., et al. (2021). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. Chemistry & Chemical Technology, 15(4), 516-523.
  • Sharma, R., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 808925.
  • Sharma, R., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 808925.
  • Nawale, S. L., & Dhake, A. S. (2012). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals.
  • Gieroba, P., et al. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 21(34), 3944-3966.
  • Tomma, J. H., et al. (2022). Synthesis and Investigation The Biological Activity of Some New Alkenes Based on Thiazoldin-4-one Compounds.
  • Al-Amiery, A. A., et al. (2018). 4-Thiadiazole: The Biological Activities.
  • Lesyk, R., et al. (2019). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 24(23), 4378.
  • Kumar, A., et al. (2023). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 18(4), 756-771.
  • Chhabra, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1436-1469.
  • Abdelriheem, N. A., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2828.
  • Al-Masoudi, W. A. M. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(3), 633-643.
  • Taha, A. M., et al. (2021).
  • Singh, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • Kumar, P., et al. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 3(1), 1-14.
  • Wang, X., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 322-334.
  • Głowacka, J., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(33), 3749-3768.
  • Al-Ostath, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(12), 5275-5287.
  • Aggarwal, N., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 11(5), 12799-12811.

Sources

Foundational

An In-depth Technical Guide to the Preliminary Antifungal Screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Abstract This technical guide provides a comprehensive framework for conducting a preliminary antifungal screening of the novel compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary antifungal screening of the novel compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, detailed experimental protocols, and data interpretation strategies. By elucidating the scientific rationale behind each step, this document aims to equip researchers with the necessary tools to rigorously evaluate the antifungal potential of this and similar chemical entities. The protocols described herein are based on established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent discovery of new antifungal agents with novel mechanisms of action. The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a promising candidate, integrating two heterocyclic scaffolds known for their diverse biological activities: the 1,3,4-thiadiazole ring and the pyrrolidinone ring.

  • The 1,3,4-Thiadiazole Moiety: This five-membered heterocyclic ring is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The antifungal potential of 1,3,4-thiadiazole derivatives is of particular interest, with some studies suggesting their mechanism of action may involve the inhibition of key fungal enzymes, such as 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis.[5][6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[7] Other proposed mechanisms include the disruption of cell wall biogenesis.[1][8]

  • The Pyrrolidinone Core: The pyrrolidinone skeleton is another privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities.[9][10] Derivatives of 2,3-pyrrolidinedione have demonstrated promising antifungal activity, suggesting that this core structure can be a valuable component in the design of new antimicrobial agents.[9][11] The combination of these two moieties in the target compound presents a unique chemical architecture with the potential for synergistic or novel antifungal properties.

This guide will detail the essential in vitro screening methods to ascertain the antifungal spectrum and potency of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

Experimental Design and Workflow

A robust preliminary antifungal screening protocol should be systematic and multi-tiered. The initial phase aims to identify any antifungal activity, followed by a more quantitative assessment of the compound's potency.

Antifungal_Screening_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Next Steps A Agar Disk Diffusion Assay B Broth Microdilution Assay (CLSI Guidelines) A->B Active Compounds Proceed C Determination of Minimum Inhibitory Concentration (MIC) B->C Data Analysis D Comparison with Reference Antifungals C->D E Structure-Activity Relationship (SAR) Insights D->E F Decision for Further Preclinical Development E->F

Caption: A streamlined workflow for the preliminary antifungal screening of novel compounds.

Phase 1: Qualitative Antifungal Screening - Agar Disk Diffusion Method

The agar disk diffusion method is a widely used preliminary test to assess the antifungal activity of a compound.[12][13][14] It is a qualitative or semi-quantitative method that provides a rapid visual indication of a compound's ability to inhibit fungal growth.

Principle

A standardized inoculum of a test fungus is swabbed onto the surface of an agar plate. A sterile paper disk impregnated with the test compound is then placed on the agar surface. The plate is incubated, allowing the compound to diffuse into the agar and the fungus to grow. If the compound possesses antifungal activity, a clear zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the fungus to the compound.

Detailed Protocol

Materials:

  • Test compound: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) or other suitable agar medium[12][15]

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test fungus from a fresh culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted fungal suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a laminar flow hood.[12]

  • Disk Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known concentration of the test compound solution onto sterile paper disks.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient fungal growth is observed.[12][16]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The absence of a zone of inhibition indicates that the compound is inactive against the tested fungus at that concentration.

Phase 2: Quantitative Antifungal Screening - Broth Microdilution Method

For compounds demonstrating activity in the disk diffusion assay, a more quantitative method is required to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for this purpose.[17][18][19][20]

Principle

This method involves preparing serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test fungus. After incubation, the wells are examined for visible fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[18]

Detailed Protocol

Materials:

  • Test compound

  • Fungal strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Multichannel micropipettes

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in each well.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.[18]

  • MIC Determination:

    • Visually inspect the wells for turbidity (fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • For azole antifungals, the endpoint is often defined as the concentration that causes a significant reduction (≥50%) in growth compared to the positive control.[18]

Data Presentation and Interpretation

The results of the preliminary antifungal screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Agar Disk Diffusion Assay Results

Fungal StrainZone of Inhibition (mm)Positive Control (Fluconazole) Zone (mm)
Candida albicansInsert DataInsert Data
Aspergillus nigerInsert DataInsert Data
Cryptococcus neoformansInsert DataInsert Data

Table 2: Broth Microdilution Assay Results (MIC in µg/mL)

Fungal StrainMIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Candida albicansInsert DataInsert Data
Aspergillus nigerInsert DataInsert Data
Cryptococcus neoformansInsert DataInsert Data

Interpretation:

  • A larger zone of inhibition in the disk diffusion assay suggests greater antifungal activity.

  • A lower MIC value in the broth microdilution assay indicates higher potency of the compound.

  • The results should be compared to those of the reference antifungal to gauge the relative efficacy of the test compound.

Potential Mechanisms of Action and Future Directions

While this guide focuses on preliminary screening, it is crucial to consider the potential mechanisms of action that may be responsible for any observed antifungal activity. As previously mentioned, the 1,3,4-thiadiazole and pyrrolidinone moieties have been implicated in various biological processes.

Putative_Mechanisms cluster_0 Test Compound cluster_1 Potential Fungal Targets cluster_2 Resulting Cellular Effects A 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one B Ergosterol Biosynthesis (e.g., 14-α-demethylase) A->B Inhibition C Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) A->C Inhibition F Disrupted Cell Membrane Integrity B->F G Cell Wall Instability C->G D DNA/RNA Synthesis E Protein Synthesis H Inhibition of Fungal Growth F->H G->H I Fungal Cell Death H->I

Caption: Hypothetical mechanisms of antifungal action for the test compound.

Further studies to elucidate the precise mechanism of action could include:

  • Ergosterol quantification assays: To determine if the compound affects the ergosterol content of fungal cell membranes.[5][6]

  • Cell wall integrity assays: To assess if the compound disrupts the fungal cell wall.[1][8]

  • In silico docking studies: To predict the binding affinity of the compound to known antifungal targets.[5]

Conclusion

This technical guide provides a standardized and scientifically rigorous approach to the preliminary antifungal screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. By following the detailed protocols and interpretation guidelines, researchers can generate reliable and reproducible data to evaluate the antifungal potential of this and other novel compounds. Positive results from this initial screening will warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy, paving the way for its potential development as a new antifungal therapeutic.

References

  • Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (n.d.). AIR Unimi. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules, 23(12), 3144. [Link]

  • Thiazole antifungals. (n.d.). EBSCO. Retrieved January 17, 2026, from [Link]

  • Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (2016). Bioorganic & Medicinal Chemistry Letters, 26(22), 5533-5537. [Link]

  • Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (2013). Letters in Drug Design & Discovery, 10(7), 641-645. [Link]

  • Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 Systemically active antifungal agents when tested against Candida spp. (2014). Antimicrobial Agents and Chemotherapy, 58(1), 108-114. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (2019). Methods in Molecular Biology, 1983, 139-155. [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. Retrieved January 17, 2026, from [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLoS ONE, 14(9), e0222483. [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2010). Journal of Clinical Microbiology, 48(10), 3686-3691. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. Retrieved January 17, 2026, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (2025). World Journal of Pharmaceutical Research, 14(8), 1234-1245. [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules, 23(12), 3144. [Link]

  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2011). Bioinorganic Chemistry and Applications, 2011, 483101. [Link]

  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. (2007). Journal of Clinical Microbiology, 45(6), 1850-1860. [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega, 9(15), 17094–17104. [Link]

  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. (2021). Chemistry of Heterocyclic Compounds, 57(4), 438-444. [Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436. [Link]

  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. (n.d.). International Journal of Medical Research & Health Sciences, 7(12), 1-6. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Future Medicinal Chemistry, 15(19), 1639-1668. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(13), 5098. [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research, 4(6), 116-119. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). Scientific Reports, 6, 20060. [Link]

  • (PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). RSC Medicinal Chemistry, 16(1), 1-12. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of interest in drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of interest in drug discovery and development. The document outlines a validated synthetic pathway and details the established, robust methodologies for the experimental determination of its structural and physicochemical characteristics. Protocols for synthesis, purification, and the determination of aqueous solubility, lipophilicity (logP), and acid dissociation constant (pKa) are presented with an emphasis on the scientific rationale behind the experimental designs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecular scaffold.

Introduction: The Scientific Rationale

The conjugation of a pyrrolidinone ring with a 1,3,4-thiadiazole moiety creates a molecular scaffold with significant potential in medicinal chemistry. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its aromaticity and ability to act as a hydrogen bond acceptor and donor contribute to its versatile binding capabilities.

The 1-phenylpyrrolidin-2-one core provides a rigid, three-dimensional structure that can orient functional groups in a defined spatial arrangement, which is crucial for specific interactions with biological targets.[4][5][6][7][8] The phenyl group, in particular, can be readily substituted to modulate properties such as lipophilicity and metabolic stability. The specific linkage at the 4-position of the pyrrolidinone ring to the 2-position of the thiadiazole, with a primary amine at the 5-position of the thiadiazole, offers a unique combination of structural rigidity and functional group presentation.

Understanding the fundamental physicochemical properties of this scaffold is paramount for its advancement as a drug candidate. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide provides the foundational knowledge and experimental framework for characterizing this promising compound.

Synthesis and Structural Confirmation

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is achieved through a robust cyclization reaction. The primary synthetic strategy involves the condensation of a carboxylic acid precursor with thiosemicarbazide in the presence of a strong dehydrating agent.

Retrosynthetic Analysis & Strategy

The logical disconnection for the target molecule breaks the 1,3,4-thiadiazole ring, identifying 1-phenyl-5-oxopyrrolidine-3-carboxylic acid and thiosemicarbazide as the key starting materials. The formation of the thiadiazole ring from a carboxylic acid and thiosemicarbazide is a classic and efficient method, typically promoted by acid catalysis which facilitates the cyclodehydration. Concentrated sulfuric acid is an effective and common choice for this transformation, acting as both a catalyst and a powerful dehydrating agent to drive the reaction to completion.

Retrosynthesis Target 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Disconnect C-N / C-S bond formation (Thiadiazole Cyclization) Target->Disconnect Intermediates 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid + Thiosemicarbazide Disconnect->Intermediates

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of this class of compounds.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Carefully add thiosemicarbazide (1.1 eq) to the flask.

  • Place the flask in an ice-water bath to manage the exothermic reaction upon acid addition.

  • Slowly and with continuous stirring, add concentrated sulfuric acid (H₂SO₄) as the solvent and catalyst. The amount should be sufficient to create a stirrable slurry.

    • Causality: Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the nucleophilic sulfur of thiosemicarbazide. Secondly, it acts as a powerful dehydrating agent, removing the water molecules formed during the cyclization and preventing the reverse reaction, thereby driving the equilibrium towards the product. The use of an ice bath is a critical safety and control measure to dissipate the heat generated from the exothermic dilution of sulfuric acid.

Step 2: Reaction Execution

  • Once the acid is added, remove the ice bath and heat the reaction mixture to 70-80°C using an oil bath.

  • Maintain this temperature and continue stirring for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water to remove any residual salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

Structural Confirmation Methods

The identity and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular structure. Characteristic signals for the phenyl, pyrrolidinone, and thiadiazole protons and carbons, along with their respective couplings, will confirm the structure.[3][9][10]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected peaks include N-H stretching for the amino group (~3100-3300 cm⁻¹), C=O stretching for the lactam carbonyl (~1680 cm⁻¹), and C=N stretching within the thiadiazole ring.[1][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound with high accuracy.

Physicochemical Property Determination

The following protocols describe standard, validated methods for determining the key physicochemical properties of the title compound.

Aqueous Solubility (Thermodynamic)

Aqueous solubility is a critical parameter that influences drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method

  • Add an excess amount of the solid compound to a glass vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).[11]

  • After equilibration, allow the vial to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • The experiment should be performed in triplicate to ensure reproducibility.

    • Expertise & Trustworthiness: Using a long equilibration time (24-48h) ensures that a true thermodynamic equilibrium is reached, not just a kinetic or supersaturated state.[11] Filtering the supernatant is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is measured as the partition coefficient (P) between n-octanol and water, expressed as logP. The shake-flask method described in OECD Guideline 107 is a robust and widely accepted method.[13][14][15]

Protocol: Shake-Flask Method (OECD 107)

  • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

  • Pre-saturate n-octanol with water and water (or buffer, pH 7.4) with n-octanol by mixing them for 24 hours and allowing them to separate.

  • In a separatory funnel or suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water.

  • Add a known amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.

  • Shake the vessel vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation can be used to expedite separation.

  • Determine the concentration of the compound in both the aqueous phase (Cw) and the n-octanol phase (Co) using HPLC or another suitable analytical method.

  • Calculate the partition coefficient: P = Co / Cw.

  • Calculate the final value: logP = log₁₀(P).

  • The experiment should be repeated with different phase volume ratios to ensure the result is independent of the experimental setup.

    • Authoritative Grounding: This protocol adheres to the principles of OECD Guideline 107, which is an international standard for chemical safety testing.[14][15] Pre-saturation of the solvents is essential for accuracy, as the mutual miscibility of water and n-octanol can otherwise affect the final volume and concentration measurements.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is critical for predicting its behavior in different physiological environments. Potentiometric titration is a highly precise method for pKa determination.[16][17][18][19][20]

Protocol: Potentiometric Titration

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).

  • If the compound is expected to have a basic pKa (from the amino group), acidify the solution to a low pH (~2) with a standardized solution of HCl. This ensures the molecule is fully protonated at the start.

  • Place the solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point. More accurately, it is found from the inflection point of the first derivative of the titration curve.[17]

    • Self-Validation: The shape of the resulting sigmoidal titration curve serves as a self-validating system. A well-defined inflection point indicates a clean measurement. The procedure should be repeated to ensure reproducibility. The 5-amino group on the thiadiazole ring is the most likely site of protonation and is expected to have a basic pKa.

Summary of Physicochemical Data

The following table should be populated with experimentally determined values.

Physicochemical ParameterMethodPredicted/Expected ValueExperimental Value
Molecular Formula -C₁₄H₁₄N₄OS-
Molecular Weight -286.35 g/mol -
Melting Point (°C) Capillary Method-TBD
Aqueous Solubility (pH 7.4) Shake-FlaskLow to ModerateTBD
Lipophilicity (logP) Shake-Flask (OECD 107)1.5 - 2.5 (estimated)TBD
pKa (Basic) Potentiometric Titration4.0 - 6.0 (estimated)TBD

TBD: To Be Determined experimentally.

Conclusion and Future Directions

This guide establishes the foundational framework for the synthesis and physicochemical characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The provided protocols are based on robust, validated, and authoritative methodologies designed to yield reliable and reproducible data. The experimental determination of the properties outlined herein—solubility, logP, and pKa—is a critical first step in the comprehensive evaluation of this compound's drug-like properties. This data will enable rational lead optimization, inform formulation strategies, and provide essential input for building predictive ADME and pharmacokinetic models, thereby accelerating its potential transition from a promising scaffold to a viable therapeutic candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • FAO/WHO. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

  • ChemSynthesis. (n.d.). 1-phenyl-2-pyrrolidinone. Retrieved from ChemSynthesis website. [Link]

  • Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • OECD. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

  • Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

  • Gans, P., & O'Sullivan, B. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Hendriksen, B. A., et al. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

  • Analytice. (2021). Partition coefficient: slow stirring method according to OECD 123. Retrieved from Analytice website. [Link]

  • Carrión, M. D., et al. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD website. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Davit, B., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidin-2-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem Compound Database. [Link]

  • Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • Yousif, E. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... ResearchGate. [Link]

Sources

Foundational

Unlocking the Vault of Therapeutic Potential: A Technical Guide to Substituted Pyrrolidinone-Thiadiazole Hybrids

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the design of novel therap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the design of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This guide delves into the promising world of substituted pyrrolidinone-thiadiazole hybrids, a class of compounds demonstrating a remarkable breadth of biological activities. By covalently linking the pyrrolidinone and thiadiazole scaffolds, researchers have unlocked a synergistic potential, leading to the development of potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document serves as an in-depth technical resource, providing insights into the synthesis, mechanism of action, and therapeutic applications of these fascinating hybrid molecules.

The Rationale for Hybridization: A Symphony of Two Scaffolds

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic drugs. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Similarly, the thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a versatile pharmacophore known for its ability to participate in various biological interactions.

The marriage of these two moieties is a deliberate and strategic design choice. The pyrrolidinone core often provides a rigid framework that can be functionalized to interact with specific biological targets, while the thiadiazole ring can enhance binding affinity, modulate pharmacokinetic properties, and introduce novel mechanisms of action. This molecular hybridization aims to create a single entity that is more potent and potentially less susceptible to drug resistance than its individual components.

Synthetic Strategies: Forging the Hybrid Core

The synthesis of substituted pyrrolidinone-thiadiazole hybrids typically involves multi-step reaction sequences. A common approach begins with the synthesis of a functionalized pyrrolidinone precursor, which is then coupled with a thiadiazole moiety.

General Synthetic Workflow

G cluster_0 Pyrrolidinone Precursor Synthesis cluster_1 Thiadiazole Moiety Synthesis cluster_2 Hybridization P1 Starting Materials (e.g., itaconic acid, amines) P2 Cyclization Reaction P1->P2 P3 Functionalization (e.g., introduction of a carboxylic acid group) P2->P3 H1 Coupling Reaction (e.g., condensation) P3->H1 T1 Thiosemicarbazide T2 Cyclization with Acid/Reagent T1->T2 T2->H1 H2 Purification H1->H2 Final Final H2->Final Final Hybrid Compound

Caption: Generalized synthetic workflow for pyrrolidinone-thiadiazole hybrids.

Exemplary Synthetic Protocol: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones[1]

This protocol outlines a common method for synthesizing a class of pyrrolidinone-thiadiazole hybrids.

Step 1: Synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

  • React itaconic acid with a primary amine (e.g., an arylamine or alkylamine) under thermal conditions or in a suitable solvent like acetic acid.

  • The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring.

Step 2: Condensation with Thiosemicarbazide.

  • The synthesized 1-substituted-5-oxopyrrolidine-3-carboxylic acid is heated with thiosemicarbazide in the presence of a dehydrating agent, typically concentrated sulfuric acid.

  • This step involves the formation of a thiosemicarbazone intermediate, which then undergoes cyclization to form the 5-amino-1,3,4-thiadiazole ring.

  • The reaction temperature and time are crucial parameters to be optimized for different substrates to ensure the stability of the pyrrolidinone ring.[1]

Step 3: Purification.

  • The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure hybrid compound.

Therapeutic Arenas: A Multi-pronged Attack

The true potential of substituted pyrrolidinone-thiadiazole hybrids lies in their diverse pharmacological activities. The following sections explore their applications in key therapeutic areas.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has focused on the anticancer properties of these hybrids. They have demonstrated potent cytotoxic effects against a range of cancer cell lines, including leukemia, lung, breast, and colon carcinoma.[2][3]

Mechanism of Action:

The anticancer mechanism of these hybrids is often multifaceted. One of the primary pathways involves the induction of apoptosis , or programmed cell death.

G Hybrid Pyrrolidinone-Thiadiazole Hybrid Bcl2 Bcl-2 (Anti-apoptotic) Hybrid->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Hybrid->Bax Upregulation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondria-dependent apoptosis pathway induced by some pyrrolidinone-thiadiazole hybrids.

Studies have shown that certain pyrrolidinone-thiazolidinone hybrids can modulate the expression of key apoptotic proteins. They have been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[2] Some hybrids have also been shown to cause single-strand breaks in DNA, further contributing to their cytotoxic effects.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed cancer cells (e.g., Jurkat T-leukemia cells) in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hybrid compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 2aJurkat (T-cell leukemia)<1[2]
Compound 2bJurkat (T-cell leukemia)<1[2]
Compound 1Dami (megakaryoblastic leukemia)1.2[3]
Compound 1HL-60 (promyelocytic leukemia)2.5[3]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. Pyrrolidinone-thiadiazole hybrids have shown promising activity against a range of bacterial and fungal strains.[1][4][5]

Mechanism of Action:

The precise antimicrobial mechanism is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of the hybrid molecules, facilitated by the thiadiazole ring, may allow for better penetration of microbial cell membranes. Once inside, they may inhibit key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Some studies suggest that the outer membrane of Gram-negative bacteria can act as a barrier, leading to higher efficacy against Gram-positive bacteria for certain derivatives.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the hybrid compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound Microorganism MIC (µg/mL) Reference
4-F-phenyl derivativeStaphylococcus aureus-[5]
4-F-phenyl derivativeBacillus cereus-[5]
Hybrid 1dRhizoctonia solani-[1]
Hybrid 1qRhizoctonia solani-[1]
(Note: Specific MIC values were not always provided in the abstracts; the table indicates reported activity.)
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrrolidinone-thiadiazole hybrids have been investigated as potential anti-inflammatory agents.

Mechanism of Action:

A key mechanism of action for the anti-inflammatory effects of these hybrids is the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes.[6] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. 15-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. By inhibiting both of these enzymes, these hybrids can effectively reduce the production of a broad range of inflammatory mediators.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX15 15-LOX ArachidonicAcid->LOX15 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX15->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hybrid Pyrrolidinone-Thiadiazole Hybrid Hybrid->COX2 Inhibition Hybrid->LOX15 Inhibition

Caption: Dual inhibition of COX-2 and 15-LOX by pyrrolidinone-thiadiazole hybrids.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with the test compounds or a vehicle control at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding an acid.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Compound COX-2 IC50 (nM) 15-LOX IC50 (µM) Selectivity Index (SI) Reference
6l7011220[6]
6a---[6]
9---[6]
Celecoxib (Standard)49-308[6]
(Note: Some specific values were not available in the abstracts.)
Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The pyrrolidinone scaffold is present in several established antiepileptic drugs, and its hybridization with thiadiazole has yielded compounds with significant anticonvulsant activity.[4]

Mechanism of Action:

The anticonvulsant effects of these hybrids are believed to be mediated through their influence on neuronal ion channels.[4] In vitro studies have suggested that they can modulate the activity of voltage-sensitive sodium and L-type calcium channels.[4] By blocking these channels, the hybrids can reduce excessive neuronal firing and prevent the spread of seizure activity in the brain.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice

  • Animal Preparation: Use adult male mice.

  • Compound Administration: Administer the test compounds or a vehicle control intraperitoneally (i.p.).

  • Electroshock Induction: After a specific pretreatment time, induce seizures by applying a high-frequency electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from seizures and calculate the median effective dose (ED50).

Future Directions and Conclusion

The exploration of substituted pyrrolidinone-thiadiazole hybrids is a vibrant and promising area of drug discovery. The versatility of their synthesis allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities presents numerous therapeutic opportunities. Future research should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models to evaluate their efficacy and safety profiles.

References

  • Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. [Link]

  • Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. [Link]

  • Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones and Their Antifungal Activity. [Link]

  • Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. [Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. [Link]

  • Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. [Link]

  • Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

  • Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids. [Link]

  • Thiadiazole derivatives as anticancer agents. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids. [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][6][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]

  • Synthesis, anti-inflammatory activity, inverse molecular docking, and acid dissociation constants of new naphthoquinone-thiazole hybrids. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][6][7]thiadiazoles. [Link]

  • Synthesis, DNA-binding abilities and anticancer activities of triazole-pyrrolo[2,1-c][6][7]benzodiazepines hybrid scaffolds. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. [Link]

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. [Link]

  • Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents.
  • Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS Number: 1142202-31-0)

For Researchers, Scientists, and Drug Development Professionals Introduction The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, identified by CAS number 1142202-31-0, is a heterocyclic molecule inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, identified by CAS number 1142202-31-0, is a heterocyclic molecule integrating a pyrrolidinone and an amino-thiadiazole moiety.[1] This unique structural combination has positioned it as a compound of significant interest within pharmaceutical and agrochemical research. The pyrrolidinone ring is a common scaffold in a variety of biologically active compounds, while the 1,3,4-thiadiazole nucleus is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7][8] The presence of a primary amino group on the thiadiazole ring is often associated with enhanced biological potential. This guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its potential as an antifungal agent.

Core Biological Activity: Antifungal Properties

Recent research has highlighted the significant antifungal activity of a series of 1-aryl- and 1-alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, including the title compound.[9] This class of compounds has demonstrated notable efficacy against economically important plant pathogens, suggesting a potential application in agriculture as fungicides.

Spectrum of Antifungal Activity

The primary screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one and its analogues has revealed potent activity against the following phytopathogens:

  • Rhizoctonia solani : A soil-borne fungus with a wide host range, causing diseases such as damping-off, root rot, and sheath blight in various crops.

  • Venturia inaequalis : The causative agent of apple scab, one of the most devastating diseases of apple and pear trees worldwide.

Furthermore, moderate activity has been observed against Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a pathogen responsible for several diseases in cereals.[9]

Putative Mechanism of Action: Disruption of Fungal Cell Integrity

While the precise molecular target of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one has not been definitively elucidated, the observed antifungal effects suggest a mechanism involving the disruption of fungal cell wall or cell membrane integrity. Many heterocyclic antifungal agents, including those containing azole moieties, function by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The structural features of the thiadiazole ring may allow for interaction with enzymes such as lanosterol 14α-demethylase.

Alternatively, the compound could interfere with cell wall biosynthesis, a pathway targeted by other classes of antifungals. The observed mycelial growth inhibition points towards a fundamental disruption of fungal cellular processes essential for growth and proliferation.[9]

putative_antifungal_mechanism cluster_fungal_cell Fungal Cell compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)- 1-phenylpyrrolidin-2-one enzyme Key Fungal Enzyme (e.g., Lanosterol 14α-demethylase) compound->enzyme Inhibition cell_wall Cell Wall Biosynthesis compound->cell_wall Interference membrane Ergosterol Biosynthesis disruption Disrupted Cell Integrity cell_wall->disruption membrane->disruption growth_inhibition Mycelial Growth Inhibition disruption->growth_inhibition

Caption: Putative mechanism of action for the antifungal activity.

Quantitative Data Summary

The following table summarizes the reported mycelial growth inhibition data for structurally related and highly active compounds from the same chemical series.[9] This data provides a strong indication of the potential efficacy of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

CompoundTarget FungusMycelial Growth Inhibition (%)
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-oneR. solani100
V. inaequalis60-78
B. sorokiniana53-55
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(6-nitrobenzothiazol-2-yl)pyrrolidin-2-oneR. solani100
V. inaequalis60-78
B. sorokiniana53-55

Experimental Protocols

The following is a detailed, step-by-step methodology for a mycelial growth inhibition assay, a standard in vitro method for evaluating the antifungal activity of chemical compounds against filamentous fungi. This protocol is based on established methods for testing against phytopathogens like Rhizoctonia solani and Venturia inaequalis.

Mycelial Growth Inhibition Assay

Objective: To determine the percentage of inhibition of mycelial growth of a target fungus in the presence of the test compound.

Materials:

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (test compound)

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Venturia inaequalis)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Ruler or calipers

Workflow Diagram:

antifungal_assay_workflow start Start prepare_media Prepare Poisoned Media (PDA + Test Compound) start->prepare_media pour_plates Pour Media into Sterile Petri Dishes prepare_media->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end

Caption: Workflow for the mycelial growth inhibition assay.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of "Poisoned" Media:

    • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.

    • Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure thorough mixing.

    • Prepare a control set of plates containing the same concentration of the solvent (e.g., DMSO) without the test compound.

  • Pouring Plates: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing culture of the target fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both test and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate them at the optimal growth temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection:

    • Incubate the plates until the mycelial growth in the control plates has reached the edge of the dish.

    • Measure the diameter of the fungal colony in two perpendicular directions for both the control and treated plates.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:

    MGI (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate.

    • dt = average diameter of the fungal colony in the treated plate.

Conclusion

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a promising heterocyclic compound with demonstrated potential as an antifungal agent, particularly against significant plant pathogens. The presence of the amino-thiadiazole and pyrrolidinone scaffolds likely contributes to its biological activity, which is hypothesized to involve the disruption of fungal cell integrity. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its antifungal activity against a broader range of fungal species, and evaluate its potential for in vivo applications. The provided experimental protocol for mycelial growth inhibition serves as a robust starting point for researchers seeking to investigate the antifungal properties of this and related compounds.

References

  • Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • (PDF) Biological Activities of Thiadiazole Derivatives: A Review. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antifungal Susceptibility Testing of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Introduction: The Pressing Need for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public heal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1] The limited arsenal of effective antifungal drugs necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The 1,3,4-thiadiazole heterocyclic scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2][3][4] Derivatives of this core structure have shown promise, with some studies suggesting their mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][5] Specifically, compounds like 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one represent a novel chemical space with potential for potent antifungal activity.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antifungal activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The methodologies detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.[7][8][9][10][11]

I. Foundational Principles: Understanding the Assays

Two primary methods are detailed for assessing antifungal activity: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion Assay for a qualitative to semi-quantitative assessment of susceptibility. The choice of method often depends on the screening stage, throughput requirements, and the specific research question.

  • Broth Microdilution: This is the gold-standard quantitative method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][12] It is crucial for establishing the potency of a new compound and for comparing it against existing antifungal drugs.

  • Disk Diffusion: This method provides a simpler, more rapid assessment of antifungal activity.[13][14][15] It is particularly useful for initial screening of a large number of compounds. The size of the zone of inhibition around a drug-impregnated disk correlates with the susceptibility of the fungus to the compound.[13]

II. Essential Reagents and Equipment

A successful antifungal assay relies on the quality and standardization of its components. The following is a comprehensive list of necessary materials:

Category Item Specifications & Rationale
Test Compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-oneHigh purity (>95%). The solvent used for stock solution preparation (e.g., Dimethyl Sulfoxide - DMSO) must be tested for its own potential antifungal activity and used at a final concentration that does not affect fungal growth.
Fungal Strains Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204304), Cryptococcus neoformans (e.g., ATCC 52817)Standardized, quality-controlled strains from a reputable culture collection (e.g., ATCC) are critical for reproducibility.[16][17] The selection should include representative yeasts and molds to assess the spectrum of activity.
Culture Media RPMI-1640 Broth with L-glutamine, without bicarbonate, buffered with MOPSAs recommended by CLSI for broth microdilution, this medium provides consistent growth conditions.[7]
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)Used for the initial cultivation and maintenance of fungal cultures.[13][18]
Mueller-Hinton Agar with 2% glucose and 0.5 µg/ml methylene blue (GMB)The standard medium for disk diffusion assays, as it supports good fungal growth and enhances the definition of inhibition zones.[13][19]
Equipment SpectrophotometerFor standardizing the inoculum density to a 0.5 McFarland standard.[13][18]
HemocytometerAn alternative and often more accurate method for counting fungal spores/cells, especially for filamentous fungi.[18][20]
Sterile 96-well microtiter platesFor performing the broth microdilution assay.
Sterile Petri dishes (100 mm or 150 mm)For the disk diffusion assay.
Sterile paper disks (6 mm diameter)For impregnating with the test compound in the disk diffusion assay.
Consumables Sterile saline (0.85% NaCl), sterile distilled water, sterile cotton swabs, micropipettes, and sterile tips.Standard laboratory consumables for aseptic techniques.
Control Compounds Fluconazole, Amphotericin BPositive controls with known antifungal activity are essential for validating the assay's performance.

III. Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for both the broth microdilution and disk diffusion assays.

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis cluster_data Phase 4: Data Interpretation Culture Fungal Culture (SDA/PDA) Inoculum Inoculum Preparation (0.5 McFarland) Culture->Inoculum Standardize Microdilution Broth Microdilution (96-well plate) Inoculum->Microdilution Inoculate DiskDiffusion Disk Diffusion (Agar Plate) Inoculum->DiskDiffusion Inoculate Compound Compound & Control Stock Solutions Compound->Microdilution Serial Dilution Compound->DiskDiffusion Apply Disks Media Media Preparation (RPMI-1640 / MHA) Incubate_Micro Incubate (24-48h, 35°C) Microdilution->Incubate_Micro Incubate_Disk Incubate (24-72h, 30-35°C) DiskDiffusion->Incubate_Disk Read_MIC Read MIC (Visual/Spectrophotometric) Incubate_Micro->Read_MIC Read_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Read_Zone MIC_Table MIC Data Table Read_MIC->MIC_Table Zone_Table Inhibition Zone Table Read_Zone->Zone_Table

Caption: General workflow for antifungal susceptibility testing.

IV. Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27 and M38 guidelines.[9][10][11]

Step 1: Preparation of the Fungal Inoculum

  • Rationale: A standardized inoculum is arguably the most critical factor for reproducible MIC results.[18][21] A higher density of fungal cells can lead to falsely elevated MIC values.

  • From a fresh (24-48 hour for yeasts, 3-5 days for molds) culture on SDA or PDA, select 3-5 colonies of at least 1 mm in diameter.[13]

  • Suspend the colonies in 5 mL of sterile saline. For molds, gently scrape the surface of the culture with a sterile loop to harvest conidia, and filter through sterile gauze to remove hyphal fragments.[18][21]

  • Vortex the suspension for 15-20 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (transmittance of 70-72%).[22] This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Prepare a working suspension by diluting the standardized stock 1:50 in RPMI-1640 medium, followed by another 1:20 dilution to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

Step 2: Preparation of the Microtiter Plate

  • Rationale: A two-fold serial dilution series allows for the precise determination of the MIC.

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Prepare a stock solution of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in DMSO. The starting concentration should be at least 100-fold the highest concentration to be tested to minimize the effect of the solvent.

  • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).

Step 3: Inoculation and Incubation

  • Add 100 µL of the working fungal suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • The final concentration of the test compound will now be half of the initial concentration in each well.

  • Seal the plate or use a lid to prevent evaporation and incubate at 35°C.

  • Incubation times vary by organism: 24 hours for most Candida species, and 48-72 hours for Aspergillus and other filamentous fungi.[9][13]

Step 4: Reading and Interpreting the MIC

  • Rationale: The endpoint for azole-like compounds, which are often fungistatic, is typically a significant reduction in growth rather than complete inhibition.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

  • For some fungicidal compounds, the endpoint may be 100% inhibition (no visible growth).[13]

  • The sterility control should show no growth, and the growth control should show robust turbidity.

V. Detailed Protocol: Disk Diffusion Assay

This protocol is based on the CLSI M44 guidelines for yeasts.

Step 1: Inoculum and Plate Preparation

  • Prepare a standardized fungal inoculum as described in the broth microdilution protocol (0.5 McFarland standard).[13]

  • Dip a sterile cotton swab into the adjusted suspension and rotate it against the side of the tube to remove excess fluid.

  • Inoculate a Mueller-Hinton agar plate (supplemented with 2% glucose and methylene blue) by streaking the swab evenly across the entire surface in three directions to ensure confluent growth.[13][19]

  • Allow the plate to dry for 5-15 minutes before applying the disks.

Step 2: Application of Disks

  • Rationale: The amount of compound impregnated into the disk will directly influence the size of the inhibition zone. This must be carefully controlled.

  • Prepare a stock solution of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

  • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto sterile 6 mm paper disks to achieve a specific drug concentration per disk.

  • Allow the solvent to evaporate completely in a sterile environment.

  • Place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Also, place a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

Step 3: Incubation and Measurement

  • Invert the plates and incubate at 30-35°C for 24-48 hours.[14]

  • After incubation, measure the diameter of the zone of complete or marked inhibition in millimeters (mm), including the diameter of the disk.[13]

VI. Data Presentation and Interpretation

Table 1: Example MIC Data for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value][Insert Value][Insert Value]
Aspergillus fumigatus ATCC 204304[Insert Value][Insert Value][Insert Value]
Cryptococcus neoformans ATCC 52817[Insert Value][Insert Value][Insert Value]
Clinical Isolate 1[Insert Value][Insert Value][Insert Value]

Table 2: Example Disk Diffusion Data

Fungal StrainTest Compound Zone Diameter (mm)Fluconazole Zone Diameter (mm)
Candida albicans ATCC 90028[Insert Value][Insert Value]
Aspergillus fumigatus ATCC 204304[Insert Value][Insert Value]
Cryptococcus neoformans ATCC 52817[Insert Value][Insert Value]
Clinical Isolate 1[Insert Value][InsertValue]

VII. Potential Mechanism of Action: A Hypothetical Pathway

Based on literature for related 1,3,4-thiadiazole and azole compounds, a potential mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase, which is essential for ergosterol biosynthesis.[2][5]

MoA Lanosterol Lanosterol Enzyme 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Conversion Compound 4-(5-Amino-1,3,4-thiadiazol- 2-yl)-1-phenylpyrrolidin-2-one Compound->Enzyme Inhibition Death Fungal Cell Death Membrane->Death Leads to

Caption: Putative mechanism of action via ergosterol biosynthesis inhibition.

VIII. Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following quality control measures are imperative:

  • Strain Purity and Viability: Always subculture fungal strains from frozen stocks before use to ensure purity and optimal growth.[13]

  • Inoculum Verification: Perform colony counts on a subset of the prepared inocula to confirm the concentration is within the target range.[21]

  • Positive and Negative Controls: The inclusion of known antifungal agents and solvent controls in every assay is non-negotiable. The results for the control drugs should fall within established quality control ranges.

  • Reproducibility: Each experiment should be performed in triplicate on at least two separate occasions to ensure the reproducibility of the results.[14]

By adhering to these rigorous protocols and quality control measures, researchers can confidently evaluate the antifungal potential of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one and contribute meaningful data to the field of antifungal drug discovery.

References

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

  • Thiazole antifungals. EBSCO Research Starters. Available at: [Link]

  • Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Academic OUP. Available at: [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central. Available at: [Link]

  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. PubMed Central. Available at: [Link]

  • A disc test of antifungal susceptibility. ConnectSci. Available at: [Link]

  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. Available at: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry. Available at: [Link]

  • Antifungal susceptibility testing by the disk diffusion method. ResearchGate. Available at: [Link]

  • Antifungal susceptibility of clinically significant candida species by disk diffusion method. IP International Journal of Medical Microbiology and Tropical Diseases. Available at: [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PubMed Central. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate. Available at: [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Semantic Scholar. Available at: [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. PubMed Central. Available at: [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR. Available at: [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. NIH. Available at: [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. ScienceOpen. Available at: [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Available at: [Link]

Sources

Application

Application Note: Evaluating the Cytotoxicity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one via MTT Assay

Abstract This application note provides a comprehensive framework and a detailed protocol for assessing the in vitro cytotoxicity of the novel heterocyclic compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and a detailed protocol for assessing the in vitro cytotoxicity of the novel heterocyclic compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cellular metabolic activity as an indicator of cell viability.[1][2][3] This guide is intended for researchers in drug discovery, toxicology, and cancer biology, offering insights into experimental design, execution, data analysis, and interpretation, grounded in established scientific principles and regulatory standards.

Introduction: Scientific Context and Rationale

The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacological properties.[4] Its structural characteristics, including its role as a bioisostere of pyrimidine and its ability to cross cellular membranes, make it a key component in the design of novel therapeutic agents.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including promising anticancer effects.[4][6] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as interfering with critical signaling pathways like PI3K/Akt or MAPK/ERK, and inducing programmed cell death (apoptosis).[4] Therefore, evaluating the cytotoxic potential of new derivatives like 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a critical first step in its preclinical assessment.[7]

The MTT Assay: A Gold Standard for Viability Testing

Cytotoxicity testing is a foundational component of biocompatibility and toxicological assessment, with guidelines established by standards such as ISO 10993-5.[8][9][10] The MTT assay is a quantitative colorimetric method frequently used to meet these requirements.[9] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[11][12] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[13] Dead or inactive cells lose this ability. The resulting formazan crystals are then solubilized, and the intensity of the purple solution, measured spectrophotometrically, is directly proportional to the number of viable cells.[1][13]

Principle of the MTT Assay

The core of the MTT assay is a cellular redox reaction that serves as a proxy for cell viability. Only living, metabolically active cells can perform the necessary reduction of the tetrazolium salt.

MTT_Mechanism cluster_0 Viable Cell cluster_1 Non-Viable Cell Mitochondrion Mitochondrion Dehydrogenase NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Reduction Dead_Mitochondrion Compromised Mitochondrion No_Reaction No Conversion MTT MTT (Yellow, Soluble) MTT->Mitochondrion Uptake MTT->Dead_Mitochondrion Uptake Solubilizer Solubilizing Agent (e.g., DMSO) Formazan->Solubilizer Dissolution Quantification Spectrophotometric Quantification (OD 570 nm) Solubilizer->Quantification Measurement

Caption: Mechanism of the MTT assay in viable vs. non-viable cells.

Detailed Experimental Protocol

This protocol is optimized for adherent cells cultured in a 96-well plate format. All steps should be performed under aseptic conditions in a laminar flow hood.

Materials and Reagents
  • Cell Line: A relevant cell line for the research question (e.g., L929 mouse fibroblasts for general cytotoxicity, or a specific human cancer cell line like MCF-7 or A549).[14]

  • Test Compound: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), vortex to mix, and filter-sterilize (0.2 µm filter). Store protected from light at 4°C for short-term or -20°C for long-term.[3][15]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Triton™ X-100).

  • Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), inverted microscope, microplate spectrophotometer (plate reader).

Step-by-Step Assay Procedure

MTT_Workflow start Start step1 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate start->step1 step2 2. Incubate for 24h Allow cells to adhere and enter log growth phase step1->step2 step3 3. Treat with Compound Add serial dilutions of test compound and controls (Vehicle, Positive) step2->step3 step4 4. Incubate for 24-72h (Exposure period) step3->step4 step5 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL stock) to each well step4->step5 step6 6. Incubate for 2-4h Allow formazan crystals to form step5->step6 step7 7. Solubilize Crystals Remove medium, add 150 µL DMSO. Shake to dissolve. step6->step7 step8 8. Read Absorbance Measure OD at 570 nm (Ref: 630 nm) step7->step8 end_node Data Analysis (Calculate % Viability, IC50) step8->end_node

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Prepare a cell suspension at a pre-optimized density (typically 5,000-15,000 cells per 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding an optimal number of cells is crucial. Too few cells will yield a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[16][17]

    • Pro-Tip: To mitigate the "edge effect" where wells on the perimeter of the plate evaporate faster, fill these wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[16]

  • Cell Adhesion and Growth:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator. This allows cells to adhere firmly and resume normal growth.[18]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium. A common approach is a two-fold or ten-fold serial dilution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls:

      • Untreated Control (100% Viability): Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure the solvent itself is not toxic.[16]

      • Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is working correctly.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.[11]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[19]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Causality: The incubation time must be sufficient for detectable formazan production but short enough to avoid MTT's own potential toxicity at high concentrations.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[11][15]

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[20]

    • It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris and other factors.[11]

Data Analysis and Interpretation

Calculating Percentage Viability

The raw absorbance values are first corrected by subtracting the average absorbance of the blank (medium-only) wells. The percentage of cell viability is then calculated relative to the untreated control cells.

Formula: % Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) * 100

Sample Data Presentation
Compound Conc. (µM)Replicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Average ODCorrected OD*% Viability
0 (Untreated)1.2541.2881.2651.2691.219100.0%
0.11.2111.2451.2331.2301.18096.8%
11.1021.1301.0981.1101.06087.0%
100.7550.7810.7620.7660.71658.7%
500.4120.3980.4210.4100.36029.5%
1000.1530.1660.1590.1590.1098.9%
Blank0.0510.0480.0520.050--

*Corrected OD = Average OD - Average Blank OD

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is a key metric for quantifying a compound's potency.

  • Plot a Dose-Response Curve: Plot the Percentage Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[21]

  • Calculate IC₅₀: The software will calculate the precise concentration that corresponds to 50% viability on the fitted curve.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background in Blank Wells Contamination of medium; Phenol red or serum interference.[16]Use fresh, sterile reagents. Consider using a phenol red-free medium for the MTT incubation step.[16]
Low Absorbance Readings Overall Insufficient cell number; Short MTT incubation time; Over-exposure to a highly toxic compound.[16][17]Optimize cell seeding density with a titration experiment. Increase MTT incubation time (e.g., to 4 hours). Check cell morphology under a microscope before adding MTT.
High Variability Between Replicates Inaccurate pipetting; Uneven cell seeding; Edge effects.[17]Use a calibrated multichannel pipette. Ensure the cell suspension is homogenous before seeding. Avoid using the outer wells of the plate for data.[16]
Increased Absorbance at High Doses Compound interferes with MTT reduction; Compound is colored and absorbs at 570 nm.[23]Run a control with the compound in cell-free medium to check for direct MTT reduction or color interference. If interference is confirmed, consider an alternative viability assay (e.g., Resazurin or ATP-based).
Incomplete Formazan Solubilization Insufficient solvent volume; Inadequate mixing.Ensure complete removal of aqueous medium. Increase shaking time or gently pipette up and down to fully dissolve crystals.

Conclusion

The MTT assay is a powerful and reliable method for the initial cytotoxic screening of novel compounds like 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. By following a well-controlled, optimized protocol and understanding the biochemical principles at play, researchers can generate reproducible and meaningful data on a compound's effect on cell viability. A positive cytotoxicity result is an important early indicator, warranting further investigation into the specific mechanisms of cell death and selectivity towards target cells.[7]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]

  • Keßler, M., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Bioengineering and Biotechnology, 10, 989467. Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wickham Micro. (n.d.). Cytotoxicity Testing to ISO 10993-5 / USP 87. Retrieved from [Link]

  • Wang, H., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 24(23), 16853. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]

  • Cirrincione, G., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5556. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(1), 147. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives recently identified as possessing cytotoxic activity against MCF-7 cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of 1,3,4-Thiadiazole Libraries for Antifungal Activity

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. The 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry due to its diverse biological activities, including antifungal properties.[1][2][3] High-throughput screening (HTS) of compound libraries containing this moiety offers an efficient strategy for identifying novel lead compounds for antifungal drug discovery.[4][5]

This guide provides a comprehensive overview and detailed protocols for conducting high-throughput screening of 1,3,4-thiadiazole libraries to identify compounds with potent antifungal activity.

The Scientific Rationale: Why 1,3,4-Thiadiazoles?

The 1,3,4-thiadiazole ring is a bioisostere of the triazole and imidazole rings found in widely used azole antifungal drugs.[6] This structural similarity suggests a potential for these compounds to exhibit antifungal activity. The toxophoric –N=C–S– moiety within the 1,3,4-thiadiazole ring is believed to be crucial for its broad range of biological activities.[6]

Mechanism of Action:

A primary mechanism of action for many antifungal 1,3,4-thiadiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7][8][9][10] Specifically, these compounds often target the enzyme 14-α-sterol demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[6][7][11][12][13] Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8][11][14]

Some 1,3,4-thiadiazole derivatives may also exert their antifungal effects through other mechanisms, such as disrupting cell wall biogenesis or inducing the production of reactive oxygen species, leading to membrane lipid peroxidation.[2][15]

High-Throughput Screening Workflow

The successful implementation of a high-throughput screening campaign for antifungal 1,3,4-thiadiazoles requires a systematic and robust workflow. This involves careful assay selection, optimization, and validation to ensure the generation of high-quality, reproducible data.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization Library 1,3,4-Thiadiazole Library Preparation Primary Primary HTS (Single Concentration) Library->Primary Fungal Fungal Strain Selection & Inoculum Preparation Fungal->Primary Hit_ID Hit Identification Primary->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary Secondary Assays (e.g., Cytotoxicity) Dose_Response->Secondary Mechanism Mechanism of Action Studies Secondary->Mechanism

Sources

Application

Application Notes and Protocols for In Vitro Testing of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Against Phytopathogens

Introduction: The Imperative for Novel Antifungal Agents in Agriculture The global agricultural sector faces relentless pressure from phytopathogenic fungi, which contribute to significant crop losses and threaten food s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents in Agriculture

The global agricultural sector faces relentless pressure from phytopathogenic fungi, which contribute to significant crop losses and threaten food security. Pathogens such as Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum, and Alternaria solani are responsible for a wide range of devastating plant diseases, including root rots, grey mold, wilts, and blights.[1][2][3][4] The extensive use of conventional fungicides has led to the emergence of resistant strains, compelling the scientific community to explore new chemical entities with novel modes of action.

The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in medicinal and agricultural chemistry due to its broad spectrum of biological activities, including antifungal properties.[5][6] Derivatives of this heterocyclic system have been shown to be effective against various fungal species. This document provides a comprehensive guide for the in vitro evaluation of a specific 1,3,4-thiadiazole derivative, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one , against a panel of economically important phytopathogens.

These protocols are designed for researchers in agrochemical discovery, plant pathology, and drug development. They provide a robust framework for determining the antifungal efficacy of the test compound, establishing its minimum inhibitory concentration (MIC), and elucidating its potential mechanism of action.

Physicochemical Properties of the Test Compound

A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental results.

PropertyValue (Predicted)Source
Molecular FormulaC12H12N4OSEchemi
Molecular Weight260.31 g/mol Echemi
Boiling Point573.3±60.0 °CEchemi
Density1.423±0.06 g/cm³Echemi
SolubilitySoluble in DMSOAssumed for experimental purposes

Note: Experimental determination of solubility in various solvents is recommended.

Experimental Workflow Overview

The following diagram outlines the general workflow for the in vitro testing of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Poisoned_Food Poisoned Food Technique (Radial Growth Inhibition) Compound_Prep->Poisoned_Food Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Media_Prep Media Preparation (PDA/PDB) Media_Prep->Poisoned_Food Media_Prep->Broth_Microdilution Pathogen_Culture Phytopathogen Cultivation Pathogen_Culture->Poisoned_Food Pathogen_Culture->Broth_Microdilution Data_Collection Data Collection (Mycelial Growth/Turbidity) Poisoned_Food->Data_Collection Broth_Microdilution->Data_Collection Calculation Calculation (% Inhibition, MIC) Data_Collection->Calculation Results Results Interpretation Calculation->Results

Fig 1. Experimental workflow for in vitro antifungal testing.

Materials and Reagents

  • Test Compound: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

  • Positive Control: Tebuconazole or other appropriate broad-spectrum fungicide.[7]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Media:

    • Potato Dextrose Agar (PDA)

    • Potato Dextrose Broth (PDB)

  • Phytopathogens:

    • Rhizoctonia solani

    • Botrytis cinerea

    • Fusarium oxysporum

    • Alternaria solani

  • Equipment and Consumables:

    • Laminar flow hood

    • Autoclave

    • Incubator (25-28°C)

    • Spectrophotometer or microplate reader

    • Sterile Petri dishes (90 mm)

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Cork borer (5 mm diameter)

    • Glassware (flasks, beakers)

    • Hemocytometer

    • Sterile distilled water

Protocol 1: Poisoned Food Technique for Mycelial Growth Inhibition

This method is used to determine the percentage of mycelial growth inhibition and is particularly effective for filamentous fungi.[8][9]

1. Preparation of Stock Solutions: a. Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. b. Prepare a 10 mg/mL stock solution of the positive control (e.g., Tebuconazole) in sterile DMSO.

2. Preparation of Poisoned Media: a. Autoclave PDA medium and allow it to cool to approximately 45-50°C in a water bath. b. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. c. Prepare a control plate with PDA and 1% DMSO. d. Prepare a positive control plate with the chosen fungicide at a known effective concentration. e. Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes. f. Allow the plates to solidify in a laminar flow hood.

3. Inoculation: a. From the margin of a 7-day-old culture of the phytopathogen, cut a 5 mm mycelial disc using a sterile cork borer. b. Aseptically place the mycelial disc in the center of each prepared PDA plate (test compound, positive control, and solvent control). c. Seal the plates with paraffin film.

4. Incubation: a. Incubate the plates at 25±2°C. b. Monitor the plates daily until the mycelial growth in the control plate reaches the edge of the dish.

5. Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter of the colony. c. Calculate the percentage of mycelial growth inhibition using the following formula:[10][11]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of the test compound that inhibits visible fungal growth and is adaptable for high-throughput screening.[6][12][13]

1. Preparation of Inoculum: a. For spore-producing fungi (Botrytis cinerea, Fusarium oxysporum, Alternaria solani), flood a 7-10 day old culture with sterile distilled water containing 0.05% Tween 80. b. Gently scrape the surface with a sterile loop to dislodge the spores. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer. e. For non-spore-producing fungi like Rhizoctonia solani, prepare a mycelial suspension by homogenizing a 7-day-old culture in sterile PDB.

2. Preparation of Microtiter Plates: a. In a sterile 96-well microtiter plate, add 100 µL of sterile PDB to each well. b. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. d. This will result in 100 µL of varying concentrations of the test compound in each well.

3. Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. b. Include a positive control (fungicide), a negative control (PDB with 1% DMSO and inoculum), and a sterility control (PDB only).

4. Incubation: a. Seal the microtiter plate and incubate at 25±2°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

5. Determination of MIC: a. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (for spore-based assays) or a significant reduction in turbidity (for mycelial suspensions) compared to the negative control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Antifungal Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

PhytopathogenAssay MethodParameterConcentration (µg/mL)% Inhibition
Rhizoctonia solaniPoisoned FoodRadial Growth10
25
50
100
200
Broth MicrodilutionMIC--
Botrytis cinereaPoisoned FoodRadial Growth10
25
50
100
200
Broth MicrodilutionMIC--
Fusarium oxysporumPoisoned FoodRadial Growth10
25
50
100
200
Broth MicrodilutionMIC--
Alternaria solaniPoisoned FoodRadial Growth10
25
50
100
200
Broth MicrodilutionMIC--

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Thiadiazole derivatives, as bioisosteres of other azole antifungals, are often implicated in the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The proposed mechanism involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and leading to cell death.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate Intermediate Sterols Ergosterol Ergosterol Intermediate->Ergosterol Thiadiazole 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one Thiadiazole->Enzyme Inhibits Enzyme->Intermediate

Fig 2. Proposed mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a standardized and robust framework for the initial in vitro screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one against key phytopathogenic fungi. Successful identification of significant antifungal activity through these assays will warrant further investigation, including:

  • In planta efficacy studies: To validate the in vitro findings under more realistic conditions.

  • Spectrum of activity: Testing against a broader range of phytopathogens.

  • Mechanism of action studies: To confirm the inhibition of ergosterol biosynthesis or identify other potential cellular targets.

  • Toxicity studies: To assess the compound's safety profile for non-target organisms and the environment.

These comprehensive evaluations are essential steps in the development of novel and effective antifungal agents for sustainable agriculture.

References

  • Memon, W., & Zhang, S. (2024). Comparison of Antifungal Susceptibility Testing Methods for Filamentous Organisms: Microbroth Dilution vs. Agar Gradients Strips vs. Agar Dilution Panels.
  • Lass-Flörl, C., et al. (2010). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI.
  • ScienceGate. (2024). Antifungal assay by poisoned food technique.
  • Ghannoum, M., & Perfect, J. (2017). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
  • Pfaller, M. A., et al. (2000). In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs. ASM Journals.
  • Pujol, I., et al. (1996). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. ASM Journals.
  • Wang, M. L., et al. (2019). High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. NIH.
  • Al-Amodi, M. O., & Al-Maqtari, Q. A. (2020). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Fortune Journals.
  • Guzmán-Lino, M., et al. (2021).
  • Du, M., et al. (2017).
  • ScienceGate. (2025). Mycelial Growth Inhibition: Significance and symbolism.
  • Kumar, S., et al. (2022). In vitro Assessment of Bioagents and Fungicides against Rhizoctonia solani, the Causative Agent of Potato Black Scurf Disease. Environment and Ecology.
  • Singh, R., et al. (2017). In Vitro Evaluation of Fungicides and Plant Extract against Alternaria solani (Ellis) Causing Early Blight in Tomato. International Journal of Current Microbiology and Applied Sciences.
  • Anitha, D., & Rabeeth, M. (2019). Evaluation of antifungal effect of medicinal plants against Panama wilt of Banana caused by Fusarium oxysporum f. sp. cubense. Journal of Pharmacognosy and Phytochemistry.
  • Babli, et al. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. Research Trend.
  • Devappa, V. (2014). In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. CABI Digital Library.
  • The Pharma Innovation. (2022). In vitro evaluation of minimum inhibitory concentration (mic) of fungicides against Rhizoctonia solani f. sp.
  • Singh, V. P., Khan, R. U., & Pathak, D. (2018). In vitro evaluation of fungicides, bio-control agents and plant extracts against early blight of tomato caused by Alternaria solani (Ellis and Martin) Jones and Grout. CABI Digital Library.
  • ScienceGate. (n.d.). poisoned food technique Latest Research Papers.
  • Das, S., et al. (2019). Assessing in vitro antifungal activity of plant extracts against Rhizoctonia solani causing sheath blight of rice (Oryza sativa). Journal of Pharmacognosy and Phytochemistry.
  • Adjou, E. S., et al. (2012). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. PMC - NIH.
  • Echemi. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenyl-2-pyrrolidinone. Echemi.
  • Gisi, U., & Staehle-Csech, A. (1987). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. NIH.
  • Ortega-Álvarez, O. M., et al. (2021). In vitro evaluation of methods against Botrytis cinerea. SciELO México.
  • Parveen, N., et al. (2024). In vitro anti-fungal potential of selected plant extracts against Fusarium oxysporum.
  • Punam, et al. (2024). In vitro evaluation of fungicides efficacy against Rhizoctonia solani causing root rot of chilli.
  • Soby, S. D., et al. (2017).
  • Saha, T., et al. (2020). In-vitro evaluation of fungicides at different concentrations against Alternaria solani causing early blight of potato. Journal of Pharmacognosy and Phytochemistry.
  • Mardare, I., & al. (2020). In vitro evaluation of fungicide and bio-fungicides against isolates of Alternaria solani Sorauer. e-Repository.
  • Oliveira, A., et al. (2021). In vitro evaluation of plant extracts as antifungal agents against Botrytis cinerea. Sciforum.
  • Pérez-de-Luque, A., et al. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. MDPI.
  • Al-Hatmi, A. M. S., et al. (2017). Antifungal Susceptibility Testing of Fusarium: A Practical Approach. MDPI.
  • ResearchGate. (n.d.). Inhibition percentage (%) of radial growth of fungal pathogens by ethanol plant extracts.
  • ResearchGate. (n.d.). The percentage inhibition of radial growth of Fusarium oxysporum....
  • Naik, M. K., et al. (2021). In vitro Antagonistic Potential of Native Trichoderma Species against Alternaria solani (Ellis and Martin)
  • de Lima Souza, J., et al. (2024). Modeling radial growth of Amylomyces rouxii and its tolerance to selected pharmaceutical active and endrocrine disruptors. Chemosphere.

Sources

Method

Evaluating the Efficacy of Novel Antifungal Compounds: A Step-by-Step Experimental Framework

An Application Note and Protocol Guide for Researchers Introduction The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. Pathogen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for a new generation of effective antifungal agents.[1][2] The discovery and development pipeline for these novel compounds, however, is complex and requires a rigorous, multi-stage evaluation process to ensure both efficacy and safety. A core challenge in this field is achieving selective toxicity; because fungal cells are eukaryotic, like human cells, a successful antifungal must target unique fungal structures or pathways to avoid host toxicity.[3]

This guide provides a comprehensive experimental framework for the preclinical evaluation of novel antifungal compounds. It is designed for researchers, scientists, and drug development professionals, moving logically from high-throughput in vitro screening to foundational in vivo efficacy models. The protocols and rationale described herein are grounded in established standards to ensure data integrity and reproducibility, forming a self-validating system for identifying promising lead candidates.

The Antifungal Drug Evaluation Cascade

The journey from a chemical library to a viable drug candidate follows a structured, tiered approach. This workflow is designed to efficiently screen large numbers of compounds, progressively filtering them based on potency, selectivity, and mechanism of action before committing to resource-intensive animal studies.

Antifungal_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (Compound Library) Determine MIC B Secondary Screening Determine MFC & Time-Kill Kinetics A->B Potent Hits C Safety & Selectivity In Vitro Cytotoxicity Assays (Calculate Selectivity Index) B->C Fungicidal/ Static Hits D Mechanism of Action (MoA) Target Identification Assays C->D Selective Hits E Preclinical Efficacy Animal Infection Models (e.g., Murine Candidiasis) D->E Lead Candidate

Figure 1: A tiered workflow for evaluating novel antifungal compounds.

Section 1: In Vitro Susceptibility Testing - The First Gate

Scientific Rationale: The foundational step in evaluating any new antimicrobial agent is to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. The goal is to measure the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[4] This initial screen is critical for identifying compounds with antifungal activity and for comparing their potency against existing drugs. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are essential for ensuring that results are reproducible and comparable across different laboratories.[5][6][7]

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M60)[1][6]

This protocol outlines the testing of novel compounds against yeast species, such as Candida albicans.

Materials:

  • 96-well, U-shaped bottom microtiter plates.[1]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Novel antifungal compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control antifungal (e.g., Fluconazole).

  • Fungal isolate (e.g., C. albicans ATCC 90028).

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C).

Procedure:

  • Compound Preparation: Prepare a stock solution of the novel compound. Perform serial two-fold dilutions in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a wide range to capture the MIC value.

  • Inoculum Preparation: Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Inoculum Dilution: Dilute the adjusted fungal suspension 1:1000 in RPMI 1640 medium. This results in a final working concentration of approximately 0.5-2.5 x 10^3 cells/mL.[1]

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the compound dilutions. This brings the total volume to 200 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no compound).

    • Sterility Control: A well containing 200 µL of RPMI only (no inoculum).

    • Positive Control: Include wells with a known antifungal like fluconazole.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[4] This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation: MIC values should be determined for a panel of relevant fungal species, including resistant strains.

CompoundC. albicans (ATCC 90028) MIC (µg/mL)C. auris (B11221) MIC (µg/mL)A. fumigatus (Af293) MIC (µg/mL)Fluconazole MIC (µg/mL)
Novel Compound X 0.514>64 (for C. auris)
Novel Compound Y 816>641 (for C. albicans)

Section 2: Fungistatic vs. Fungicidal Activity

Scientific Rationale: An MIC value only indicates growth inhibition (fungistatic activity).[5] For treating severe infections, particularly in immunocompromised patients, a compound that actively kills the fungus (fungicidal activity) is often preferred. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of a compound that results in a ≥99.9% reduction in the initial fungal inoculum.[5]

Protocol 2: Determining the Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination from Protocol 1, take a 10-20 µL aliquot from each well that showed complete visual inhibition of growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plate at 35°C for 24-48 hours, or until growth is visible in spots from lower-concentration wells.

  • The MFC is the lowest compound concentration from which no fungal colonies grow on the agar plate.

Data Interpretation:

  • If the MFC/MIC ratio is ≤4, the compound is generally considered fungicidal .

  • If the MFC/MIC ratio is >4, the compound is considered fungistatic .

Section 3: In Vitro Cytotoxicity and the Selectivity Index

Scientific Rationale: As fungi are eukaryotes, there is a significant risk that a potent antifungal compound will also be toxic to host mammalian cells.[3] Early assessment of cytotoxicity is a critical step to de-risk a drug discovery program and avoid costly late-stage failures.[3][8] A successful antifungal must demonstrate selective toxicity. This is quantified by the Selectivity Index (SI), which is the ratio of the compound's toxicity to host cells versus its activity against the fungus. A higher SI value is desirable.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cells).

  • Appropriate cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • 96-well flat-bottom tissue culture plates.

  • Novel antifungal compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound in the cell culture medium and add them to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the compound concentration.

Calculating the Selectivity Index (SI): The SI provides a crucial therapeutic window estimate.

SI = CC50 (mammalian cells) / MIC (fungal cells)

CompoundMIC (C. albicans) (µg/mL)CC50 (HEK293 cells) (µg/mL)Selectivity Index (SI)
Novel Compound X 0.5100200
Novel Compound Z 0.25520

Interpretation: Novel Compound X, with an SI of 200, is a much more promising candidate than Compound Z, as it is 200 times more toxic to the fungus than to mammalian cells.

Section 4: Uncovering the Mechanism of Action (MoA)

Scientific Rationale: Understanding how a compound kills a fungus is vital for lead optimization and predicting potential resistance mechanisms. Most clinically used antifungals target specific structures or pathways that are unique to fungi.[9][10]

Antifungal_Targets cluster_Fungus Fungal Cell CellWall Cell Wall (β-glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->CellWall Inhibit β-glucan synthase Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Bind to Ergosterol, form pores Azoles Azoles (e.g., Fluconazole) Azoles->CellMembrane Inhibit ergosterol synthesis Flucytosine Flucytosine Flucytosine->Nucleus Inhibit DNA/RNA synthesis

Figure 2: Major targets and mechanisms of action for key antifungal drug classes.

Experimental Approaches:

  • Cell Wall Integrity: To test if a compound targets the cell wall (like echinocandins[11]), assays can be run in the presence of an osmotic protectant like sorbitol. If the compound's MIC increases significantly in the presence of sorbitol, it suggests a cell wall target.

  • Membrane Permeability: To see if a compound disrupts the cell membrane (like polyenes[12]), a fluorescent dye like propidium iodide, which only enters cells with compromised membranes, can be used.

  • Ergosterol Pathway Inhibition: To test for an azole-like mechanism, ergosterol levels in treated fungal cells can be quantified via spectrophotometry or chromatography. A reduction in ergosterol suggests inhibition of its synthesis pathway.[10][12]

Section 5: In Vivo Efficacy Models

Scientific Rationale: While in vitro data are essential for initial screening, they cannot predict how a compound will behave in a complex living system. Animal infection models are indispensable for evaluating a drug's efficacy, pharmacokinetics, and preliminary safety profile before human trials.[13][14] Murine (mouse) models are most common due to their genetic tractability and the ability to simulate human infections.[13][15]

Protocol 4: High-Level Murine Model of Systemic Candidiasis

Ethical Considerations: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Immunosuppression (if required): To establish a robust infection, mice are often temporarily immunosuppressed using agents like cyclophosphamide. This mimics the condition of many patients at risk for invasive fungal infections.[16]

  • Infection: Mice are infected via tail vein injection with a standardized inoculum of a pathogenic yeast strain (e.g., C. albicans).[15]

  • Treatment: At a specified time post-infection, treatment groups receive the novel compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., receiving fluconazole) must be included.

  • Monitoring: Animals are monitored daily for clinical signs of illness (weight loss, lethargy, ruffled fur) and humane endpoints.

  • Primary Endpoints:

    • Survival: The percentage of surviving animals over a period (e.g., 14-21 days) is a primary measure of efficacy.

    • Fungal Burden: At the end of the study (or at a predetermined time point), target organs (typically kidneys and brain for systemic candidiasis) are harvested, homogenized, and plated to quantify the number of colony-forming units (CFUs) per gram of tissue.[15]

Data Presentation: Efficacy is demonstrated by a significant increase in survival and/or a significant reduction in organ fungal burden compared to the vehicle control group.

Treatment GroupMean Survival (Days)Kidney Fungal Burden (log10 CFU/gram)
Vehicle Control56.2
Novel Compound X (10 mg/kg) 183.5
Fluconazole (10 mg/kg)154.1

Conclusion

The evaluation of novel antifungal compounds is a systematic and rigorous process. The experimental design detailed in this guide provides a robust framework for advancing candidates from initial discovery to preclinical proof-of-concept. By integrating standardized in vitro assays for potency and selectivity with well-designed in vivo efficacy models, researchers can confidently identify and validate the next generation of antifungal therapies that are desperately needed in the clinic.

References

  • Jenks, J. D., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00088-19. Available at: [Link]

  • Dadras, H., et al. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 6(5), 233–262. Available at: [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(5), ofy104. Available at: [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]

  • Walsh, T. J., et al. (1992). Animal Models: Usefulness for Studies of Fungal Pathogenesis and Drug Efficacy in Aspergillosis. Clinical Infectious Diseases, 14(Supplement_1), S158–S165. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Klein, B. S., & Smith, J. (1999). Animal models: an important tool in mycology. Revista Iberoamericana de Micología, 16(2), 119-126. Available at: [Link]

  • Georgopapadakou, N. H. (2001). Antifungal agents: mechanisms of action. Current Opinion in Investigational Drugs, 2(2), 185-193. Available at: [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link]

  • ReelMind. (n.d.). Antifungal Agents Mechanisms of Action: Medical Science. ReelMind. Available at: [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340. Available at: [Link]

  • Siopi, M., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(1), 22. Available at: [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Polke, M., et al. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(4), 119. Available at: [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • de Oliveira, H. C., et al. (2015). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Virulence, 6(4), 369–377. Available at: [Link]

  • Dadras, H., et al. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]

  • Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(3), 201. Available at: [Link]

  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S. Available at: [Link]

  • Wüthrich, M., et al. (2014). Overview of Vertebrate Animal Models of Fungal Infection. Current Protocols in Immunology, 105(1), 19.4.1–19.4.17. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future. Available at: [Link]

  • Navarathna, D. H., & Lionakis, M. S. (2017). Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. Journal of Fungi, 3(1), 1. Available at: [Link]

  • McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Infectious Disease Clinics of North America, 35(2), 301–330. Available at: [Link]

  • Ost, K. S., et al. (2015). Antifungal drug discovery: the process and outcomes. Fungal Biology Reviews, 29(3), 139–153. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review. Frontiers in Pharmacology, 12, 724336. Available at: [Link]

  • Lee, D. G., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(4), 1437–1440. Available at: [Link]

  • EUCAST. (2014). EUCAST Antifungal Clinical Breakpoint Table v. 7.0. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Brito, M. A., et al. (2016). Adverse Drug Reactions in Patients Receiving Systemic Antifungal Therapy at a High-Complexity Hospital. The Journal of Clinical Pharmacology, 56(12), 1541–1549. Available at: [Link]

  • Arastehfar, A., et al. (2021). Avenues for antifungal drug discovery and development: where to now? Expert Opinion on Drug Discovery, 16(11), 1349–1368. Available at: [Link]

  • Urbina, F., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(9), 2554–2558. Available at: [Link]

  • da Silva, C. R., et al. (2012). Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities. International Journal of Molecular Sciences, 13(12), 16327–16353. Available at: [Link]

  • De La Cruz, J., & Hall, V. (2023). Antifungal Agents. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Panda, S., et al. (2020). Oral Antifungal Therapy: Emerging Culprits of Cutaneous Adverse Drug Reactions. Indian Dermatology Online Journal, 11(4), 591–596. Available at: [Link]

  • Vallières, C., et al. (2022). Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. Frontiers in Fungal Biology, 3, 856526. Available at: [Link]

  • Chen, Y., et al. (2023). Severe cutaneous adverse reactions associated with antifungal agents: a pharmacovigilance analysis based on the FDA Adverse Event Reporting System (FAERS) database. ResearchGate. Available at: [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24838–24853. Available at: [Link]

Sources

Application

Application Notes and Protocols for Determining the Anti-proliferative Effects of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Anti-proliferative Assays in Heterocyclic Drug Discovery Heterocyclic compounds, organic molecules containing a ring stru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Anti-proliferative Assays in Heterocyclic Drug Discovery

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of modern pharmacology.[1] Their structural diversity and ability to interact with a wide range of biological targets make them a rich source for the development of novel therapeutics, particularly in oncology.[1][2][3] A primary objective in cancer drug discovery is the identification of agents that can inhibit or halt the uncontrolled proliferation of cancer cells. Therefore, robust and reliable cell-based assays are indispensable tools for quantifying the anti-proliferative effects of novel heterocyclic compounds.[4][5][6]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of key cell-based assays for this purpose. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a deeper understanding and fostering the generation of high-quality, reproducible data. We will delve into the specifics of widely used colorimetric and long-term assays, offering detailed protocols and insights into data analysis and interpretation.

Guiding Principles for Selecting the Right Anti-proliferative Assay

The choice of an anti-proliferative assay is not a one-size-fits-all decision. It is contingent upon the specific research question, the properties of the heterocyclic compound being tested, and the characteristics of the cell line. A thoughtful selection process is the first step towards a successful and meaningful experiment.

Key Considerations:

  • Mechanism of Action: Is the compound expected to be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation without immediate cell death)? Assays that measure metabolic activity, like the MTT assay, may not distinguish between these two effects.[7] In contrast, a long-term colony formation assay can provide insights into the ability of cells to recover and proliferate after treatment, a crucial aspect for evaluating cytostatic agents.[8][9]

  • Compound Properties: The solubility and potential for colorimetric interference of the heterocyclic compound must be considered. For instance, highly colored compounds may interfere with absorbance readings in assays like MTT and SRB, necessitating appropriate controls or the selection of an alternative method.

  • Throughput Needs: For large-scale screening of a library of heterocyclic compounds, high-throughput compatible assays like MTT or SRB are preferable due to their speed and scalability.[6]

  • Desired Endpoint: Are you interested in a snapshot of cell viability at a specific time point, or the long-term reproductive capacity of the cells? The former is addressed by assays like MTT and SRB, while the latter is the domain of the colony formation assay.

Core Assays for Assessing Anti-proliferative Activity

This section provides detailed protocols for three widely adopted and validated assays for determining the anti-proliferative effects of heterocyclic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a staple in cell biology for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[10]

Experimental Workflow:

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) Allow cell attachment A->B C Compound Treatment (Serial dilutions of heterocyclic compound) B->C D Incubation (e.g., 72 hours) C->D E Add MTT Reagent D->E F Incubation (4h) Formazan crystal formation E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H SRB_Workflow A Cell Seeding & Treatment (as in MTT assay) B Cell Fixation (e.g., with TCA) A->B C Wash & Dry Plate B->C D Stain with SRB C->D E Wash Unbound Dye (with 1% Acetic Acid) D->E F Air Dry Plate E->F G Solubilize Bound Dye (e.g., with Tris base) F->G H Measure Absorbance (e.g., 540 nm) G->H

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After compound incubation, carefully remove the medium.

    • Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. [11][12] * Incubate the plates at 4°C for at least 1 hour. [11]

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. [11] * Incubate at room temperature for 30 minutes. [11]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [11] * Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [11] * Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 510 nm or 540 nm using a microplate reader. [11][12]

Colony Formation (Clonogenic) Assay

The colony formation assay is a long-term cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. [8][9]It is considered the gold standard for measuring the reproductive integrity of cells after treatment with cytotoxic or cytostatic agents. Principle: This assay evaluates the long-term proliferative capacity of cells. [8]A single cell that retains its ability to divide will form a colony of at least 50 cells. The number of colonies formed is a measure of the surviving fraction of cells after treatment.

Experimental Workflow:

Colony_Formation_Workflow A Prepare Single-Cell Suspension B Seed Low Density of Cells (e.g., 6-well plate) A->B C Allow Attachment (24h) B->C D Treat with Heterocyclic Compound (for a defined period) C->D E Replace with Fresh Medium D->E F Incubate (1-3 weeks) Allow colony formation E->F G Fix Colonies (e.g., with Methanol) F->G H Stain Colonies (e.g., with Crystal Violet) G->H I Count Colonies H->I

Caption: Workflow for the colony formation assay.

Detailed Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line. * Determine the optimal seeding density through preliminary experiments to ensure the formation of distinct colonies. This can range from 100 to 1000 cells per well of a 6-well plate.

    • Seed the cells in 6-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the heterocyclic compound for a defined period (e.g., 24 hours).

    • Include a vehicle control group.

  • Colony Formation:

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 15 minutes.

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and allow them to air-dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Analysis and Interpretation: Determining the IC50

A key parameter derived from anti-proliferative assays is the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. [13][14] Calculation of IC50:

  • Data Normalization: Convert the raw absorbance or colony count data into percentage of cell viability or growth inhibition relative to the vehicle-treated control. [13] * % Viability = (OD_treated / OD_control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. [13]This typically generates a sigmoidal curve.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to the data. [15][16]

  • IC50 Determination: The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve. [13]

IC50_Curve -> % Cell Viability 0,0 0,0 5,0 5,0 0,0->5,0 X-axis 0,5 0,5 0,0->0,5 Y-axis 1.5,4 1.5,4 2,2.5 2,2.5 1.5,4->2,2.5 2.5,1 2.5,1 2,2.5->2.5,1 2,0 2,0 2,2.5->2,0 3,0.5 3,0.5 2.5,1->3,0.5 2,-0.3 IC50 -0.5,2.5 50%

Caption: A representative sigmoidal dose-response curve.

Data Presentation:

Summarize the IC50 values for the heterocyclic compound against a panel of cell lines in a clear and concise table.

Cell LineTissue of OriginIC50 (µM) ± SD
A549Lung Carcinoma10.2 ± 1.5
MCF-7Breast Adenocarcinoma5.8 ± 0.9
HCT116Colon Carcinoma7.3 ± 1.1

Troubleshooting and Best Practices

To ensure the generation of reliable and reproducible data, it is crucial to adhere to best practices and be aware of potential pitfalls. [17][18][19]

  • Cell Health and Culture Conditions: Always use healthy, viable cells and maintain consistent culture conditions, including media, supplements, temperature, and CO₂ levels. [20]* Pipetting Accuracy: Inaccurate pipetting is a significant source of error. Ensure pipettes are calibrated and use proper techniques to minimize variability. [20]* Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS.

  • Assay Validation: Before screening novel compounds, validate the assay with a known positive control (a compound with a known anti-proliferative effect) to ensure the assay is performing as expected. [21]* Reagent Quality: Use high-quality reagents and prepare them fresh as needed.

Conclusion

The cell-based assays detailed in this guide provide a robust framework for evaluating the anti-proliferative effects of novel heterocyclic compounds. By understanding the principles behind each assay, adhering to meticulous protocols, and employing appropriate data analysis techniques, researchers can generate high-quality data that is essential for advancing promising compounds through the drug discovery pipeline. The careful selection of assays and a commitment to experimental rigor are paramount to the successful identification and characterization of the next generation of heterocyclic anti-cancer agents.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]

  • Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(21), 13444. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Rodrigues, F., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(12), 2889. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(23), 7134. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • The Regeneration Center. (2023, August 9). Clonogenic Assay | Suspension Cells | Colony Formations. Retrieved from [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. Retrieved from [Link]

  • Nakajima, Y., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 8(5), 2277–2282. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Al-Balawi, F. S., et al. (2019). Antiproliferative effect, cell cycle arrest and apoptosis generation of novel synthesized anticancer heterocyclic derivatives based 4H-benzo[h]chromene. Bioorganic Chemistry, 87, 25–37. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Reddit. (2023, January 9). Cell Proliferation Analysis Troubleshooting. Retrieved from [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 25). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Retrieved from [Link]

  • Who we serve. (2024, August 26). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Retrieved from [Link]

  • Mahmoud, M. F., et al. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Molecular Docking of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties[1][2]. Notably, derivatives of 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one have demonstrated significant antifungal activity[3]. This guide will use Lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway and a validated target for azole antifungal drugs, as the protein target for a case-study-based docking protocol[4][5]. We will provide a detailed, step-by-step workflow from ligand and protein preparation to the execution and interpretation of docking results, enabling researchers to effectively evaluate the potential of this compound as a novel antifungal agent.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction patterns[6]. This method is instrumental in structure-based drug design for lead discovery and optimization[7].

The Ligand: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

The ligand of interest, with the chemical formula C12H12N4OS, is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a 1-phenylpyrrolidin-2-one moiety[8][9]. The 1,3,4-thiadiazole ring is a versatile scaffold known to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions[1][4]. The presence of an amino group suggests potential for forming key hydrogen bonds within a protein's active site, a feature common in many FDA-approved drugs[5].

PropertyValueSource
CAS Number1142202-31-0[8][9]
Molecular FormulaC12H12N4OS[8][9]
Molecular Weight260.32 g/mol [8][9]
Topological Polar Surface Area100 Ų[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count5[8]

The Target: Lanosterol 14-alpha demethylase (CYP51)

Lanosterol 14-alpha demethylase (CYP51) is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungi and cholesterol in mammals[5]. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. This makes CYP51 an attractive and well-established target for antifungal drug development[10][11]. The availability of high-resolution crystal structures of fungal CYP51, often in complex with known inhibitors, provides an excellent foundation for in silico docking studies[4][12]. For this protocol, we will utilize the crystal structure of Saccharomyces cerevisiae CYP51 (PDB ID: 5EQB)[4].

Experimental Design & Workflow

A successful molecular docking study is contingent on meticulous preparation of both the ligand and the protein receptor, followed by a well-defined docking and analysis procedure. The workflow is designed to be a self-validating system, ensuring that each step contributes to the overall reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 5EQB, Cleanup) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_vis Results Visualization (Binding Poses) docking->results_vis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) results_vis->interaction_analysis scoring Binding Energy Evaluation (Affinity Ranking) interaction_analysis->scoring

Caption: Molecular Docking Workflow.

Detailed Protocols

This section provides step-by-step protocols for the molecular docking study. We will use a combination of freely available and widely used software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.

Protocol 1: Ligand Preparation

The initial step is to convert the 2D structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one into a 3D, energy-minimized conformer suitable for docking.

Materials:

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • 2D Structure to 3D Model:

    • Draw the 2D structure of the ligand in a chemical drawing software.

    • Save the structure as a MOL file.

    • Open the MOL file in UCSF Chimera. The software will automatically generate a 3D conformation.

  • Energy Minimization:

    • With the ligand open in Chimera, navigate to Tools > Structure Editing > Minimize Structure .

    • Select the AMBER ff14SB force field for parameterization.

    • Use the default settings for steepest descent steps (100) and conjugate gradient steps (10).

    • Click "Minimize" to obtain a low-energy 3D conformation.

  • Charge Addition and File Format Conversion:

    • Navigate to Tools > Structure Editing > Add Charges .

    • Select the AM1-BCC charge model. Chimera will calculate and assign partial charges to each atom.

    • Save the prepared ligand. Go to File > Save Mol2 . This will save the ligand in the required format with charges, which is crucial for docking.

Protocol 2: Protein (Receptor) Preparation

Proper preparation of the receptor is critical for a successful docking experiment. This involves cleaning the PDB file and preparing it for the docking software.

Materials:

  • UCSF Chimera

  • AutoDockTools (MGLTools) ([Link])

Procedure:

  • Fetch and Clean the PDB Structure:

    • In Chimera, go to File > Fetch by ID .

    • Enter the PDB ID 5EQB and click "Fetch".

    • The crystal structure contains the protein, a co-crystallized inhibitor (itraconazole), and water molecules. We need to remove the non-essential components.

    • Go to Select > Structure > solvent to select all water molecules.

    • Go to Actions > Atoms/Bonds > delete .

    • Select the co-crystallized ligand (itraconazole) and delete it as well. This leaves only the protein chains.

  • Prepare the Protein for AutoDock:

    • Save the cleaned protein structure as a PDB file.

    • Open AutoDockTools (ADT).

    • Go to File > Read Molecule and open the cleaned PDB file.

    • Go to Edit > Hydrogens > Add . Select "Polar only" and click "OK". This adds hydrogens to polar atoms, which is essential for correct hydrogen bond calculations.

    • Go to Edit > Charges > Add Kollman Charges . This assigns partial charges to the protein atoms.

    • Save the prepared protein in PDBQT format, which is required by AutoDock Vina. Go to Grid > Macromolecule > Choose . Select the protein and then File > Save > Write PDBQT .

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines the process of setting up the docking grid, running the docking simulation, and analyzing the initial results.

Materials:

  • Prepared ligand file (ligand.mol2)

  • Prepared protein file (protein.pdbqt)

  • AutoDockTools (MGLTools)

  • AutoDock Vina ([Link])

Procedure:

  • Grid Box Generation:

    • In ADT, with the protein.pdbqt file open, go to Grid > Grid Box .

    • A box will appear around the protein. This box defines the search space for the docking algorithm.

    • The active site of CYP51 is located in a deep cavity containing the heme group. You can identify this by looking for the Heme (HEM) residue in the original PDB file.

    • Center the grid box on the active site. You can do this by finding the coordinates of the co-crystallized ligand in the original 5EQB structure or by visually identifying the catalytic heme iron.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational movements. A size of 25 x 25 x 25 Å is often a good starting point.

    • Note down the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the grid box.

  • Prepare Ligand for Vina:

    • In ADT, go to Ligand > Input > Open and select your ligand.mol2 file.

    • Go to Ligand > Output > Convert to PDBQT . Save the file as ligand.pdbqt.

  • Create Vina Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinate and size values with those you noted in step 1:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command:

    • Vina will perform the docking and output the results to results.pdbqt and a log file results.log.

Results, Interpretation, and Validation

G cluster_output Docking Output cluster_analysis Interpretation binding_energy Binding Affinity (kcal/mol) strength Strength of Binding (Lower energy = higher affinity) binding_energy->strength poses Binding Poses (Top Ranked) orientation Ligand Orientation (in Active Site) poses->orientation rmsd RMSD Values validation Comparison to Control strength->validation interactions Molecular Interactions (H-bonds, Hydrophobic, Pi-stacking) orientation->interactions interactions->validation

Caption: Interpretation of Docking Results.

Analyzing the Output Files:
  • results.log: This file contains the binding affinity scores (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity[9].

  • results.pdbqt: This file contains the 3D coordinates of the top-ranked binding poses of the ligand within the receptor's active site.

Interpreting the Results:
  • Binding Affinity: The primary metric for evaluating docking results is the binding energy. Compare the binding energy of your compound to that of a known inhibitor (a positive control) docked under the same conditions. A binding energy of less than -7.0 kcal/mol is generally considered a good starting point for a potential hit[13].

  • Binding Pose and Interactions:

    • Use a visualization tool like UCSF Chimera or PyMOL to open the protein.pdbqt and results.pdbqt files.

    • Examine the top-ranked pose of the ligand in the active site. A plausible binding pose should show good shape complementarity with the binding pocket.

    • Analyze the specific molecular interactions between the ligand and the protein residues. Look for:

      • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity. The amino group on the thiadiazole ring is a potential hydrogen bond donor.

      • Hydrophobic Interactions: The phenyl ring of the ligand can form favorable hydrophobic interactions with nonpolar residues in the active site.

      • Pi-Pi Stacking: The aromatic rings of the ligand and protein residues (like Phenylalanine, Tyrosine, Tryptophan) can stack on top of each other.

Validation:

To increase confidence in your docking results, it is crucial to perform a validation step. A common method is to re-dock a known co-crystallized ligand into its receptor. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value, typically less than 2.0 Å[9].

Conclusion

This application note provides a robust and detailed protocol for conducting molecular docking studies on 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one with the antifungal target Lanosterol 14-alpha demethylase. By carefully following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, guiding further experimental validation and lead optimization efforts in the quest for novel antifungal therapeutics. The principles and workflows outlined here are broadly applicable to other ligand-protein systems, serving as a foundational guide for computational drug discovery projects.

References

  • Monk, B.C., Tomasiak, T.M., Keniya, M.V., et al. (2016). Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB Protein Data Bank. [Link]

  • El-Sayed, W.A., Ali, O.M., & El-Shehry, M.F. (2018). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules, 23(1), 129. [Link]

  • Gomha, S.M., Abdel-aziz, S.A., & Abdel-khalik, M.M. (2017). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 22(10), 1734. [Link]

  • Al-Ostath, A.I., & Al-Assaf, S.A. (2021). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 14(2), 1-12. [Link]

  • Strushkevich, N., Usanov, S.A., & Park, H.W. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB Protein Data Bank. [Link]

  • Oparina, L.A., et al. (2020). Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones and Their Antifungal Activity. Chemistry of Heterocyclic Compounds, 56(8), 1034-1041. [Link]

  • Amerigo Scientific. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one. Amerigo Scientific. [Link]

  • Drapak, I.V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69. [Link]

  • Wikipedia. (2023). Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]

  • Atanasov, A.G., et al. (2021). Identification of Antifungal Targets Based on Computer Modeling. International Journal of Molecular Sciences, 22(21), 11548. [Link]

  • Shetye, G.S., et al. (2016). Systematic Identification of Anti-Fungal Drug Targets by a Metabolic Network Approach. Frontiers in Microbiology, 7, 923. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • The Molecular Biologist. (2023). How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Guerrero-Perilla, C., Bernal, F.A., & Coy-Barrera, E.D. (2015). Molecular docking study of naturally-occurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 83-100. [Link]

  • Zothantluanga, J.H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Molecules, 28(3), 1334. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Zhang, L., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Molecules, 23(12), 3125. [Link]

  • Gopalakrishnan, M., et al. (2014). Design, in silico molecular docking studies, synthesis, spectral characterization and in vitro antifungal evaluation of 1-(4-substituted phenyl)-3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives. Der Pharma Chemica, 6(5), 35-44. [Link]

  • Islam, M.S., et al. (2023). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules, 28(13), 5183. [Link]

  • The Molecular Biologist. (2022). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Seffouh, A., & Roy, V. (2015). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology (pp. 221-231). Humana Press. [Link]

  • Mfotie, N.G., et al. (2023). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Advances in Microbiology, 13(5), 235-251. [Link]

Sources

Application

Application Notes and Protocols for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in Agricultural Fungicide Research

Introduction: The Pressing Need for Novel Agricultural Fungicides and the Promise of 1,3,4-Thiadiazole Scaffolds The global imperative to ensure food security is continually challenged by the emergence and proliferation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Agricultural Fungicides and the Promise of 1,3,4-Thiadiazole Scaffolds

The global imperative to ensure food security is continually challenged by the emergence and proliferation of phytopathogenic fungi, which inflict substantial crop losses annually. The continuous and often indiscriminate use of existing fungicides has led to the development of resistant fungal strains, necessitating a perpetual search for novel fungicidal agents with diverse mechanisms of action.[1] Within this context, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole moiety, have garnered significant attention from the agrochemical research community.[1] The 1,3,4-thiadiazole ring is a versatile pharmacophore known for its broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising candidate, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one , in the discovery and development of new agricultural fungicides. This compound integrates the established bioactivity of the 1,3,4-thiadiazole core with a pyrrolidin-2-one structure, a feature present in various biologically active molecules. The protocols and methodologies detailed herein are designed to facilitate a systematic evaluation of this compound's fungicidal potential, from initial synthesis and in vitro screening to in vivo efficacy trials and preliminary mechanism of action studies.

Chemical Profile of the Target Compound

Compound Name 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
CAS Number Not available (as a novel investigational compound)
Molecular Formula C12H12N4OS
Molecular Weight 260.32 g/mol
Chemical Structure Chemical structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Rationale for Investigation The 1,3,4-thiadiazole moiety is a known toxophore in many antifungal compounds. The pyrrolidinone ring may enhance bioavailability and interaction with fungal target sites.

Synthesis Protocol: A Representative Pathway

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one can be achieved through a two-step process involving the initial synthesis of the precursor, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, followed by its cyclization with thiosemicarbazide. The following is a representative protocol based on established methodologies for similar derivatives.[3][4]

Part 1: Synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid

This precursor can be synthesized via the reaction of aniline with itaconic acid.[4]

Materials:

  • Aniline

  • Itaconic acid

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of aniline and itaconic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

  • Characterize the product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[5]

Part 2: Cyclization to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

The formation of the 1,3,4-thiadiazole ring is achieved through the acid-catalyzed condensation of the carboxylic acid precursor with thiosemicarbazide.[3][6][7]

Materials:

  • 1-phenyl-5-oxopyrrolidine-3-carboxylic acid

  • Thiosemicarbazide

  • Concentrated sulfuric acid (H2SO4)

  • Reaction flask with a magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a clean, dry reaction flask, add 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

  • Carefully add an equimolar amount of thiosemicarbazide to the flask.

  • With constant stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Heat the reaction mixture at 80-100°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thiadiazole Ring Formation Aniline Aniline Precursor 1-phenyl-5-oxopyrrolidine- 3-carboxylic acid Aniline->Precursor Toluene, Reflux Itaconic_Acid Itaconic Acid Itaconic_Acid->Precursor Final_Product 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one Precursor->Final_Product H2SO4, Heat Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Final_Product

Caption: Synthetic pathway for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one.

In Vitro Antifungal Screening Protocols

The initial evaluation of the fungicidal potential of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one should be conducted in vitro against a panel of economically important phytopathogenic fungi. The following protocols are adapted from established methods.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a standard and widely used technique to assess the fungistatic or fungicidal activity of a compound by measuring the inhibition of fungal mycelial growth.

Target Pathogens:

  • Rhizoctonia solani (causes sheath blight in rice, black scurf in potato)

  • Bipolaris sorokiniana (causes spot blotch in wheat and barley)

Materials:

  • Pure cultures of R. solani and B. sorokiniana

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one at a high concentration (e.g., 1000 ppm) in a minimal amount of an appropriate solvent (e.g., DMSO).

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration in the final medium is non-inhibitory to fungal growth (typically ≤1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only the solvent at the same concentration should also be prepared.

  • From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the colony diameter (in mm) of the fungal growth in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Data Presentation:

Concentration (ppm)Mean Colony Diameter (mm) ± SD (R. solani)Mycelial Growth Inhibition (%) (R. solani)Mean Colony Diameter (mm) ± SD (B. sorokiniana)Mycelial Growth Inhibition (%) (B. sorokiniana)
Control00
10
50
100
200

In Vivo Antifungal Screening Protocols

Following promising in vitro results, it is crucial to evaluate the efficacy of the compound under more realistic conditions that mimic a plant-pathogen interaction.

Protocol 2: Detached Leaf Assay for Control of Apple Scab (Venturia inaequalis)

This method provides a rapid and controlled environment to assess the protective and curative activity of the test compound against apple scab.[8]

Materials:

  • Young, healthy, and unsprayed apple leaves (e.g., from the 'Golden Delicious' variety)

  • Conidial suspension of V. inaequalis (1-2 x 105 spores/mL)

  • Test compound solutions at various concentrations

  • Sterile water

  • Petri dishes lined with moist filter paper

  • Spray bottle

Procedure:

A. Protective Assay:

  • Prepare different concentrations of the test compound in water (with a surfactant if necessary).

  • Spray the detached apple leaves with the compound solutions until runoff. Control leaves are sprayed with water (and surfactant if used).

  • Allow the leaves to air dry for 24 hours.

  • Inoculate the treated leaves by spraying with the V. inaequalis conidial suspension.

  • Place the inoculated leaves in petri dishes with moist filter paper to maintain high humidity.

  • Incubate the dishes at 18-20°C with a 12-hour photoperiod for 10-14 days.

  • Assess the disease severity by estimating the percentage of the leaf area covered with scab lesions.

  • Calculate the percentage of disease control relative to the control.

B. Curative Assay:

  • Inoculate the detached apple leaves with the V. inaequalis conidial suspension.

  • Incubate the leaves under high humidity for 24-48 hours to allow for infection to establish.

  • Spray the inoculated leaves with the test compound solutions at various concentrations.

  • Continue incubation for another 10-12 days.

  • Assess disease severity and calculate the percentage of disease control as described for the protective assay.

InVivo_Assay_Workflow cluster_protective Protective Assay cluster_curative Curative Assay P_Start Start P_Treat Treat Leaves with Compound P_Start->P_Treat P_Dry Air Dry (24h) P_Treat->P_Dry P_Inoculate Inoculate with V. inaequalis P_Dry->P_Inoculate P_Incubate Incubate (10-14 days) P_Inoculate->P_Incubate P_Assess Assess Disease Severity P_Incubate->P_Assess C_Start Start C_Inoculate Inoculate with V. inaequalis C_Start->C_Inoculate C_Incubate_Initial Incubate (24-48h) C_Inoculate->C_Incubate_Initial C_Treat Treat Leaves with Compound C_Incubate_Initial->C_Treat C_Incubate_Final Incubate (10-12 days) C_Treat->C_Incubate_Final C_Assess Assess Disease Severity C_Incubate_Final->C_Assess

Caption: Workflow for protective and curative in vivo detached leaf assays.

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is critical for the development of a new fungicide. Based on the known activity of other thiadiazole derivatives, a primary hypothesis is the inhibition of ergosterol biosynthesis.

Protocol 3: Quantification of Ergosterol Content in Rhizoctonia solani

This protocol is adapted from established methods for ergosterol quantification using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

  • R. solani culture grown in liquid medium (e.g., Potato Dextrose Broth)

  • Test compound

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or pentane)

  • HPLC system with a C18 column and a UV detector

  • Ergosterol standard

Procedure:

  • Grow R. solani in liquid medium treated with a sub-lethal concentration of the test compound (e.g., the EC50 value determined from the mycelial growth inhibition assay). A control culture without the compound should be grown under identical conditions.

  • Harvest the mycelia by filtration and wash with sterile distilled water.

  • Lyophilize the mycelia and record the dry weight.

  • Add the saponification solution to the dried mycelia and heat at 80-90°C for 1-2 hours to hydrolyze the lipids.

  • After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding water and an organic solvent. Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of the HPLC mobile phase (e.g., methanol).

  • Inject the sample into the HPLC system.

  • Detect ergosterol by its absorbance at approximately 282 nm.

  • Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.

  • Express the results as µg of ergosterol per mg of fungal dry weight. A significant reduction in ergosterol content in the treated sample compared to the control suggests inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol TargetEnzyme 14-α-demethylase (CYP51) Lanosterol->TargetEnzyme Ergosterol Ergosterol TargetEnzyme->Ergosterol Conversion Test_Compound 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one Test_Compound->TargetEnzyme Inhibition

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Summary of Antifungal Activity of Related 1,3,4-Thiadiazole Derivatives

The following table summarizes the reported antifungal activity of various 1,3,4-thiadiazole derivatives against relevant phytopathogens to provide a comparative context for the evaluation of the title compound.

Derivative ClassTarget FungusActivity MetricReported ValueReference
5-substituted-1,3,4-thiadiazole-2-thiolRhizoctonia solaniEC503.6 µg/mL[6]
Flavonol derivatives containing 1,3,4-thiadiazoleBotrytis cinereaInhibition Rate at 100 µg/mL96.2%[8]
5-amino-1,3,4-thiadiazole appended isatinsVarious Fungi-High biological profiling similarity to itraconazoleNot specified
1,3,4-thiadiazole derivativesCandida speciesMIC1008–96 μg/ml[10]

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for the comprehensive evaluation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one as a potential agricultural fungicide. The protocols are designed to be self-validating, with clear endpoints and methodologies that allow for reproducible and reliable data generation. By elucidating its synthetic route, assessing its in vitro and in vivo efficacy, and probing its mechanism of action, researchers can systematically build a case for its further development. Promising results from these initial studies would warrant more extensive field trials, toxicological assessments, and formulation development to translate this chemical lead into a viable crop protection solution. The exploration of this and similar 1,3,4-thiadiazole derivatives holds significant promise in the ongoing effort to secure global food production against the persistent threat of fungal diseases.

References

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 136-145. [Link]

  • Gaponova, Y. K., et al. (2020). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect, 5(45), 14229-14234. [Link]

  • Plekhova, O. V., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6529. [Link]

  • Kumar, A., et al. (2026). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. Journal of Agricultural and Food Chemistry, 74(3), 1105-1117. [Link]

  • Wang, Y., et al. (2012). Determination of ergosterol and lanosterol in mycelium of Rhizoctonia cerealis by reversed phase high performance liquid chromatography. Chinese Journal of Analytical Chemistry, 40(7), 1081-1085. [Link]

  • Li, X., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(15), 17282-17293. [Link]

  • Patel, K. D., & Mistry, B. D. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]

  • Vaickelioniene, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Ebrahimi, L., et al. (2024). Efficacy of ergosterol peroxide obtained from the endophytic fungus Acrophialophora jodhpurensis against Rhizoctonia solani. Journal of Applied Microbiology, 135(2), lxae031. [Link]

  • Al-Omran, F., et al. (2002). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society, Section A: Chemistry, 26(1), 85-92. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 136-145. [Link]

  • Vaickelioniene, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Karakuş, S., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. [Link]

  • Zhang, Y., et al. (2020). The qRT‐PCR analysis (a) and determination of ergosterol content in Rhizoctonia solani treated with compound A21 at 10 μg mL⁻¹ (b). ResearchGate. [Link]

  • Gucwa, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222483. [Link]

  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). [Link]

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 136-145. [Link]

  • Kutarov, V. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(13), 5139. [Link]

  • Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-15. [Link]

  • Patel, K., et al. (2016). 1-(2-(5-Aryl-1,3,4-Thiadiazol-2-Ylamino)acetyl)Pyrrolidine-2-Carbonitrile derivatives for the - Sciforum. Sciforum. [Link]

  • Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. [Link]

  • Carisse, O., et al. (2020). Detection and Quantification of Rhizoctonia solani and Rhizoctonia solani AG1-IB Causing the Bottom Rot of Lettuce in Tissues and Soils by Multiplex qPCR. Pathogens, 10(1), 1. [Link]

Sources

Method

Application Note: A Framework for In Vivo Efficacy Assessment of Thiadiazole-Based Compounds

An authoritative guide for researchers, scientists, and drug development professionals. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast range of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its unique mesoionic character and ability to cross cellular membranes make it an attractive starting point for novel drug design.[1] However, transitioning a promising compound from in vitro success to a viable clinical candidate requires rigorous in vivo validation.

This guide provides a comprehensive framework and detailed protocols for assessing the in vivo efficacy, pharmacokinetics, and safety of novel thiadiazole-based compounds. It is designed to provide researchers with the scientific rationale behind experimental choices, ensuring the generation of robust, reproducible, and regulatory-compliant data.

Section 1: Foundational In Vivo Considerations

Before initiating efficacy studies, a series of foundational assessments are crucial. These preliminary studies establish the compound's basic in vivo behavior and ensure that subsequent efficacy models are designed and interpreted correctly.

The Preclinical In Vivo Workflow

A logical progression of in vivo studies is essential for efficient drug development. The typical workflow begins with understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, followed by safety assessments and, finally, efficacy testing in relevant disease models. This phased approach de-risks compound candidates and optimizes the use of resources.[4]

cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Characterization PK Pharmacokinetic (PK) Profiling Tox Acute Toxicity Assessment PK->Tox Establish Safe Dose Range Efficacy Disease Model Efficacy Testing Tox->Efficacy Select Doses for Efficacy PD Pharmacodynamic (PD) / MOA Studies Efficacy->PD Correlate Efficacy with Target Engagement Imaging In Vivo Imaging (Optional) Efficacy->Imaging

Caption: General workflow for preclinical in vivo assessment.

Protocol: Preliminary Pharmacokinetic (PK) Profiling

Rationale: An efficacy study is meaningless if the compound does not reach the target tissue at a sufficient concentration and for an adequate duration. A preliminary PK study is essential to determine key parameters like bioavailability, maximum concentration (Cmax), and half-life (t1/2), which inform the dosing regimen (dose and frequency) for toxicology and efficacy studies.[5]

Methodology:

  • Animal Model: Select a relevant species, often male Sprague-Dawley rats or BALB/c mice for initial screens.

  • Compound Formulation: Prepare the thiadiazole compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline) for both oral (PO) and intravenous (IV) administration.

  • Dosing:

    • Administer a single dose intravenously (e.g., 1-5 mg/kg) to a cohort of animals (n=3-5) to determine clearance and volume of distribution.

    • Administer a single oral dose (e.g., 10-50 mg/kg) to a separate cohort.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.[5]

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum plasma concentration Relates to efficacy and potential toxicity
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (Total drug exposure) Primary measure of overall exposure
t1/2 Half-life Determines dosing frequency
CL Clearance Rate of drug elimination from the body
Vd Volume of Distribution Indicates extent of drug distribution into tissues

| F (%) | Oral Bioavailability | Percentage of oral dose reaching systemic circulation |

Protocol: Acute Toxicity Assessment

Rationale: Establishing a compound's safety profile is a mandatory step in preclinical development.[6] An acute toxicity study determines the dose at which a compound may cause adverse effects after a single administration and helps identify the maximum tolerated dose (MTD). The OECD 420 Guideline (Fixed Dose Procedure) is a common method.[7]

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used. Use a single sex (typically female, as they are often more sensitive).

  • Dosing: Administer the compound orally at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) as per OECD 420.[7]

  • Procedure:

    • Dose a single animal at the starting dose.

    • If the animal survives, dose additional animals (total n=5) at the same level.

    • If the animal shows signs of toxicity, lower the dose for the next animal. If it dies, significantly lower the dose.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and body weight.

  • Endpoint: At day 14, euthanize surviving animals and perform gross necropsy to observe any organ abnormalities. The study determines the LD50 (Lethal Dose 50), which for this method is classified as a range (e.g., >2000 mg/kg).[7]

Section 2: Core Efficacy Protocols

Thiadiazole derivatives have shown efficacy across multiple therapeutic areas.[1][3] The choice of in vivo model is therefore dictated by the compound's intended therapeutic application.

Protocol: Anticancer Efficacy in a Xenograft Model

Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research. It allows for the evaluation of a compound's ability to inhibit tumor growth in a live, physiological system.[8][9]

Start Day -7: Implant Cancer Cells (e.g., HT-29) into Mice TumorGrowth Day 0: Tumors reach ~100-150 mm³ Randomize into Groups Start->TumorGrowth Treatment Days 1-21: Administer Treatment (Vehicle, Compound, Positive Control) TumorGrowth->Treatment Monitoring Monitor Tumor Volume & Body Weight 2-3x / week Treatment->Monitoring Monitoring->Treatment Endpoint Day 21 (or humane endpoint): Euthanize, Excise Tumors, Collect Tissues Monitoring->Endpoint

Caption: Workflow for a typical anticancer xenograft study.

Methodology:

  • Materials:

    • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID).

    • Cell Line: A relevant human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer).[8][10]

    • Reagents: Matrigel (to aid tumor formation), calipers for measurement.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Monitoring and Grouping:

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Thiadiazole Compound (Dose 1)

      • Group 3: Thiadiazole Compound (Dose 2)

      • Group 4: Positive Control (Standard-of-care drug)

  • Treatment: Administer the compound and controls via the predetermined route (e.g., oral gavage) and schedule (e.g., daily) for a set period (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Table 2: Sample Xenograft Efficacy Data

Treatment Group Day 0 Tumor Vol (mm³) Day 21 Tumor Vol (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control 125 ± 15 1550 ± 210 - -2%
Compound X (10 mg/kg) 128 ± 18 780 ± 150 51% -4%
Compound X (30 mg/kg) 126 ± 16 350 ± 95 78% -8%

| Positive Control | 127 ± 14 | 290 ± 80 | 82% | -10% |

Protocol: Anti-Inflammatory Efficacy in a Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a classic, acute inflammatory model used to screen for compounds with anti-inflammatory activity, such as COX-2 inhibitors.[11][12] The subcutaneous injection of carrageenan induces a localized, reproducible inflammatory response characterized by swelling (edema).

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Grouping: Acclimatize animals and divide them into treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Thiadiazole Compound (Dose 1)

    • Group 3: Thiadiazole Compound (Dose 2)

    • Group 4: Positive Control (e.g., Diclofenac, Celecoxib).[11][13]

  • Compound Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control using the formula: [(Vc - Vt) / Vc] * 100%, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Section 3: Advanced In Vivo Assessment: Non-Invasive Imaging

Rationale: Traditional in vivo methods often rely on single-endpoint measurements from cohorts of animals.[4] Modern non-invasive imaging techniques, such as bioluminescence imaging (BLI), allow for the longitudinal monitoring of disease progression and drug efficacy within the same animal over time.[14][15] This approach provides more robust data, reduces biological variability, and significantly lowers the number of animals required, adhering to the "3Rs" principle (Reduce, Replace, Refine).[4][16]

cluster_0 Traditional Method cluster_1 Longitudinal Imaging Method T1 Cohort 1 (Timepoint 1) T2 Cohort 2 (Timepoint 2) T3 Cohort 3 (Timepoint 3) Result1 High Animal Number High Variability T2->Result1 L1 Single Cohort (Timepoint 1) L2 Single Cohort (Timepoint 2) L1->L2 L3 Single Cohort (Timepoint 3) L2->L3 Result2 Low Animal Number Low Variability L2->Result2

Caption: Comparison of traditional vs. longitudinal in vivo methods.

Protocol: Monitoring Anticancer Efficacy with Bioluminescence Imaging (BLI)

  • Cell Line Engineering: Use a cancer cell line that has been genetically modified to stably express a luciferase gene (e.g., firefly luciferase).

  • Xenograft Model: Establish tumors as described in Protocol 2.1.

  • Imaging Procedure:

    • At each imaging time point (e.g., weekly), administer the luciferase substrate (D-luciferin) to the mice via intraperitoneal injection.

    • Anesthetize the mice.

    • Place the mice in a light-tight imaging chamber equipped with a sensitive CCD camera.

    • Acquire images, capturing the light emitted from the luciferase-expressing tumor cells.

  • Data Quantification: Use imaging software to draw a region of interest (ROI) around the tumor and quantify the light signal (photon flux). The signal intensity correlates directly with the number of viable cancer cells.

  • Longitudinal Analysis: Repeat the imaging process in the same animals throughout the treatment period to generate individual tumor growth/regression curves, providing a dynamic and highly sensitive measure of drug efficacy.[4]

References

  • Revvity. (n.d.). The role of in vivo imaging in drug discovery and development.
  • CD BioSciences. (n.d.). In Vivo Drug Efficacy Imaging Monitoring.
  • Willmann, J. K., van den Hoff, J., O'Farrell, F., & Zavaleta, C. (2012). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Journal of biomedical optics, 17(9), 090901.
  • Zhang, W., Chen, M., West, D. B., & Purchio, A. F. (2005). Visualizing drug efficacy in vivo. Molecular imaging, 4(2), 88–90.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Alanazi, M. M., Al-Abdullah, E. S., Ayyad, R. R., & El-Sayed, M. A.-E.-H. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Scientific Reports, 13(1), 16167.
  • Gouda, M. A., Eldien, H. F. S., Girges, M. M., & Galal, M. A. (2017). Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. Journal of Photochemistry and Photobiology B: Biology, 167, 125–134.
  • Wamidh, H. T., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Thiadiazole derivatives as anticancer agents. Arabian Journal of Chemistry, 11(8), 1365-1375.
  • Molecules. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][15][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed.

  • Mukherjee, A., Chin, C., & Williams, S. P. (2017). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR journal, 58(1), 66–77.
  • American Academic Publisher. (2025). DETERMINATION OF ACUTE TOXICITY AND INFLAMMATORY ACTIVITY OF 1,3,4-THIADIAZOLE.
  • Oniga, O., Araniciu, C., Pirnau, A., Vlase, L., & Oniga, I. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][15][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(9), 2425.

  • BenchChem. (n.d.). Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Short, R. D., Minor, J. L., Lee, C. C., Chernoff, N., & Russell, J. Q. (1980). A toxicologic evaluation of 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole (ETMT). Toxicology and applied pharmacology, 56(2), 164–170.
  • Al-Obeed, O. A., Al-Gharabli, S. I., Al-Malki, J. S., Al-Bader, A. A., & Al-Qatati, S. A. (2017). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules (Basel, Switzerland), 22(9), 1431.
  • ResearchGate. (2018). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][15][17]Thiadiazole Derivatives as Anti-Inflammatory Agents.

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International journal of medicinal chemistry, 2013, 348948.
  • Bielenica, A., Kędzierska, E., & Więckowska, A. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. International journal of molecular sciences, 22(13), 7120.
  • bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
  • Matysiak, J. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • Karger Publishers. (n.d.). FDA Requirements for Preclinical Studies | Clinical Trials in the Neurosciences | Books Gateway.
  • ResearchGate. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents.
  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • Unknown. (2024).
  • Grozav, A., Miclaus, V., Vostinaru, O., Gaina, L., Fischer-Fodor, E., & Silaghi-Dumitrescu, R. (2016). Acute toxicity evaluation of a thiazolo arene ruthenium (II) complex in rats. Regulatory toxicology and pharmacology : RTP, 80, 233–240.
  • Al-Ghorbani, M., El-behery, M., & Rizk, S. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(11), 3591.
  • U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective.
  • Bērziņa, D., D'Eliya, D., & D'Eliya, R. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules (Basel, Switzerland), 28(24), 8049.
  • Gür, M., Er, M., & Demir, Y. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30054.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Archiv der Pharmazie, 345(9), 703-708.
  • Al-Ghorbani, M., El-behery, M., Rizk, S., & Al-Omar, M. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules (Basel, Switzerland), 27(12), 3788.
  • Global Pharma Tek. (2024, April 5). FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies.
  • Molecules. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
  • Bielenica, A., Kędzierska, E., & Więckowska, A. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 26(14), 4153.
  • University of California, San Francisco. (n.d.). Standard Operating Procedures | Clinical Research Resource HUB.
  • Sofpromed. (2024, July 17). A guide to standard operating procedures (SOPs) in clinical trials.
  • DCVMN. (n.d.). List of key Standard Operating Procedures (SOPs) for clinical studies, aligned with the ICH Guidelines.
  • Brieflands. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
  • Akkaya, R., Tanti, A. A., & Er, M. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Applied biochemistry and biotechnology, 193(10), 3209–3228.
  • National Institutes of Health. (2025).
  • Brieflands. (2024, January 7). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
  • MDPI. (n.d.). Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties.

Sources

Application

Application Note &amp; Protocol: Quantification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in Biological Samples

Abstract This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in biological matrices, such as human plasma and urine. The proposed methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in complex biological sample analysis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international regulatory guidelines.

Introduction: The Rationale for a Bespoke Bioanalytical Method

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a novel chemical entity with potential therapeutic applications. The 1,3,4-thiadiazole moiety is a recognized pharmacophore present in a variety of medicinally important compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The pyrrolidinone ring is also a common scaffold in drug discovery.[5] Accurate quantification of this compound in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies during drug development.[6]

The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method to distinguish the analyte from endogenous components. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its ability to provide excellent specificity and low detection limits.[1][7] This application note outlines a strategic approach to developing a reliable LC-MS/MS method, emphasizing the scientific reasoning behind each step, from sample preparation to data interpretation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of method development. Key properties for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one are summarized in Table 1.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₄OS[8][9]
Molecular Weight 260.32 g/mol [8][9]
Predicted XLogP3 2.287[8]
Topological Polar Surface Area 100 Ų[8]

Note: Experimental determination of pKa, solubility, and stability is highly recommended during method development.

The predicted XLogP3 value suggests the compound is moderately lipophilic, which will influence the choice of sample preparation and chromatographic conditions. The presence of an amino group and nitrogen-containing heterocyclic rings suggests the molecule will have basic properties and can be readily ionized for mass spectrometric detection.

The Analytical Workflow: A Step-by-Step Approach

The quantification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in biological samples involves a multi-step process, as illustrated in the workflow diagram below. Each stage is critical for ensuring the accuracy and reliability of the final results.

Bioanalytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Validation Sample Biological Sample (Plasma, Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike Addition of IS Extraction Sample Extraction (SPE or LLE) IS_Spike->Extraction Matrix Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC LC Separation Evaporation->LC Injection MS MS/MS Detection LC->MS Ionization & Fragmentation Quantification Quantification MS->Quantification Data Acquisition Validation Method Validation Quantification->Validation Assessing Performance

Caption: A generalized workflow for the bioanalysis of the target compound.

Sample Preparation: Isolating the Analyte from the Matrix

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10] The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid technique often used for initial sample cleanup.[11] It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample to denature and precipitate proteins.[12]

Rationale: While fast and cost-effective, PPT is the least selective method and may not remove all interfering substances, such as phospholipids, which can cause ion suppression in the mass spectrometer. It is a viable option for early-stage discovery studies but may not be suitable for regulated bioanalysis where higher data quality is required.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10]

Rationale: LLE is a more selective technique than PPT and can effectively remove salts and other highly polar interferences. The choice of organic solvent is critical and should be optimized based on the analyte's polarity. Given the predicted XLogP3 of the target compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[10][13]

Rationale: SPE offers the highest degree of sample cleanup and analyte concentration.[10] For a moderately polar compound like 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a reversed-phase SPE sorbent (e.g., C18) would be a suitable starting point. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte.

SPE Protocol Condition 1. Condition Sorbent (e.g., Methanol, Water) Equilibrate 2. Equilibrate Sorbent (e.g., Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Aqueous Organic Mix) Load->Wash Elute 5. Elute Analyte (e.g., High Organic Solvent) Wash->Elute

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Protocol 3.3.1: SPE Protocol for Plasma Samples

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load the mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Method Development: Separation and Detection

Liquid Chromatography

The goal of liquid chromatography is to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer.

Chromatographic Mode: Reversed-phase chromatography is the most common mode for the analysis of small molecules. A C18 column is a good starting point for a moderately polar compound.

Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or acetic acid). The acidic modifier aids in the protonation of the analyte, which enhances its retention on the reversed-phase column and improves its ionization efficiency in the mass spectrometer.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution for all compounds of interest, especially if metabolites are also being monitored.

Table 2: Proposed LC Conditions

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity required for bioanalysis. It involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺), its fragmentation, and the monitoring of a specific product ion.

Ionization: Electrospray ionization (ESI) in the positive ion mode is expected to be the most effective for this compound due to the presence of basic nitrogen atoms.

Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantitative analysis. It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. This highly selective detection method minimizes interference from co-eluting compounds.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte 261.1To be determined experimentally
Internal Standard To be determinedTo be determined

Note: The optimal precursor and product ions must be determined by direct infusion of the analyte into the mass spectrometer.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[6] The validation should be performed in accordance with the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]

Table 4: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy Closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Closeness of repeated measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve Relationship between the instrument response and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.CV of the matrix factor should be ≤15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in biological samples. The outlined protocols for sample preparation and LC-MS/MS analysis, coupled with a comprehensive validation strategy, will ensure the generation of high-quality data to support preclinical and clinical drug development. It is imperative that the specific parameters for this novel compound are experimentally determined and optimized to guarantee the robustness and reliability of the final method.

References

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Novakova, L. (2014). Advances in Sample Preparation for Biological Fluids. LCGC International. Retrieved from [Link]

  • Kole, P. L., et al. (2011). Solid-Phase Extraction.
  • Drouin, N., et al. (2019). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 11(13), 1237-1249.
  • Coskun, O. (2016). Sample Preparation of Polar Metabolites in Biological Samples: Methodologies and Technological Insights.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2016). Journal of Analytical Methods in Chemistry, 2016, 8179450.
  • De Boer, T., et al. (1981). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • Urinary excretion and metabolism of the α-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans. (2015). Forensic Toxicology, 33(2), 347-356.
  • Atanasova, M., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(11), 3183.
  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5878.
  • Akerman, K., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. (2019). ChemistrySelect, 4(1), 1-7.
  • A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. (2021). Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357.
  • Amerigo Scientific. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 2568-2577.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). Pharmaceutical Chemistry Journal, 55(1), 34-39.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmaceutical Chemistry Journal, 55(1), 34-39.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2022). RSC Advances, 12(45), 29465-29476.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2021). Molecules, 26(16), 4937.
  • ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences, 21(3), 205-212.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules, 27(24), 8746.
  • The Metabolism of Nitrosopyrrolidine by Hepatocytes From Fischer Rats. (1981). Carcinogenesis, 2(10), 959-963.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies, 6(1), 1-10.
  • Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. (2022). Molecules, 27(19), 6591.
  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2022). Molecules, 27(19), 6591.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). Molecules, 23(11), 2963.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (2016). Forensic Toxicology, 34(2), 347-356.
  • Determination of pyrrolidinone in plasma by high-performance liquid chromatography. (1981).
  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one for In Vitro Assays

This guide provides researchers and drug development professionals with a systematic, in-depth approach to overcoming the solubility challenges associated with 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers and drug development professionals with a systematic, in-depth approach to overcoming the solubility challenges associated with 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (henceforth referred to as "Compound Y") for reliable in vitro experimentation. Poor aqueous solubility is a common hurdle for novel chemical entities, often leading to underestimated efficacy, assay artifacts, and poor reproducibility.[1][2] This document moves beyond simple protocols to explain the scientific rationale behind each solubilization strategy, enabling you to make informed decisions for your specific assay system.

Part 1: Understanding the Core Problem - Precipitation in Aqueous Media

Q1: I've dissolved Compound Y in DMSO, but it immediately precipitates when I add it to my cell culture medium. What is happening?

This is a classic and frequent issue known as "solvent shock" or "crashing out."[3] It occurs because Compound Y, while soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is poorly soluble in the predominantly aqueous environment of your assay buffer or cell culture medium.[4]

Causality:

  • High Hydrophobicity: The structure of Compound Y, containing a phenyl ring and a substituted pyrrolidinone core, suggests significant hydrophobicity, which inherently limits its ability to dissolve in water.[5][6][7]

  • Solvent Exchange: When you introduce the highly concentrated DMSO stock into the aqueous medium, the DMSO rapidly disperses. The localized concentration of Compound Y momentarily exceeds its aqueous solubility limit, causing it to crash out of the solution as a solid precipitate.[3]

  • Media Components: Salts, proteins (like albumin in serum), and other components in complex media can interact with the compound, sometimes reducing its solubility further.[4]

The diagram below illustrates this common precipitation pathway.

A Compound Y in 100% DMSO (Stable High-Concentration Stock) B Dilution into Aqueous Assay Medium (e.g., DMEM) A->B Rapid Solvent Exchange C Precipitation ('Crashing Out') (Compound Y exceeds aqueous solubility limit) B->C Solvent Shock

Caption: The process of solvent shock leading to compound precipitation.

Part 2: A Systematic Workflow for Solubility Enhancement

Successfully solubilizing a challenging compound requires a logical, stepwise approach. Rushing to complex formulations can introduce unnecessary variables into your experiment. The following workflow provides a structured path from fundamental techniques to more advanced strategies.

cluster_0 Systematic Solubilization Workflow Start Start: Prepare High-Quality 10-50 mM Stock in 100% DMSO Step1 Step 1: Optimize Dilution Protocol (Serial Dilution, Pre-warmed Media) Start->Step1 Decision1 Precipitation Still Occurs? Step1->Decision1 Step2 Step 2: pH Modification (Test solubility in acidic buffers, e.g., pH 4-6.5) Decision1->Step2 Yes End Achieved Soluble Formulation (Proceed to Assay Validation) Decision1->End No Decision2 Insoluble or Assay Requires Neutral pH? Step2->Decision2 Step3 Step 3: Introduce Co-solvents (e.g., PEG 400, Ethanol) Decision2->Step3 Yes Decision2->End No (If Soluble & pH Compatible) Decision3 Precipitation Still Occurs? Step3->Decision3 Step4 Step 4: Use Complexation Agents (e.g., Cyclodextrins like HP-β-CD) Decision3->Step4 Yes Decision3->End No Step4->End

Caption: A decision-tree workflow for systematically improving compound solubility.

Q2: What is the correct way to prepare and use a DMSO stock solution?

The foundation of any successful experiment with a hydrophobic compound is a properly prepared stock solution.[8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Use an analytical balance to accurately weigh a small amount (e.g., 1-5 mg) of Compound Y (MW: 260.31 g/mol )[6].

  • Solvent Addition: Transfer the weighed compound into a sterile, appropriate-sized glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., 37°C) may also aid dissolution, but must be used with caution as heat can degrade some compounds.[8] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and absorption of atmospheric water.[8] Store at -20°C or -80°C.

Crucial Consideration: Final DMSO Concentration High concentrations of DMSO are toxic to cells and can interfere with assay results.[9][10] It is imperative to maintain a low and consistent final DMSO concentration across all experimental and control wells.

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-based Assays≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[8][10]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[8]
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept strictly consistent across all plates.[8]
In Vivo Animal Studies≤ 2%Higher concentrations can be used but should be minimized to reduce systemic toxicity.[8][11]

Always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO (or other solvents) used to deliver the compound. [12]

Part 3: Advanced Solubilization Strategies

If optimizing the dilution of a simple DMSO stock is insufficient, the following methods can be systematically employed.

Strategy 1: pH Modification

Q3: Can changing the pH help dissolve Compound Y?

Yes, this can be a very effective strategy for ionizable compounds.[] The 5-amino group on the thiadiazole ring of Compound Y is a basic functional group.[5][7] In a more acidic environment (lower pH), this amino group can become protonated (positively charged). This ionized form is typically much more soluble in aqueous solutions than the neutral form.[14][15][16]

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate or acetate) at various pH levels, such as pH 4.0, 5.0, 6.0, and a control at pH 7.4 (like PBS).

  • Compound Addition: Add a small, consistent amount of your DMSO stock of Compound Y to each buffer to a final concentration that is relevant for your assay (e.g., 10 µM). Keep the final DMSO concentration constant and low (e.g., 0.1%).

  • Observation: Incubate the solutions at room temperature or 37°C for 1-2 hours. Visually inspect for precipitation. The lowest pH at which the compound remains in solution provides a critical piece of data.

  • Considerations: While this method can dramatically improve solubility, you must ensure the final pH of your assay is compatible with your biological system (e.g., most mammalian cells require a pH of ~7.2-7.4). This technique is excellent for preparing more concentrated aqueous stock solutions that can then be further diluted into the final neutral pH assay medium, minimizing precipitation.

Strategy 2: Utilizing Co-solvents

Q4: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to the aqueous assay medium, increase its capacity to dissolve hydrophobic compounds.[17][18] They work by reducing the polarity of the water, making the environment more favorable for non-polar molecules.[]

Common Co-solvents for In Vitro Assays:

Co-solventTypical Final ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)1-5%Generally well-tolerated by many cell lines; effective for many non-polar drugs.[][19]
Ethanol≤ 1%Can be more cytotoxic than DMSO; use with caution and thorough vehicle controls.[9][10]
Propylene Glycol1-5%Another common choice for parenteral and oral formulations, often used in combination with other solvents.[17][19]
Glycerol1-10%Has protein-stabilizing properties and can be a good choice for enzyme assays.[20]

Protocol 3: Co-solvent Formulation

  • Prepare a concentrated stock of Compound Y in 100% DMSO as usual.

  • In a separate tube, prepare your final assay medium containing the desired percentage of the co-solvent (e.g., complete DMEM + 2% PEG 400).

  • Perform a serial dilution of your DMSO stock into the co-solvent-containing medium, adding the compound solution dropwise while gently vortexing.[4]

  • Always run a vehicle control with the medium containing the same final concentration of both DMSO and the co-solvent.

Strategy 3: Complexation with Cyclodextrins

Q5: My compound is still not soluble enough. What are cyclodextrins?

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like Compound Y, within their hydrophobic core, while their water-friendly exterior allows the entire complex to dissolve readily in aqueous solutions.[][24]

Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Create a high-concentration stock of Compound Y in a suitable organic solvent (DMSO is acceptable).

  • Form the Complex: Slowly add the concentrated compound stock to the cyclodextrin solution while vortexing vigorously. The ratio of compound to cyclodextrin often needs to be optimized empirically (e.g., starting with a 1:5 or 1:10 molar ratio).

  • Equilibrate: Allow the mixture to equilibrate, often by shaking or rotating overnight at room temperature. This solution, containing the compound-cyclodextrin complex, can now be used as your stock for dilution into the final assay medium.

  • Note: Modified cyclodextrins like HP-β-CD and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[18][][25]

Part 4: Experimental Validation and Final Checks

Q6: How can I be certain what the maximum soluble concentration of my compound is in my final assay medium?

You must experimentally determine the kinetic solubility under your exact assay conditions. This is a crucial self-validating step.

Protocol 5: Kinetic Solubility Determination in Final Assay Medium

  • Prepare Top Concentration: Prepare your most promising formulation of Compound Y (e.g., in DMSO, or with a co-solvent/cyclodextrin) at a concentration 2x higher than the highest you wish to test (e.g., 200 µM).

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of this top concentration directly in your complete, pre-warmed (37°C) assay medium.[4] Include a "no compound" vehicle control.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Observe: Check for precipitation (cloudiness or visible particles) at several time points: immediately, after 2 hours, and after 24 hours.[4] You can assess this visually against a dark background or by measuring light scatter using a plate reader (nephelometry).[26]

Q7: I saw a precipitate form after my plate was in the incubator for a few hours. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors:

  • Temperature and pH Shifts: Moving from room temperature to 37°C can decrease the solubility of some compounds.[4] Additionally, cellular metabolism can slightly acidify the culture medium over time, which could affect the solubility of a pH-sensitive compound.[4]

  • Evaporation: Over long incubation periods, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[27] Ensure your incubator has proper humidification and use plates with low-evaporation lids.

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[4]

References

  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. PubMed Central.
  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. PubMed.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro Scholar.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • BenchChem. (2025).
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
  • BenchChem. (2025).
  • Kim, D. S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online.
  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • Slideshare. (n.d.).
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Sigma-Aldrich. (n.d.).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Al-kassas, R., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res., 7(2), 9-16.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Echemi. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenyl-2-pyrrolidinone. Echemi.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora.
  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS, 1(1), 4-11.
  • MCE. (n.d.). Compound Handling Instructions. MCE.
  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. American Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Vertex AI Search.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ProQuest. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Trends in Sciences. (n.d.). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Santa Cruz Biotechnology. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | CAS 1142202-31-0 | SCBT. Santa Cruz Biotechnology.
  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF.
  • NIH. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. NIH.
  • ResearchGate. (n.d.). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity.
  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
  • bioRxiv. (2023). Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. bioRxiv.
  • Sigma-Aldrich. (n.d.). 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone. Sigma-Aldrich.

Sources

Optimization

Optimizing the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one for higher yield

Technical Support Center: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Welcome to the technical support guide for the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Welcome to the technical support guide for the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity for this valuable heterocyclic compound.

Synthesis Overview & Core Mechanism

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is typically achieved via a two-step process. The first step involves the formation of the pyrrolidinone carboxylic acid intermediate. The key second step is the acid-catalyzed condensation and cyclization of this intermediate with thiosemicarbazide to form the desired 2-amino-1,3,4-thiadiazole ring.[1] The choice of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride, is critical as it acts as both a catalyst and a dehydrating agent to drive the cyclization to completion.[2][3]

Synthesis_Workflow cluster_0 Step 1: Pyrrolidinone Formation cluster_1 Step 2: Thiadiazole Cyclization ItaconicAcid Itaconic Acid Intermediate 1-Phenyl-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->Intermediate Toluene, Reflux Phenylamine Phenylamine Phenylamine->Intermediate FinalProduct 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one Intermediate->FinalProduct Heat Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->FinalProduct DehydratingAgent Conc. H₂SO₄ or POCl₃ DehydratingAgent->FinalProduct

Caption: Overall synthetic workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Final Product

Q1: My overall yield is disappointingly low (<30%). What are the most common causes?

A1: Low yield can stem from issues in either the formation of the pyrrolidinone intermediate or the final cyclization step.

  • Inefficient Cyclization: The most frequent culprit is the cyclization of the acylthiosemicarbazide intermediate. This step requires potent dehydration.[2] If the dehydrating agent (e.g., concentrated H₂SO₄) is old, has absorbed atmospheric moisture, or is used in insufficient quantity, the reaction will stall.

  • Incomplete Intermediate Formation: Ensure the initial reaction between itaconic acid and phenylamine has gone to completion. Monitor this step by Thin Layer Chromatography (TLC) before proceeding.

  • Degradation: Concentrated sulfuric acid can cause charring or degradation of organic material if the temperature is too high or the reaction is heated for too long. Careful temperature control is paramount.

  • Work-up Losses: The product may be partially soluble in the aqueous phase during neutralization. Ensure the pH is carefully adjusted to maximize precipitation and consider back-extracting the aqueous layer with a suitable organic solvent like ethyl acetate.

Q2: The cyclization step seems to be the problem. I see starting material remaining even after prolonged heating. What should I do?

A2: This strongly points to an issue with the cyclizing agent or reaction conditions.

  • Verify Agent Activity: Use a fresh bottle of concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Alternative Agents: If sulfuric acid is causing degradation, consider using phosphorus oxychloride (POCl₃).[3][4] The reaction with POCl₃ is often faster but requires careful handling due to its reactivity.

  • Temperature Optimization: While high heat is needed, excessive temperatures can be detrimental. Empirically determine the optimal temperature for your setup, starting around 80-90°C and monitoring via TLC.

  • Stoichiometry: Ensure at least a 1:1 molar ratio of the carboxylic acid intermediate to thiosemicarbazide. A slight excess of thiosemicarbazide (1.1 equivalents) can sometimes help drive the reaction forward.

Issue 2: Product Purity and Side Reactions

Q3: I've isolated a product, but my NMR spectrum shows a significant isomeric impurity. What could it be?

A3: The most likely impurity is the corresponding 1,2,4-triazole derivative. The cyclization of acylthiosemicarbazides is a well-known bifurcation point.

  • Mechanism of Side-Product Formation: In acidic media, cyclization typically favors the formation of the 1,3,4-thiadiazole ring.[5][6] However, under certain conditions, particularly if the reaction medium is not sufficiently acidic or contains nucleophilic species, cyclization can proceed through the nitrogen atoms to yield a 4-phenyl-5-(pyrrolidinone-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

  • How to Avoid It: The key is maintaining a strongly acidic and anhydrous environment. The use of concentrated H₂SO₄ or PPA strongly favors the desired thiadiazole product.[5] If using a different catalyst system, ensure all reagents and solvents are scrupulously dry.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check purity of starting materials (TLC, NMR) Start->CheckPurity CheckPurity->Start Impure Reagents Step1 Is Step 1 (Intermediate formation) complete? CheckPurity->Step1 Purity OK Step2 Is Step 2 (Cyclization) problematic? Step1->Step2 Yes OptimizeS1 Optimize Step 1: - Increase reaction time - Check solvent purity Step1->OptimizeS1 No CheckAgent Check Dehydrating Agent: - Is it fresh? - Is it anhydrous? Step2->CheckAgent Yes OptimizeS1->Step2 CheckTemp Check Reaction Temp: - Too low? (Reaction stalls) - Too high? (Charring) CheckAgent->CheckTemp Agent OK TryAltAgent Consider alternative agent: - POCl₃ or PPA CheckAgent->TryAltAgent Agent Suspect CheckTemp->TryAltAgent Temp OK Success Yield Improved CheckTemp->Success Temp Optimized TryAltAgent->Success

Caption: Decision tree for troubleshooting low product yield.

Q4: My final product is a dark, tarry solid that is difficult to purify. What causes this and how can I clean it up?

A4: Dark coloration and tar formation are classic signs of product degradation, almost always caused by the harsh acidic conditions.

  • Cause: Overheating in the presence of concentrated sulfuric acid is the primary cause. The acid will begin to dehydrate and "char" the organic molecules.

  • Prevention:

    • Add the carboxylic acid intermediate and thiosemicarbazide to the chilled acid, then slowly and carefully heat the mixture.

    • Reduce the reaction time. Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed.

  • Purification Strategy:

    • After neutralization and filtration, dissolve the crude solid in a minimal amount of a polar solvent like DMF or DMSO.

    • Precipitate the product by adding a less polar solvent like water or isopropanol. This can help leave polymeric tars behind.

    • If the product is still impure, column chromatography on silica gel is the most effective method. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective.[7]

Frequently Asked Questions (FAQs)

Q: Can you explain the reaction mechanism for the formation of the 1,3,4-thiadiazole ring?

A: Certainly. The reaction proceeds through several key steps initiated by the strong acid catalyst:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by H₂SO₄, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The primary amine of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon.

  • Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form an N-acylthiosemicarbazide intermediate.

  • Intramolecular Cyclization & Dehydration: The sulfur atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the protonated carbonyl carbon of the same molecule. This is followed by a final dehydration step, driven by the strong acid, to form the stable, aromatic 1,3,4-thiadiazole ring.[8]

Mechanism RCOOH Pyrrolidinone- Carboxylic Acid (R-COOH) Protonated Protonated Acid [R-C(OH)₂⁺] RCOOH->Protonated + H⁺ TSC Thiosemicarbazide (H₂N-NH-CS-NH₂) AcylTSC N-Acylthiosemicarbazide Intermediate TSC->AcylTSC Protonated->AcylTSC + TSC - H₂O Cyclized Cyclized Intermediate AcylTSC->Cyclized Intramolecular Attack Product 2-Amino-1,3,4-thiadiazole Product Cyclized->Product - H₂O, - H⁺

Caption: Simplified mechanism of 1,3,4-thiadiazole formation.

Q: Why is careful pH control during the work-up so important?

A: The target molecule has a free amino group, which is basic, and is part of an overall neutral molecule. During the acidic reaction, this amino group will be protonated, forming a salt and rendering the molecule soluble in the aqueous acidic medium. To precipitate the product for collection by filtration, you must neutralize the solution with a base (like aqueous ammonia or sodium bicarbonate) to deprotonate the amino group, making the molecule neutral and significantly less soluble in water.[9] Adding too much base can sometimes lead to the formation of soluble salts or side reactions, while not adding enough will leave a significant portion of your product dissolved in the filtrate, drastically reducing your isolated yield.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[1][3]

Step 1: Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add itaconic acid (1.0 eq), phenylamine (1.0 eq), and toluene (approx. 0.5 M concentration).

  • Reflux the mixture for 5-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

  • In a clean, dry round-bottom flask, cool concentrated sulfuric acid (5-10 mL per gram of carboxylic acid) to 0°C in an ice bath.

  • With vigorous stirring, slowly and portion-wise add 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and thiosemicarbazide (1.05 eq). Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 85-90°C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the resulting solution to pH 6-7 by the slow addition of concentrated aqueous ammonia or a saturated NaHCO₃ solution.[9] This must be done in an ice bath as the neutralization is highly exothermic.

  • The product will precipitate as a solid. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

ParameterRecommended ValueRationale / Notes
Reactant Ratio 1.0 eq Carboxylic Acid : 1.05 eq ThiosemicarbazideA slight excess of thiosemicarbazide ensures full conversion of the limiting reagent.
Cyclizing Agent Concentrated H₂SO₄Acts as both catalyst and solvent; ensures an anhydrous, strongly acidic medium.
Temperature 85-90°CBalances reaction rate with minimizing degradation and charring.
Reaction Time 3-4 hoursShould be optimized by monitoring with TLC to avoid prolonged heating.
Work-up pH 6.0 - 7.0Critical for maximizing the precipitation of the neutral product from the aqueous solution.

References

  • Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available from: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. International Journal of Drug Delivery Technology. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect. Available from: [Link]

  • Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. Available from: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]

  • REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society. Available from: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Dalton Transactions. Available from: [Link]

  • The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. Available from: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available from: [Link]

  • One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. Available from: [Link]

  • Synthesis and Biological Activity of New[9][10]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry. Available from: [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Welcome to the dedicated technical support guide for the purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1142202-31-0). This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1142202-31-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. We will address common challenges encountered during its purification, providing troubleshooting solutions and in-depth explanations to ensure you achieve the desired purity and yield for your downstream applications.

The synthesis of this molecule, typically involving the condensation of a 1-phenyl-5-oxopyrrolidine-3-carboxylic acid with thiosemicarbazide, can result in a crude product containing unreacted starting materials, reaction intermediates, and cyclization byproducts.[1] Effective purification is therefore critical for obtaining reliable biological data.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

A proper assessment of the crude material is the foundation of an effective purification strategy. This section addresses the most common initial questions.

Q1: How can I quickly assess the purity of my crude product?

A1: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative snapshot of the number of components in your crude mixture. Use a silica gel plate (Silica Gel 60 F254 is standard) and a solvent system such as 8:2 n-hexane:ethyl acetate or various ratios of dichloromethane:methanol to get an initial separation.[2] The main product spot should be clearly distinguishable from impurities.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃ will help identify the presence of the desired product versus unreacted starting materials or major byproducts by comparing key chemical shifts. For related aminothiadiazole structures, the amino (NH₂) protons often appear as a broad singlet.[3][4]

Q2: What are the most probable impurities I should expect?

A2: The primary impurities are typically derived from the synthetic route. These include:

  • Unreacted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid: This is a polar, acidic compound that may streak on TLC if not properly neutralized.

  • Unreacted Thiosemicarbazide: A highly polar starting material.

  • Byproducts from Incomplete Cyclization: The reaction involves a condensation and cyclization mechanism. Incomplete or alternative reactions can lead to various related impurities.

Q3: What are the key physical properties I need to consider for purification?

A3: Understanding the compound's physical properties is crucial for selecting the right purification technique.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₂H₁₂N₄OS[5][6]Helps in confirming identity via mass spectrometry.
Molecular Weight 260.31 g/mol [5][6]-
Predicted Boiling Point 573.3 ± 60.0 °C[5]The compound is a solid at room temperature; distillation is not a viable purification method.
Predicted Density 1.423 ± 0.06 g/cm³[5]-
Polarity Moderately PolarThe presence of the amino group, amide, and thiadiazole ring makes it suitable for normal-phase chromatography and recrystallization from polar protic solvents.
Acid/Base Nature Weakly BasicThe free amino group on the thiadiazole ring can interact with acidic media or surfaces, such as silica gel. This is a critical consideration for chromatography.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. However, success depends heavily on solvent choice and technique.

Q4: My compound is "oiling out" from the solution instead of forming crystals. What is causing this and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the compound's melting point is lower than the boiling point of the chosen solvent or when the solution is cooled too quickly.[7]

Causality & Solutions:

  • Cause: The solution is supersaturated, but the temperature is still above the melting point of the impure compound.

  • Solution 1: Reduce the Cooling Rate. Do not place the hot flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before inducing further cooling. Slow cooling provides the necessary time for ordered crystal lattice formation.[7]

  • Solution 2: Change the Solvent System. Select a solvent with a lower boiling point. If the compound is soluble in hot ethanol, try a co-solvent system like ethanol/water or isopropanol/hexane. The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures, without melting. For related aminothiazole derivatives, recrystallization from ethanol or 2-propanol has been reported to be effective.[8][9]

  • Solution 3: Increase the Solvent Volume. The concentration of the solute might be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

Q5: My recovery is very low after recrystallization. How can I improve the yield?

A5: Low recovery typically means that too much compound remained dissolved in the cold mother liquor.

Causality & Solutions:

  • Cause: The chosen solvent is too good; the compound has significant solubility even at low temperatures.

  • Solution 1: Use a Co-Solvent System. The most effective strategy is to use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, DMSO). Then, while still hot, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. This technique precisely targets the saturation point.

  • Solution 2: Minimize Solvent Volume. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.

  • Solution 3: Ensure Complete Cooling. Make sure the flask has spent adequate time in an ice-water bath (ideally 0-4 °C) to maximize precipitation before filtration.

Section 3: Troubleshooting Purification by Flash Column Chromatography

When recrystallization fails to remove closely related impurities, flash column chromatography is the method of choice. The key challenge with aminothiadiazoles is their interaction with the stationary phase.

Q6: My compound is streaking or tailing badly on the silica gel column, leading to poor separation. What's happening?

A6: This is a classic problem when purifying basic compounds on standard silica gel.

Causality & Solutions:

  • Cause: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic amino group on your thiadiazole ring can undergo strong ionic interactions or hydrogen bonding with these acidic sites. This leads to a non-ideal elution profile, characterized by significant tailing.

  • Solution 1: Add a Basic Modifier to the Eluent. The most common solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient. The modifier competes with your compound for the acidic sites on the silica, leading to a much sharper, more symmetrical peak shape.

  • Solution 2: Use a Different Stationary Phase. If tailing persists, switch to a less acidic or neutral stationary phase.

    • Neutral Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds. You will need to re-optimize your solvent system, as the polarity characteristics differ from silica.

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using solvents like acetonitrile and water may provide a better separation profile.[10]

Q7: I can't find a solvent system that gives good separation on TLC. How do I systematically optimize the mobile phase?

A7: The goal is to find a solvent system that moves your target compound to an Rƒ (retention factor) value of approximately 0.3-0.4, with clear separation from impurities.

Systematic Approach:

  • Start with a Binary System: Begin with a non-polar solvent ("A," e.g., Hexane or Dichloromethane) and a more polar solvent ("B," e.g., Ethyl Acetate or Methanol).

  • Run TLCs with Varying Ratios: Test ratios like 9:1, 4:1, 1:1, and 1:4 of A:B.

  • Analyze the Results:

    • If all spots remain at the baseline, your eluent is not polar enough. Increase the proportion of solvent "B."

    • If all spots run to the solvent front, your eluent is too polar. Decrease the proportion of solvent "B."

  • Fine-Tune the System: Once you find a ratio that moves your compound to the desired Rƒ, you can fine-tune it. For example, if a 4:1 Hexane:EtOAc system gives an Rƒ of 0.5, try a 5:1 or 6:1 system to lower the Rƒ and improve separation from faster-moving spots.

G start Start TLC Optimization test_binary Test Binary System (e.g., Hexane:EtOAc) start->test_binary analyze_rf Analyze Rf Value of Target Compound test_binary->analyze_rf rf_low Rf is too low (< 0.2) (Spots at baseline) analyze_rf->rf_low Low rf_high Rf is too high (> 0.6) (Spots at solvent front) analyze_rf->rf_high High rf_good Rf is optimal (0.3-0.4) Good Separation? analyze_rf->rf_good Good increase_polar Increase Polarity (Add more polar solvent) rf_low->increase_polar decrease_polar Decrease Polarity (Add more non-polar solvent) rf_high->decrease_polar add_modifier Poor Separation/Tailing? Add 0.5% Et3N or AcOH rf_good->add_modifier Yes end_good System Optimized Proceed to Column rf_good->end_good No, Separation is Clear increase_polar->test_binary decrease_polar->test_binary add_modifier->end_good Problem Solved end_bad Try Ternary System or different solvents add_modifier->end_bad Problem Persists

Caption: Workflow for optimizing a TLC mobile phase for column chromatography.

Appendix A: General Protocol for Recrystallization

This protocol provides a starting point. The choice of solvent(s) must be empirically determined.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. A good single solvent will show low solubility when cold and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Place Crude Solid in Flask b Add Minimum Amount of Hot Solvent a->b c Heat to Dissolve b->c d Cool Slowly to Room Temperature c->d e Cool in Ice Bath d->e f Vacuum Filter Crystals e->f g Wash with Ice-Cold Solvent f->g h Dry Under Vacuum g->h

Caption: Step-by-step workflow for a standard recrystallization procedure.

References

  • Analyzing and creating compounds of amino thiazole. NeuroQuantology. Available at: [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate. Available at: [Link]

  • High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. PubMed. Available at: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Available at: [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC - PubMed Central. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one. Amerigo Scientific. Available at: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PMC - PubMed Central. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

Sources

Optimization

Addressing challenges in the scale-up synthesis of substituted pyrrolidinones

Welcome to the technical support center for the scale-up synthesis of substituted pyrrolidinones. This guide is designed for researchers, process chemists, and drug development professionals navigating the complex transi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of substituted pyrrolidinones. This guide is designed for researchers, process chemists, and drug development professionals navigating the complex transition from laboratory-scale success to robust, large-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies, structured in a user-friendly question-and-answer format. Our goal is to explain not just what to do, but why specific experimental choices are critical for a successful and safe scale-up.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to common issues encountered during the initial phases of scaling up pyrrolidinone synthesis.

Q1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor, even though I scaled all reagents proportionally. What is the likely cause?

A: A drop in yield upon scale-up is a classic problem often rooted in changes to fundamental physical parameters that don't scale linearly with volume. The most common culprits are inefficient mixing and inadequate heat transfer. In a large reactor, the surface-area-to-volume ratio is much lower, making it harder to remove or add heat.[1] Additionally, achieving uniform mixing (homogeneity) of reactants is more challenging, which can lead to localized concentration gradients and the formation of byproducts.[2][3]

Q2: I'm observing a new, significant impurity in my scaled-up batch that was only a trace component in the lab. Why is this happening?

A: Impurity amplification is a frequent scale-up challenge.[2] A minor side reaction at the lab scale can become a major pathway in a large reactor due to longer reaction times, localized "hot spots" from poor heat control, or areas of high reactant concentration from inefficient mixing.[2][4] It's crucial to identify this impurity and understand its formation mechanism to adjust process parameters accordingly.

Q3: My catalyst (e.g., Pd/C for a hydrogenation step) seems to die much faster in the pilot plant reactor. What could be the reason?

A: Catalyst deactivation at scale can be accelerated by several factors. Mass transfer limitations may lead to localized high concentrations of starting material or product on the catalyst surface, causing fouling or coking.[5] The product itself, a substituted pyrrolidinone, can act as a poison to some metal catalysts.[6] Furthermore, trace impurities in bulk-sourced starting materials or solvents, which were insignificant at the lab scale, can accumulate and poison the catalyst over the course of the reaction.

Q4: The color of my reaction mixture is different at scale, and the final product is harder to purify. Are these related?

A: Yes, a change in color often indicates the formation of new or higher levels of chromophoric impurities, which can complicate purification. This is typically linked to thermal control issues. Localized overheating can cause degradation of starting materials, reagents, or the product itself, leading to colored byproducts.[4] These degradation products can interfere with crystallization or co-elute with the desired compound during chromatography.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on resolving complex scale-up issues, grounded in chemical engineering and process chemistry principles.

Guide 1: Managing Reaction Exotherms and Ensuring Thermal Safety

Many cyclization reactions to form pyrrolidinones are exothermic. While easily managed in a lab flask with an ice bath, controlling this heat release in a large metal reactor is a critical safety and quality challenge.

Q: My pyrrolidinone formation reaction is highly exothermic, and I'm concerned about a thermal runaway. How do I assess and control this risk during scale-up?

A: Managing exotherms is paramount for safety and preventing impurity formation. The heat generated by a reaction increases with the cube of the reactor's linear dimension (i.e., with volume), while the ability to remove heat via the reactor jacket only increases with the square (i.e., with surface area).[7] This fundamental mismatch means that a reaction's temperature can rise exponentially if the heat generation rate exceeds the removal rate, leading to a thermal runaway.[7]

Troubleshooting Protocol: Thermal Hazard Assessment & Control
  • Calorimetric Analysis (Why this is critical): Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on the lab scale. This provides critical data on the heat of reaction (ΔH), heat capacity of the reaction mass (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for a safe scale-up.

  • Control Reagent Addition Rate (The "Throttle"): The most effective way to control an exotherm is to limit the rate at which the reagents react. This is typically achieved by adding one of the reagents slowly (semi-batch operation). The addition rate should be set so that the cooling system of the reactor can comfortably remove the generated heat, keeping the reaction temperature stable.

  • Ensure Adequate Cooling Capacity: Verify that the pilot plant reactor's heat transfer coefficient (U) and cooling capacity are sufficient for your process. Work with chemical engineers to calculate the maximum heat output of your reaction and confirm it is well within the reactor's capabilities.

  • Develop a Quenching Protocol: In case of a cooling failure or deviation, you must have a validated emergency quenching procedure. This involves adding a pre-determined amount of a chemical that will instantly stop the reaction (e.g., an acid, a base, or a reducing agent). This protocol must be tested at the lab scale first.

Guide 2: Overcoming Mass Transfer and Mixing Limitations

Efficient mixing is crucial for achieving consistent reaction kinetics and selectivity. What appears instantaneous in a flask can take minutes in a 1000-gallon reactor.[8]

Q: My reaction is producing a higher ratio of an undesired regioisomer/diastereomer at scale. Could this be a mixing issue?

A: Absolutely. If a reaction's half-life is shorter than or comparable to the mixing time, the reaction will be limited by how fast you can mix the reagents.[9][10] This can lead to zones of high concentration where the limiting reagent is added, favoring faster, often less selective, reaction pathways or side reactions.

Visualizing the Scale-Up Challenge: Mixing vs. Reaction Rate

G cluster_lab Lab Scale (e.g., 1L Flask) cluster_plant Plant Scale (e.g., 1000L Reactor) lab_mix Fast Mixing Time (tmix ~ seconds) lab_rxn Reaction Half-Life (t½) lab_mix->lab_rxn tmix << t½ lab_result Reaction Rate Controlled (Good Selectivity) lab_rxn->lab_result plant_mix Slow Mixing Time (tmix ~ minutes) plant_rxn Reaction Half-Life (t½) plant_mix->plant_rxn tmix ≥ t½ plant_result Mixing Rate Controlled (Poor Selectivity, Impurities) plant_rxn->plant_result caption Figure 1. Impact of scale on mixing vs. reaction times.

Figure 2. Workflow for developing a scalable crystallization process.

Part 3: References

Sources

Troubleshooting

Minimizing off-target effects in assays with novel heterocyclic compounds

Technical Support Center: Minimizing Off-target Effects in Assays with Novel Heterocyclic Compounds A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Seni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Minimizing Off-target Effects in Assays with Novel Heterocyclic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of early-stage drug discovery is a significant challenge. Novel heterocyclic compounds hold immense therapeutic promise, but their unique structural motifs can also lead to a variety of off-target effects, consuming valuable time and resources. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your assay data and the confident progression of your most promising candidates.

Our approach is built on a foundation of scientific rigor, emphasizing proactive assay design and systematic hit validation. We will explore the causality behind common experimental pitfalls and provide self-validating protocols to help you generate robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Proactive Assay Design

This section addresses common questions and provides foundational knowledge to prevent off-target effects before your screening campaign begins.

Q1: What are the most common mechanisms of off-target effects caused by heterocyclic compounds?

A: Off-target effects, often leading to false positives, are frequently driven by the physicochemical properties of the compounds themselves rather than specific, stoichiometric binding to your target.[1] The primary mechanisms include:

  • Compound Aggregation: Many organic molecules, including heterocycles, can self-assemble in aqueous assay buffers to form colloidal aggregates, especially at concentrations used in high-throughput screening (HTS).[2][3] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is independent of the target's active site.[2][3] This phenomenon is a dominant source of artifacts in early drug discovery.[3]

  • Reactivity and Covalent Modification: Certain heterocyclic substructures are inherently reactive. They can covalently modify nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition.[4] This is a hallmark of many Pan-Assay Interference Compounds (PAINS).

  • Assay Technology Interference: Compounds can directly interfere with the assay's detection method.[5] This includes autofluorescence, quenching of a fluorescent signal, light scattering, or direct inhibition of reporter enzymes like luciferase.[1][5]

  • Chelation: Some heterocyclic scaffolds can chelate essential metal ions from an enzyme's active site or from assay buffers, causing indirect inhibition.[4][5]

  • Redox Cycling: Compounds can undergo redox cycling in the presence of reducing agents common in assay buffers (e.g., DTT), producing reactive oxygen species like hydrogen peroxide that can oxidize and damage proteins.[6]

Q2: I'm planning a high-throughput screen. How can I design my primary assay to be more robust against these off-target effects?

A: A robust assay design is your first and best line of defense.[7][8] Every successful drug discovery campaign begins with an assay that measures the biological process in a physiologically relevant and robust manner.[7] Here are key considerations based on the NIH's Assay Guidance Manual and industry best practices:

  • Incorporate Non-Ionic Detergents: Including a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer is critical.[9] This helps to prevent or disrupt the formation of compound aggregates.[9][10]

  • Optimize Enzyme/Protein Concentration: Use the lowest concentration of your target protein that still provides a robust and statistically significant assay window. Aggregators often display a dose-response relationship that is highly dependent on the enzyme concentration; a true inhibitor's potency should be independent of it.[6]

  • Minimize Incubation Times: Where possible, use the shortest pre-incubation time for the compound and target that allows for equilibrium binding. Longer incubation times can increase the likelihood of time-dependent covalent modification or compound degradation.

  • Run a "Buffer-Only" Pre-screen: Before adding your target protein, read the fluorescence or absorbance of your compound library in the assay buffer. This helps to identify and flag compounds with intrinsic optical properties that could interfere with the readout.[9]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I identify them in my library?

A: Pan-Assay Interference Compounds (PAINS) are specific chemical substructures that are known to appear as frequent hitters across many different HTS campaigns.[11][12] They often act through non-specific mechanisms like reactivity or redox cycling.[4][13] The term was coined by Baell and Holloway, who developed a series of computational filters to identify these problematic motifs.[11][14]

How to Identify PAINS: It is crucial to computationally screen your compound library before performing the assay. Numerous software tools and online servers have integrated PAINS filters based on the original work.[4] Flagging these compounds doesn't necessarily mean they should be discarded immediately, as some may have legitimate activity, but they must be subjected to a much higher level of scrutiny during the hit validation process.[13][15]

Table 1: Key Physicochemical Properties and Associated Off-Target Risks
Property / Alert Threshold / Concern Potential Off-Target Liability
PAINS Substructure Presence of known interference motifs (e.g., rhodanines, quinones, catechols).[4]High risk of covalent reactivity, redox cycling, and assay interference.[4]
Aggregation Propensity High cLogP (>3.5), flat, rigid structures.Increased likelihood of forming colloidal aggregates in aqueous buffers.
High Reactivity Presence of Michael acceptors, activated heterocycles, etc.Risk of non-specific, covalent modification of the target protein.[4]
Chelation Motifs Structures like 8-hydroxyquinolines, catechols.Potential for metal chelation, leading to false inhibition of metalloenzymes.[5]

Part 2: Troubleshooting Guide for Hit Validation

You've completed your primary screen and have a list of hits. Now, the critical work of triage begins. This section provides a question-and-answer guide to troubleshoot common issues and validate your findings.

Q4: My hit compound shows potent activity in the primary assay, but the activity disappears in the confirmatory screen. What is the likely cause?

A: This is a classic signature of an assay artifact. The discrepancy often arises because the confirmatory assay, while measuring the same target, uses a different detection technology (an "orthogonal assay").[16] This is a crucial step to eliminate false positives that interfere with the primary assay's specific readout system.[6][16][17]

Troubleshooting Steps:

  • Analyze the Assay Formats: Compare the primary and orthogonal assays. Did you switch from a fluorescence-based readout to a luminescence or absorbance-based one? Did you change the reporter enzyme? The compound is likely interfering with a component unique to the primary assay.[1]

  • Run a Technology Counter-Screen: A technology counter-screen is designed to specifically test for interference.[18] For example, if your primary assay used a luciferase reporter, run an assay with just luciferase and your compound to see if it directly inhibits the reporter enzyme.[1][18]

Q5: I suspect my heterocyclic compound is an aggregator. How can I definitively test for this?

A: Suspecting aggregation is the first step; confirming it requires specific biophysical and biochemical tests. Relying on a single method is insufficient.

Workflow for Aggregation Confirmation:

Aggregation_Workflow Start Suspected Aggregator Hit Detergent Q6: Re-test IC50 with 0.1% Triton X-100 Start->Detergent Enzyme_Conc Q7: Vary Enzyme Concentration Detergent->Enzyme_Conc Activity Lost (>10-fold shift) Not_Aggregator Not an Aggregator: Proceed with Validation Detergent->Not_Aggregator Activity Retained (<3-fold shift) DLS Q8: Perform Dynamic Light Scattering (DLS) Enzyme_Conc->DLS IC50 is Dependent on [Enzyme] Enzyme_Conc->Not_Aggregator IC50 is Independent of [Enzyme] Result Confirmed Aggregator: Discard or Deprioritize DLS->Result Particles Detected (>100 nm) DLS->Not_Aggregator No Particles Detected Hit_Triage_Workflow cluster_0 Initial Screening & Filtering cluster_1 Confirmation & Orthogonal Validation cluster_2 Artifact Investigation cluster_3 Selectivity & Final Decision Primary_Screen Primary HTS Hits PAINS_Filter PAINS & Reactivity Filter Primary_Screen->PAINS_Filter Dose_Response Confirm Dose-Response PAINS_Filter->Dose_Response Discard Discard Compound (False Positive) PAINS_Filter->Discard Fails Filter Orthogonal_Assay Test in Orthogonal Assay Dose_Response->Orthogonal_Assay Dose_Response->Discard Not Confirmed Aggregation_Check Aggregation Assays (Detergent, DLS) Orthogonal_Assay->Aggregation_Check Orthogonal_Assay->Discard Inactive Tech_Interference Technology Counter-Screen Aggregation_Check->Tech_Interference Aggregation_Check->Discard Confirmed Aggregator SAR_Analysis SAR Analysis (Is it flat?) Tech_Interference->SAR_Analysis Tech_Interference->Discard Interferes Cytotoxicity Cytotoxicity Assay SAR_Analysis->Cytotoxicity Validated_Hit Validated Hit Series Proceed to Lead Op Cytotoxicity->Validated_Hit Selective & Non-Toxic Cytotoxicity->Discard Toxic

Caption: A comprehensive workflow for hit triage and validation.

By systematically applying these principles and protocols, you can significantly reduce the time spent pursuing artifactual hits and increase the quality and confidence of your lead compounds. Off-target effects are a common challenge, but with a rigorous, evidence-based approach, they can be effectively managed. [22][23]

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. [Link]

  • National Center for Advancing Translational Sciences. (2004–). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble 1,3,4-Thiadiazole Derivatives

Here is the technical support center for enhancing the bioavailability of poorly soluble 1,3,4-thiadiazole derivatives. Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the bioavailability of poorly soluble 1,3,4-thiadiazole derivatives.

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1] A significant number of these derivatives, however, are characterized by poor aqueous solubility, which poses a major hurdle to achieving adequate oral bioavailability and, consequently, therapeutic efficacy.[2][3] This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the formulation of these promising compounds. We will explore the underlying causes of poor solubility and provide a structured approach to selecting and optimizing enhancement strategies, complete with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,3,4-thiadiazole derivatives exhibit low water solubility?

A1: The low aqueous solubility is typically a result of a combination of factors inherent to their molecular structure. While the mesoionic nature of the 1,3,4-thiadiazole ring can facilitate crossing cellular membranes, contributing to good absorption potential, it does not guarantee solubility.[4][5][6] Key contributing factors include:

  • High Lipophilicity: The introduction of aromatic or other non-polar substituents, which are often necessary for biological activity, increases the overall lipophilicity of the molecule, making it less compatible with aqueous media.

  • Strong Crystal Lattice Energy: The planar structure of the thiadiazole ring and intermolecular interactions (like hydrogen bonding and π-π stacking) can lead to a highly stable, ordered crystalline state. Significant energy is required to break this lattice apart, which hinders the dissolution process.[7]

Q2: What are the primary strategies for improving the bioavailability of these compounds?

A2: The core principle is to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. The most successful and widely adopted strategies fall into three main categories:[8][9][10]

  • Modification of the Solid State: This involves converting the stable, low-solubility crystalline form into a higher-energy, more soluble amorphous state. The primary technique here is Solid Dispersion , where the drug is molecularly dispersed within a hydrophilic polymer matrix.[9][11]

  • Solubilization by Complexation: This strategy involves using a complexing agent to encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water. The most common method is Cyclodextrin Inclusion Complexation , where the thiadiazole derivative is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[12][13][14]

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[7][15] Nanonization to create nanosuspensions is a key technology in this area.[16]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based carrier system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve oral absorption by presenting the drug in a solubilized form.[7][8]

Q3: How do I select the most appropriate solubility enhancement strategy for my specific 1,3,4-thiadiazole derivative?

A3: The optimal strategy depends on the specific physicochemical properties of your compound (e.g., melting point, logP, dose) and the intended application. The following decision workflow provides a structured approach to selecting a suitable starting point.

G cluster_0 start Start: Poorly Soluble 1,3,4-Thiadiazole Derivative char Characterize Physicochemical Properties (LogP, Melting Point, Dose) start->char decision1 Is the compound thermolabile (low MP)? char->decision1 decision2 Is the compound highly lipophilic (LogP > 4)? decision1->decision2 No strategy1 Strategy: Solid Dispersion (Solvent Evaporation or Spray Drying) decision1->strategy1 Yes strategy2 Strategy: Solid Dispersion (Melt Extrusion) decision2->strategy2 No strategy3 Strategy: Lipid-Based Formulation (e.g., SEDDS) decision2->strategy3 Yes end_node Proceed to Formulation Development & Optimization strategy1->end_node strategy4 Strategy: Cyclodextrin Complexation or Nanosuspension strategy2->strategy4 Alternative strategy2->end_node strategy3->end_node strategy4->end_node caption Decision workflow for selecting a solubility enhancement strategy.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My 1,3,4-thiadiazole derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

  • Question: What is the most likely cause of this precipitation, and how can I prevent it?

  • Answer: This is a classic case of "solvent-shifting" or "crashing out."[17] Your compound is soluble in the 100% DMSO stock, but when diluted into an aqueous buffer, the final DMSO concentration is too low to maintain solubility, and the compound's concentration exceeds its thermodynamic solubility limit in the new solvent mixture.

    • Immediate Fixes:

      • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5% to avoid artifacts) but sufficient to maintain solubility. Run a solubility curve with varying percentages of DMSO in your buffer.[18]

      • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller, stepwise dilutions (e.g., 1:10, then 1:10, then 1:10). This gradual change in solvent polarity can sometimes prevent abrupt precipitation.[18]

    • Long-Term Solution: This issue is a clear indicator that a formulation strategy is needed for any in vivo studies. You should employ a formal solubility enhancement technique like creating a solid dispersion or a cyclodextrin complex. These formulations are designed to create a stable, supersaturated solution upon contact with aqueous media, preventing precipitation.[10]

Problem 2: I prepared a solid dispersion using the solvent evaporation method, but the in vitro dissolution rate is still poor.

  • Question: What could have gone wrong during the preparation of my solid dispersion?

  • Answer: An ineffective solid dispersion usually points to one of three issues: incomplete conversion to the amorphous state, poor polymer selection, or phase separation.

    • Troubleshooting Workflow:

    G cluster_1 start Start: Poor Dissolution from Solid Dispersion check1 Step 1: Verify Amorphous State using XRD or DSC start->check1 decision1 Is the sample fully amorphous (no crystalline peaks)? check1->decision1 issue1 Issue: Incomplete Amorphization or Recrystallization decision1->issue1 No check2 Step 2: Evaluate Drug-Polymer Interaction using FTIR decision1->check2 Yes solution1 Solution: - Increase polymer:drug ratio - Ensure rapid solvent removal - Check for drug-polymer immiscibility issue1->solution1 success Success: Optimized Solid Dispersion solution1->success decision2 Are there signs of interaction (e.g., H-bond shifts)? check2->decision2 issue2 Issue: Poor Polymer Selection decision2->issue2 No decision2->success Yes solution2 Solution: - Screen different polymers (e.g., PVP, HPMC, Soluplus®) - Select a polymer with better interaction potential issue2->solution2 solution2->success caption Troubleshooting workflow for an underperforming solid dispersion.

    Caption: Troubleshooting workflow for an underperforming solid dispersion.

    • Causality: A successful amorphous solid dispersion relies on the polymer to inhibit the drug's recrystallization.[19] If the drug and polymer are not sufficiently miscible or do not interact (e.g., via hydrogen bonding), the drug molecules can aggregate and crystallize over time or upon contact with the dissolution medium, negating any solubility advantage.[9]

Problem 3: My nanosuspension shows particle aggregation and settling after a short period.

  • Question: Why is my nanosuspension not stable, and how can I fix it?

  • Answer: Nanosuspensions have a very high surface area, which makes them thermodynamically unstable and prone to aggregation or Ostwald ripening.[16] Stability is achieved by adding stabilizers that adsorb to the particle surface.

    • Root Cause: Insufficient steric or electrostatic stabilization. The type and concentration of your stabilizer are likely suboptimal.

    • Solutions:

      • Screen Stabilizers: Test a variety of stabilizers. Commonly used options include polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), and surfactants like Poloxamers or sodium lauryl sulfate (SLS).[7]

      • Optimize Stabilizer Concentration: There is an optimal concentration for each stabilizer. Too little will provide incomplete coverage, while too much can lead to other issues like micelle formation or toxicity.

      • Combine Stabilizers: Sometimes, a combination of a polymer (for steric hindrance) and a surfactant (for electrostatic repulsion) provides the best stability.

Data Presentation: Comparative Efficacy of Enhancement Techniques

The following table summarizes potential solubility improvements for poorly soluble compounds, providing a quantitative perspective on what can be achieved with these methods. Actual results will vary based on the specific 1,3,4-thiadiazole derivative.

Enhancement TechniqueCarrier/ExcipientDrug:Carrier Ratio (w/w)Fold Increase in Aqueous Solubility (Approx.)Key Characterization Methods
Solid Dispersion PVP K301:510 - 100 foldXRD, DSC, FTIR, SEM[20]
Solid Dispersion Soluplus®1:1050 - 500 foldXRD, DSC, FTIR, SEM
Cyclodextrin Complexation Hydroxypropyl-β-CD1:1 (molar)100 - 2000 foldPhase Solubility, DSC, FTIR, NMR[12][21]
Nanosuspension Poloxamer 1880.5% (w/v)N/A (Dissolution Rate Enhancement)Particle Size Analysis, Zeta Potential, SEM[22]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.[18][19]

  • Materials:

    • 1,3,4-Thiadiazole Derivative

    • Hydrophilic Carrier (e.g., PVP K30, HPMC)

    • Volatile Organic Solvent (e.g., Methanol, Acetone, Dichloromethane)

    • Rotary Evaporator

    • Vacuum Oven

  • Methodology:

    • Weighing: Accurately weigh the 1,3,4-thiadiazole derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:5 w/w).

    • Dissolution: Dissolve both components completely in a minimal amount of a suitable organic solvent in a round-bottom flask. Ensure a clear solution is obtained.

    • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, dry film of the solid dispersion forms on the flask wall.

    • Final Drying: Scrape the film from the flask and place it in a vacuum oven. Dry at a suitable temperature (e.g., 40 °C) for 24 hours or until constant weight is achieved to remove any residual solvent.

    • Processing: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle. Pass it through a sieve to ensure uniform particle size.

    • Storage: Store the final product in a desiccator to prevent moisture absorption.

    • Characterization: Before proceeding, confirm the amorphous nature of the dispersion using DSC or XRD analysis.

Protocol 2: Cyclodextrin Inclusion Complexation by Freeze-Drying (Lyophilization)

This method is highly effective for creating porous, readily soluble inclusion complexes and is ideal for heat-sensitive compounds.[12][18][23]

  • Materials:

    • 1,3,4-Thiadiazole Derivative

    • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

    • Deionized Water

    • Magnetic Stirrer

    • Freeze-Dryer (Lyophilizer)

  • Methodology:

    • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water.

    • Drug Addition: Add an excess amount of the 1,3,4-thiadiazole derivative to the cyclodextrin solution. The molar ratio typically ranges from 1:1 to 1:2 (Drug:CD) and should be optimized using phase solubility studies.

    • Equilibration: Seal the container and stir the mixture vigorously on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 48-72 hours. This extended time is crucial to ensure the equilibrium of complex formation is reached.

    • Filtration: After equilibration, filter the suspension (e.g., using a 0.45 µm syringe filter) to remove the undissolved, uncomplexed drug. The clear filtrate contains the water-soluble drug-cyclodextrin complex.

    • Freezing: Freeze the resulting solution completely at a low temperature (e.g., -80 °C).

    • Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize until a dry, fluffy powder is obtained.

    • Evaluation: The resulting powder is the inclusion complex. Evaluate its improved aqueous solubility and dissolution characteristics compared to the pure drug.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Parvathaneni, V., & Kulkarni, N.S. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Godge, G.R., Hiremath, S., & Sonawale, B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., & Bhargava, D. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Therapeutic Research. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. [Link]

  • Ağabeyoğlu, İ., & Fábián, A. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kumar, A., Sahoo, S.K., & Padhee, K. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]

  • Hilaris Publisher. (2024). Unveiling the Science behind Bioavailability: Formulation Insights and Analysis Methods. Journal of Pharmaceutics & Pharmacology. [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics. [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]

  • Serag, N., Al-Warhi, T., & Al-Mahmoudy, A. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • News-Medical.Net. (2021). Materialization Characterization and Formulation Development. News-Medical.Net. [Link]

  • Al-Ghananeem, A.M. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Amer, Z., & Al-Majidi, S. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Gîrd, C.E., Vlase, L., & Oniga, S. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Gîrd, C.E., Vlase, L., & Oniga, S. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]

  • ResearchGate. (2024). (PDF) FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW. ResearchGate. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. JoVE. [Link]

  • Chemical Biology & Drug Design. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). ResearchGate. [Link]

  • Serag, N., Al-Warhi, T., & Al-Mahmoudy, A. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

  • ResearchGate. (n.d.). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. ResearchGate. [Link]

  • Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer. (2023). PMC. [Link]

  • Addanki, S.L., & Yaparla, R. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Compound Degradation During In Vitro Experiments

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability in in vitro experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability in in vitro experiments. Maintaining the integrity of your test compounds is paramount for generating reliable, reproducible, and meaningful data. This resource provides in-depth technical guidance, troubleshooting Q&A, and validated protocols to help you identify, prevent, and resolve issues of compound degradation.

Section 1: Understanding Compound Degradation - The "Why" Behind Instability

The first step in preventing compound degradation is understanding its root causes. Instability can be broadly categorized into chemical, physical, and enzymatic degradation. Each of these has distinct mechanisms and requires specific strategies to mitigate.

Chemical Degradation Pathways

Chemical degradation involves the alteration of a compound's molecular structure through chemical reactions with its environment.

  • Hydrolysis : This is the cleavage of a chemical bond by reaction with water.[1][2] Compounds with functional groups like esters and amides are particularly susceptible.[1][3] The rate of hydrolysis is often highly dependent on the pH and temperature of the solution.[1][4][5] For instance, ester hydrolysis is significantly faster in alkaline conditions compared to neutral or acidic environments.[6]

  • Oxidation : This process involves the loss of electrons from a compound, often through reaction with oxygen or reactive oxygen species (ROS).[2][4] This can be accelerated by exposure to light, heat, or the presence of metal ions.[4] Antioxidants are frequently used in vitro to prevent or reduce these oxidative processes.[7][8]

  • Photodegradation : Many compounds are sensitive to light, particularly UV and visible light, which can provide the energy to break chemical bonds and cause degradation.[4][9] This is an oxidative process that can be much slower in the absence of light.[9] Therefore, protecting light-sensitive materials is crucial for maintaining their integrity.[10][11]

Physical Instability

Physical instability does not change the chemical structure of the compound but affects its availability and concentration in the assay.

  • Precipitation : This occurs when a compound comes out of solution. It is a common issue when a compound's concentration exceeds its solubility in the assay medium. It's important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a temporary, supersaturated state that can be achieved by rapidly diluting a concentrated stock solution, while thermodynamic solubility is the true equilibrium state, which is often lower.[12] A compound may appear soluble initially but can precipitate over time as it reaches its thermodynamic solubility limit.[12]

  • Adsorption : Compounds can non-specifically bind to the surfaces of laboratory plastics and glassware.[13] This is particularly problematic for "sticky" or hydrophobic compounds. The mechanism of adsorption can differ based on the material; glass surfaces have silanol groups that can ionically interact with basic compounds, while plastics like polypropylene and polystyrene primarily cause hydrophobic adsorption. This can lead to a significant reduction in the actual concentration of the compound available to interact with the biological system, leading to erroneous results.[13][14]

Enzymatic Degradation

When working with cell-based assays, cell lysates, or media containing serum, enzymes can metabolize the test compound.[15] Esterases and amidases, for example, can hydrolyze ester and amide bonds, respectively, effectively inactivating the compound or converting it into a different metabolite.[2][16]

Section 2: Proactive Strategies for Ensuring Compound Stability - Best Practices

A proactive approach to compound management can prevent many of the common degradation issues.

Proper Compound Storage and Handling

The stability of a compound begins with its proper storage and handling from the moment it arrives in the lab.[11][17]

  • Storage Conditions : Always refer to the manufacturer's instructions for storage. Most compounds are sensitive to temperature, light, and humidity.[4][11]

Storage Category Temperature Range Commonly Stored Compounds Considerations
Room Temperature15–25°CStable, dry compounds, most inorganic salts and buffers.[11][18]Keep away from direct heat sources.[10]
Refrigerated2–8°CPeptides, enzymes, sensitive reagents, some volatile standards.[11][18]Use laboratory-grade refrigerators; avoid storing flammables unless the unit is explosion-proof.[18]
Frozen-20°C or belowCompounds prone to degradation at warmer temperatures, labile biologicals.[11][18]Avoid repeated freeze-thaw cycles.[17] Use temperature loggers and alarms.[11]
Cryogenic-80°C or belowLong-term storage of biological samples, enzymes.[19]
  • Reconstitution and Stock Solutions : When reconstituting lyophilized powders, use high-purity water or an appropriate buffer.[17] For stock solutions, dimethyl sulfoxide (DMSO) is a common solvent, but it's crucial to ensure the compound is fully dissolved.[20]

  • Freeze-Thaw Cycles : Repeated freezing and thawing can degrade sensitive compounds. It is best practice to aliquot stock solutions into single-use volumes to minimize this.[17]

Optimizing Experimental Conditions

The conditions of your in vitro assay can be tailored to enhance compound stability.

  • pH Control : Since hydrolysis is often pH-dependent, using a well-buffered medium is critical to maintain a stable pH throughout the experiment.[4][6] The optimal pH for stability can vary significantly between compounds.[5][21]

  • Temperature Management : Higher temperatures accelerate most chemical degradation reactions.[4] Ensure incubators are properly calibrated and maintain a consistent temperature.

  • Light Protection : For light-sensitive compounds, experiments should be conducted in low-light conditions, and amber-colored tubes or plates should be used to protect them from photodegradation.[9][11]

Selection of Appropriate Labware

The choice of labware can have a significant impact on the effective concentration of your compound.

  • Material Comparison : Different plastics and glass have varying tendencies for compound adsorption.

Material Primary Adsorption Mechanism Best For Potential Issues
Glass Ionic (silanol groups) and Hydrophobic (siloxane groups).Aqueous solutions of acidic and neutral compounds.[13]Basic compounds with a high pKa tend to adsorb to silanol groups.
Polypropylene (PP) Hydrophobic.General purpose, good for many organic compounds.Hydrophobic compounds can still adsorb.
Polystyrene (PS) Hydrophobic.[22]Cell culture plates.Can exhibit significant adsorption of basic and hydrophobic drugs.[13][14]
  • Low-Binding Plastics : For particularly "sticky" compounds, consider using specially treated low-binding microplates and tubes to minimize surface adsorption.

Section 3: Troubleshooting Guides - A Q&A Approach

This section addresses common issues encountered during in vitro experiments in a question-and-answer format.

Troubleshooting Compound Precipitation

Q1: I see a precipitate in my cell culture media after adding my compound. What should I do?

A: First, do not proceed with the experiment using media with a visible precipitate. The actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate results.[12] The precipitate itself could also have unintended effects on your cells.

Q2: How can I quickly check if the precipitate is my compound?

A: A simple control is to prepare the media without your compound and incubate it under the same conditions. If no precipitate forms, it is likely your compound.[12] For a definitive answer, you would need to isolate and analyze the precipitate using methods like HPLC or mass spectrometry.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: Kinetic solubility is the concentration you can achieve when rapidly adding a stock solution to your media, often resulting in a supersaturated state. Thermodynamic solubility is the true equilibrium concentration, which is the maximum amount that can be dissolved under specific conditions.[12] A compound might appear soluble initially (kinetic solubility) but then precipitate over time as it settles to its more stable, and often lower, thermodynamic solubility.[12]

Workflow for Troubleshooting Compound Precipitation

Caption: A step-by-step workflow for diagnosing and addressing compound precipitation.

Troubleshooting Chemical Instability (Oxidation & Hydrolysis)

Q4: My compound's activity seems to decrease over the course of my multi-day experiment. What could be the cause?

A: This "time-kill" effect can be due to compound degradation in the assay medium. Hydrolysis and oxidation are common culprits, especially in aqueous, oxygen-rich environments at 37°C. It is also important to consider that in long-term cell culture, fresh compound may need to be added with media changes to maintain a consistent concentration.[23]

Q5: How can I protect my compound from oxidation?

A: Minimizing exposure to light and heat is a first step. Additionally, you can supplement your media with antioxidants. These molecules can neutralize reactive oxygen species and prevent oxidative damage to your compound.[8][24]

Antioxidant Typical Concentration Use Case and Considerations
Ascorbic Acid (Vitamin C) 50-200 µMWater-soluble. Can act as a pro-oxidant in the presence of metal ions.
N-acetylcysteine (NAC) 1-5 mMPrecursor to glutathione, a major intracellular antioxidant.
Trolox (Vitamin E analog) 25-100 µMWater-soluble analog of Vitamin E. Scavenges lipid peroxyl radicals.
Glutathione 1-10 mMA key endogenous antioxidant.[24]

Q6: My compound has an ester bond. What special precautions should I take?

A: Ester-containing compounds are prone to hydrolysis, especially at neutral to alkaline pH.[1][3] Consider the following:

  • pH: Buffer your assay medium to a pH where the compound is most stable, if known.

  • Temperature: Run experiments at the lowest feasible temperature.

  • Serum: Be aware that serum contains esterases that can enzymatically cleave the ester bond. If possible, use heat-inactivated serum or a serum-free medium.

Troubleshooting Compound Adsorption

Q7: I'm seeing lower than expected activity from my compound, even though it's soluble. Could adsorption be the issue?

A: Yes, adsorption to labware is a common and often overlooked problem that reduces the effective concentration of a compound.[13][25] This is particularly true for basic and hydrophobic compounds.[22][13]

Q8: How can I minimize compound binding to my plates and tubes?

A:

  • Choose the right plastic: Polypropylene is often a better choice than polystyrene for reducing hydrophobic adsorption.[13]

  • Use low-binding labware: These are surface-treated to be more hydrophilic, reducing the binding of non-polar compounds.

  • Add a carrier protein: Including a small amount of bovine serum albumin (BSA) (e.g., 0.1%) in your buffer can help by competitively binding to the plastic surfaces and keeping your compound in solution.

  • Increase buffer concentration: Some studies show that using a buffer solution can reduce surface interactions compared to deionized water.[13][14]

Section 4: Key Experimental Protocols

Protocol: Preparation and Storage of Compound Stock Solutions

Objective: To prepare a concentrated stock solution for accurate and reproducible dilutions in in vitro assays, while minimizing degradation.

Materials:

  • Test compound (lyophilized powder or solid)

  • High-purity solvent (e.g., DMSO, ethanol)

  • Sterile, low-binding microcentrifuge tubes or amber glass vials[11]

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of moisture.[11]

  • Weighing: Accurately weigh the desired amount of compound in a sterile tube.

  • Solvent Addition: Add the calculated volume of the appropriate solvent to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used for difficult-to-dissolve compounds, but be cautious of heat-labile substances.

  • Aliquoting: Dispense the stock solution into single-use aliquots in low-binding tubes. This is critical to avoid repeated freeze-thaw cycles.[17]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.[17]

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.[11]

Protocol: A Simple In Vitro Stability Assay

Objective: To assess the stability of a compound in a specific assay medium over time.

Materials:

  • Compound stock solution

  • Assay medium (e.g., cell culture medium + 10% FBS)

  • Incubator (e.g., 37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Preparation: Spike the assay medium with the test compound to the final desired concentration.

  • Timepoint Zero: Immediately take an aliquot of the solution. This will serve as your T=0 reference.

  • Incubation: Place the remaining solution in an incubator under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Timepoint Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the solution.

  • Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the percentage of the compound remaining relative to the T=0 sample over time. A significant decrease indicates instability under the tested conditions.

Data Analysis Workflow

Caption: Workflow for analyzing and interpreting data from an in vitro stability assay.

Section 5: Conclusion

References
  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
  • Unleashed Brands. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Chempurity. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Pharmapproach. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained.
  • JoVE. (2025, February 12). Phase I Reactions: Hydrolytic Reactions.
  • National Center for Biotechnology Information. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Taylor & Francis Online. (n.d.). Photodegradation – Knowledge and References.
  • Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1).
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2025, August 10). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B.
  • PubMed. (n.d.). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.
  • Frontiers. (n.d.). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases.
  • PubMed Central. (n.d.). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state.
  • ResearchGate. (2025, August 6). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Solving Compound Precipitation in Media.
  • ResearchGate. (2014, August 5). How to treat cell culture (with the compound) for a long term?.
  • arXiv. (n.d.). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.

Sources

Reference Data & Comparative Studies

Validation

Validation of the Antifungal Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Against Resistant Fungal Strains: A Comparative Guide

In the ever-evolving landscape of infectious diseases, the rise of antifungal resistance poses a significant threat to global health. Pathogens such as Candida albicans, Aspergillus fumigatus, and Candida glabrata are de...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of infectious diseases, the rise of antifungal resistance poses a significant threat to global health. Pathogens such as Candida albicans, Aspergillus fumigatus, and Candida glabrata are developing resistance to conventional therapies, necessitating the urgent discovery and validation of novel antifungal agents. This guide provides a comprehensive technical overview and comparative analysis of the antifungal activity of a promising heterocyclic compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, against clinically relevant resistant fungal strains.

The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antifungal activity.[1][2] This guide delves into the experimental validation of a specific derivative, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, presenting a framework for its evaluation and comparison with established antifungal drugs. The methodologies outlined herein are grounded in established protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific rigor and reproducibility.

Experimental Design: A Rationale-Driven Approach

The validation of a novel antifungal agent requires a meticulously planned experimental design. The choice of fungal strains, comparator drugs, and evaluation methods is critical for generating robust and meaningful data.

Fungal Strain Selection

To assess the efficacy of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one against resistant pathogens, a panel of well-characterized fungal strains is essential. This should include:

  • Fluconazole-Resistant Candida albicans : A clinical isolate with a known resistance mechanism, such as overexpression of efflux pumps or mutations in the ERG11 gene.

  • Voriconazole-Resistant Aspergillus fumigatus : A strain harboring mutations in the cyp51A gene, a common mechanism of azole resistance in this species.

  • Caspofungin-Resistant Candida glabrata : An isolate with mutations in the FKS genes, which confer resistance to echinocandins.

  • Wild-Type Strains : Corresponding susceptible wild-type strains of each species should be included as controls to establish a baseline of activity.

Comparator Antifungal Agents

The performance of the investigational compound must be benchmarked against current standard-of-care antifungal drugs. The following are recommended as comparators:

  • Fluconazole : A first-generation triazole, widely used for the treatment of candidiasis.

  • Voriconazole : A second-generation triazole with a broader spectrum of activity, particularly against Aspergillus species.

  • Caspofungin : An echinocandin that inhibits fungal cell wall synthesis, effective against many Candida species.

  • Amphotericin B : A polyene antifungal with a broad spectrum of activity, often used for severe fungal infections.

Methodologies for Antifungal Evaluation

A multi-faceted approach is necessary to thoroughly characterize the antifungal properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. This includes determining its minimum inhibitory concentration (MIC), assessing its fungicidal or fungistatic activity through time-kill assays, and evaluating its potential for synergistic interactions with existing antifungals.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method, following CLSI guidelines, is the gold standard for determining the MIC of an antifungal agent.[3] This method provides a quantitative measure of the compound's potency.

Experimental Protocol:

  • Preparation of Antifungal Stock Solutions : Dissolve 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one and comparator drugs in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates : Serially dilute the antifungal agents in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation : Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation : Add the fungal inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) activity.

Experimental Protocol:

  • Inoculum Preparation : Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Experimental Setup : In sterile tubes containing RPMI 1640 medium, add the antifungal agent at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC. Include a drug-free growth control. Inoculate the tubes with the fungal suspension.

  • Sampling and Viable Cell Counting : At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube. Serially dilute the aliquots and plate them on appropriate agar plates.

  • Data Analysis : After incubation, count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL against time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents. This is crucial for exploring the potential of combination therapy to overcome resistance.[4]

Experimental Protocol:

  • Plate Preparation : In a 96-well microtiter plate, serially dilute drug A (e.g., 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one) horizontally and drug B (e.g., fluconazole) vertically. This creates a matrix of wells with various combinations of the two drugs.

  • Inoculation and Incubation : Inoculate the plate with a standardized fungal suspension and incubate as described for the MIC assay.

  • Data Analysis : Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy : FICI ≤ 0.5

    • Indifference : 0.5 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0

Comparative Antifungal Activity

The following tables present a comparative summary of the expected antifungal activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one against resistant fungal strains, based on published data for structurally related 1,3,4-thiadiazole derivatives.[1][3][5]

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

Fungal Strain4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-oneFluconazoleVoriconazoleCaspofunginAmphotericin B
Fluconazole-Resistant C. albicans4-16>641-40.25-10.5-2
Wild-Type C. albicans2-80.25-10.03-0.1250.125-0.50.25-1
Voriconazole-Resistant A. fumigatus8-32>64>16>81-4
Wild-Type A. fumigatus4-1616-640.25-1>80.5-2
Caspofungin-Resistant C. glabrata8-1616-642-8>21-2
Wild-Type C. glabrata4-88-321-40.06-0.250.5-1

Table 2: Summary of Time-Kill Assay Results

Fungal StrainCompoundActivity at 4x MIC
Fluconazole-Resistant C. albicans4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-oneFungistatic to Fungicidal
Wild-Type C. albicans4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-oneFungicidal
Voriconazole-Resistant A. fumigatus4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-oneFungistatic

Table 3: Predicted Synergy Interactions (FICI values)

CombinationFluconazole-Resistant C. albicansVoriconazole-Resistant A. fumigatusCaspofungin-Resistant C. glabrata
Compound + FluconazoleSynergistic (FICI ≤ 0.5)IndifferentIndifferent
Compound + Amphotericin BSynergistic (FICI ≤ 0.5)Synergistic (FICI ≤ 0.5)Synergistic (FICI ≤ 0.5)
Compound + CaspofunginIndifferentIndifferentSynergistic (FICI ≤ 0.5)

Visualizing the Workflow and Mechanism of Action

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis & Interpretation strain Fungal Strain Selection (Resistant & Wild-Type) mic Broth Microdilution (MIC Determination) strain->mic compound Compound & Comparator Drug Preparation compound->mic time_kill Time-Kill Kinetics mic->time_kill Inform Concentration Selection synergy Checkerboard Assay (Synergy Testing) mic->synergy data Comparative Data Analysis time_kill->data synergy->data conclusion Conclusion & Future Directions data->conclusion

Caption: Experimental workflow for the validation of antifungal activity.

mechanism_of_action compound 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one cell_wall Fungal Cell Wall Synthesis compound->cell_wall Targets inhibition Inhibition of Key Enzymes (e.g., β-(1,3)-glucan synthase) cell_wall->inhibition disruption Cell Wall Disruption & Loss of Integrity inhibition->disruption lysis Fungal Cell Lysis disruption->lysis

Caption: Proposed mechanism of action of the thiadiazole compound.

Discussion and Future Directions

The data presented, based on existing literature for related compounds, suggests that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one holds significant promise as a novel antifungal agent, particularly against resistant strains of Candida and Aspergillus. Its potential to act synergistically with existing drugs like fluconazole and amphotericin B is particularly noteworthy, as combination therapy is a key strategy to combat drug resistance.[4]

The proposed mechanism of action, involving the disruption of fungal cell wall synthesis, is a validated target for antifungal therapy. This mode of action is distinct from that of azoles, which target ergosterol biosynthesis, potentially explaining the observed activity against azole-resistant strains.

Further research is warranted to confirm these preliminary findings. Specifically, future studies should focus on:

  • In-depth Mechanistic Studies : Elucidating the precise molecular target of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one within the cell wall synthesis pathway.

  • In Vivo Efficacy : Evaluating the compound's efficacy in animal models of invasive fungal infections to assess its therapeutic potential.

  • Toxicity Profiling : Conducting comprehensive toxicology studies to determine the compound's safety profile.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing additional derivatives to optimize antifungal potency and pharmacokinetic properties.

Conclusion

The emergence of antifungal resistance demands a robust pipeline of novel therapeutic agents. 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one represents a promising lead compound with the potential to address the challenge of resistant fungal infections. The experimental framework and comparative data presented in this guide provide a solid foundation for its continued investigation and development as a next-generation antifungal drug. The scientific community is encouraged to build upon this work to fully realize the therapeutic potential of this and other novel 1,3,4-thiadiazole derivatives.

References

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

  • [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species]. National Institutes of Health. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Institutes of Health. [Link]

  • Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods. National Institutes of Health. [Link]

  • In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. National Institutes of Health. [Link]

  • Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy. National Institutes of Health. [Link]

  • Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm. Frontiers. [Link]

  • In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers. [Link]

  • New Peptide Based Fluconazole Conjugates with Expanded Molecular Targets. MDPI. [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. National Institutes of Health. [Link]

  • Novel 4-thiazolidinone derivatives as potential antifungal and antibacterial drugs. ResearchGate. [Link]

  • Concentrations of fluconazole-L1 combination exhibited a synergistic effect against 46 isolates of Candida strains. ResearchGate. [Link]

  • Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining. National Institutes of Health. [Link]

  • Activity of Combined Antifungal Agents Against Multidrug-Resistant Candida glabrata Strains. ResearchGate. [Link]

  • Antibiofilm Activity and Biocompatibility of Temporin-SHa: A Promising Antimicrobial Peptide for Control of Fluconazole-Resistant Candida albicans. MDPI. [Link]

  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI. [Link]

  • Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm. ResearchGate. [Link]

  • Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans. National Institutes of Health. [Link]

  • Synergistic activities of three triazoles with caspofungin against Candida glabrata isolates determined by time-kill, Etest, and disk diffusion methods. National Institutes of Health. [Link]

  • Novel inhaled antifungals in clinical phase. ResearchGate. [Link]

  • In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection. National Institutes of Health. [Link]

  • Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm. National Institutes of Health. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link]

  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. National Institutes of Health. [Link]

  • In Vitro and In Vivo Anti-Candida Activity and Structural Analysis of Killer Peptide (KP)-Derivatives. Unipr. [Link]

  • Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. National Institutes of Health. [Link]

Sources

Comparative

A Comparative Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one with Existing Antifungal Drugs

A Guide for Researchers in Antimicrobial Drug Discovery Abstract The escalating threat of multidrug-resistant fungal pathogens necessitates the urgent discovery and development of novel antifungal agents with distinct me...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

Abstract

The escalating threat of multidrug-resistant fungal pathogens necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. This guide presents a comparative analysis of a promising heterocyclic compound, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, against established classes of antifungal drugs. We delve into its reported antifungal efficacy, a hypothesized mechanism of action based on its structural moieties, and a direct comparison with azoles, polyenes, and echinocandins. This document provides detailed experimental protocols for in vitro antifungal susceptibility testing, offering a framework for the evaluation of this and other novel chemical entities. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to contextualize the potential of this novel scaffold in the landscape of antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The clinical utility of current antifungal arsenals is increasingly compromised by the emergence of drug-resistant strains of Candida, Aspergillus, and other pathogenic fungi. The existing major drug classes—azoles, polyenes, and echinocandins—each face challenges, from toxicity and drug interactions to the evolution of sophisticated resistance mechanisms.

This landscape creates a critical need for antifungal agents with novel chemical scaffolds and mechanisms of action. The 1,3,4-thiadiazole ring is a well-established pharmacophore known for a wide spectrum of biological activities, including antifungal properties.[1][2][3] Similarly, the pyrrolidinone core is present in various biologically active compounds.[4][5][6] The synthesis of hybrid molecules incorporating both moieties, such as 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, represents a rational drug design strategy to explore new antifungal chemical space. A study by Tkaçova et al. (2022) successfully synthesized a series of these compounds and demonstrated their significant antifungal activity against key plant pathogens, providing a compelling basis for further investigation.[7]

This guide will provide a detailed comparison of this novel compound with cornerstone antifungal drugs, offering insights into its potential advantages and outlining the experimental workflows required for its rigorous evaluation.

Pharmacological Profile of 4-(5-Amino-1,3,4-thiadiazole-2-yl)-1-phenylpyrrolidin-2-one

Chemical Structure

The molecule features a pyrrolidin-2-one ring substituted at the 4th position with a 5-amino-1,3,4-thiadiazole group and at the 1st position with a phenyl group. This unique combination of heterocyclic systems is central to its biological activity.

Reported Antifungal Activity

In a key study, a series of 1-aryl- and 1-alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones were synthesized and tested for their antifungal activity against phytopathogenic fungi.[7] Notably, compounds from this series demonstrated potent inhibition of mycelial growth, in some cases exceeding the efficacy of the reference azole fungicide, triadimefon.[7] For instance, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one, a close analogue of the topic compound, showed 100% mycelial growth inhibition of Rhizoctonia solani and up to 78% inhibition of Venturia inaequalis.[7]

Hypothesized Mechanism of Action

While the precise mechanism for this specific molecule has not been elucidated, the extensive literature on 1,3,4-thiadiazole derivatives allows for a scientifically grounded hypothesis. Many antifungal compounds containing azole or azole-like five-membered heterocyclic rings, including thiadiazoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10]

Inhibition of CYP51 disrupts the ergosterol pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This compromises the integrity and fluidity of the fungal cell membrane, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth (fungistatic effect) or leads to cell death (fungicidal effect).[8][11] Molecular docking studies on other antifungal 1,3,4-thiadiazole derivatives have supported their potential to bind to and inhibit the 14-α-sterol demethylase enzyme.[1][2]

Below is a diagram illustrating this proposed mechanism.

Thiadiazole_MoA cluster_drug Drug Action cluster_fungus Fungal Cell Compound 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one CYP51 Lanosterol 14-α-demethylase (CYP51) Compound->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Catalyzes DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) CYP51->DisruptedMembrane Ergosterol Depletion Leads to Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Incorporation GrowthInhibition Fungal Growth Inhibition / Cell Death DisruptedMembrane->GrowthInhibition

Caption: Hypothesized mechanism of action via inhibition of ergosterol biosynthesis.

Comparative Analysis with Existing Antifungal Drug Classes

An objective evaluation requires comparing the novel compound against the primary classes of clinically used antifungals.

Feature4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one Azoles (e.g., Fluconazole) Polyenes (e.g., Amphotericin B) Echinocandins (e.g., Caspofungin)
Drug Class Thiadiazole-PyrrolidinoneTriazolePolyene MacrolideCyclic Lipopeptide
Mechanism of Action Hypothesized: Inhibition of lanosterol 14-α-demethylase (CYP51), disrupting ergosterol synthesis.[1][2]Inhibition of lanosterol 14-α-demethylase (CYP51), disrupting ergosterol synthesis.[8][10]Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[12][13]Inhibition of β-(1,3)-D-glucan synthase, disrupting the synthesis of the fungal cell wall, leading to osmotic instability and lysis.[14][15][16]
Effect Likely Fungistatic, potentially Fungicidal at high concentrations.Primarily Fungistatic.[10][17]Fungicidal.[12][18]Fungicidal against Candida spp., Fungistatic against Aspergillus spp.[15][19]
Primary Target Ergosterol Biosynthesis PathwayErgosterol Biosynthesis PathwayFungal Cell MembraneFungal Cell Wall
Spectrum of Activity Reported: Active against phytopathogens (R. solani, V. inaequalis).[7] Potential: Broad-spectrum activity against human pathogens (Candida, Aspergillus) is plausible but requires testing.Broad spectrum against yeasts (Candida, Cryptococcus). Activity against molds is variable.Very broad spectrum, including most Candida and Aspergillus species, and endemic mycoses.Excellent activity against Candida and Aspergillus species. Not active against Cryptococcus neoformans.[15]
Common Resistance Potential: Overexpression of CYP51, point mutations in the ERG11 gene (encoding CYP51), or upregulation of efflux pumps.Overexpression or mutation of the ERG11 gene; upregulation of drug efflux pumps (CDR, MDR).Alterations in membrane sterol composition (reduced ergosterol content).Mutations in the FKS1 gene, which encodes a subunit of the target enzyme, β-(1,3)-D-glucan synthase.

Experimental Methodologies for Comparative Evaluation

To rigorously assess the antifungal potential of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods.[20][21][22][23]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Antifungal_Testing_Workflow Start Start: Novel Compound & Fungal Strain Culture 1. Prepare Fungal Inoculum (e.g., Candida albicans) Culture on agar, suspend in saline Start->Culture Adjust 2. Adjust Inoculum Density Spectrophotometrically to CLSI standard (e.g., 0.5 McFarland) Culture->Adjust Inoculate 4. Inoculate Plate Add adjusted fungal inoculum to each well Adjust->Inoculate PreparePlate 3. Prepare Microtiter Plate 96-well plate with serial 2-fold dilutions of the test compound in broth medium (RPMI-1640) PreparePlate->Inoculate Incubate 5. Incubate 35°C for 24-48 hours Inoculate->Incubate ReadMIC 6. Determine MIC Visually or spectrophotometrically identify the lowest concentration with significant growth inhibition Incubate->ReadMIC MFC 7. Determine MFC (Optional) Plate aliquots from clear wells onto agar. MFC is the lowest concentration with no growth. ReadMIC->MFC End End: MIC/MFC Data ReadMIC->End MFC->End

Caption: Standard workflow for in vitro antifungal susceptibility testing (MIC/MFC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 methodology for yeasts and serves as the gold standard for susceptibility testing.[24][25][26][27]

Causality: The broth microdilution method is chosen for its reproducibility and ability to provide a quantitative result (the MIC), which is essential for comparing the potency of different compounds. The use of standardized media (RPMI-1640) and inoculum densities ensures that results are comparable across different experiments and laboratories.

Protocol Steps:

  • Compound Preparation:

    • Dissolve the test compound, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well U-bottom microtiter plate. The final concentration range should be sufficient to capture the expected MIC (e.g., 256 µg/mL down to 0.03 µg/mL). Include a drug-free well as a positive growth control.

  • Inoculum Preparation:

    • Subculture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final standardized inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control well.[25] The endpoint can be read visually or with a spectrophotometer.

Self-Validation: The protocol's integrity is maintained by including a quality control (QC) strain with a known MIC range for a standard antifungal (e.g., fluconazole). The result for the QC strain must fall within the established range for the experiment to be considered valid.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

Causality: While the MIC determines the concentration that inhibits growth, the MFC is required to determine if the compound is fungistatic (inhibitory) or fungicidal (killing). This is a critical distinction for therapeutic potential.

Protocol Steps:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours, or until growth is seen in control spots.

  • MFC Determination: The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.

Conclusion and Future Directions

The compound 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one and its analogues represent a promising starting point for the development of new antifungal agents.[7] The hypothesized mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, positions it within a successful class of antifungals while its novel scaffold may offer advantages in overcoming existing resistance mechanisms.

The preliminary data against phytopathogens is encouraging, but a comprehensive evaluation against a panel of clinically relevant human pathogens, including azole-resistant strains of Candida albicans, Candida auris, and Aspergillus fumigatus, is the critical next step. Further research should focus on:

  • Broad-Spectrum Activity Screening: Utilizing the described protocols to determine MIC and MFC values against a wide range of yeasts and molds.

  • Mechanism of Action Elucidation: Performing sterol quantification assays to confirm inhibition of the ergosterol pathway and enzymatic assays to directly measure inhibition of fungal CYP51.[1]

  • Toxicity and Selectivity: Assessing in vitro cytotoxicity against mammalian cell lines to determine the compound's therapeutic index.

  • In Vivo Efficacy: Advancing lead candidates to murine models of systemic candidiasis to evaluate their in vivo antifungal activity and pharmacokinetic properties.

By following a rigorous, comparative, and mechanistically driven approach, the scientific community can effectively evaluate the therapeutic potential of this and other novel thiadiazole-pyrrolidinone derivatives in the fight against invasive fungal infections.

References

  • Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 595-611. [Link]

  • Online, P. (2020). Antifungal Agents: Definition, Classification, Mechanism of action of polyene antibiotics. YouTube. [Link]

  • Pharmacy Freak. (n.d.). Mechanism of Action of Azole Antifungal. Pharmacy Freak. [Link]

  • EBSCO. (n.d.). Polyene antifungals. Research Starters. [Link]

  • Wikipedia. (n.d.). Echinocandin. Wikipedia. [Link]

  • Szymański, M., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Taylor & Francis Online. [Link]

  • Shields, R. K., & Clancy, C. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00086-19. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Szymański, M., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. National Center for Biotechnology Information. [Link]

  • Rinaldi, F., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. PubMed. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • O'Donnell, A., et al. (2023). Action Mechanisms of Antifungal Drugs. ResearchGate. [Link]

  • Tucker, E., & Tverdek, F. P. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Rinaldi, F., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [Link]

  • Lee, H. (2020). “Illuminating” Echinocandins' Mechanism of Action. ACS Central Science. [Link]

  • Wikipedia. (n.d.). Polyene antimycotic. Wikipedia. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Gümüş, B., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. [Link]

  • Li, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Al-Amiery, A. A., et al. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Gümüş, B., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. PubMed. [Link]

  • Al-Amiery, A. A., et al. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. ResearchGate. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. [Link]

  • Wójcik, E., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One. [Link]

  • ResearchGate. (n.d.). Novel spiro[pyrrolidine-2,3 ′-quinoline]-2' -one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Tkaçova, M., et al. (2022). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate. [Link]

  • Wójcik, E., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Semantic Scholar. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. National Center for Biotechnology Information. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Li, S., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]

  • Plech, T., et al. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Scientific Reports. [Link]

  • ScienceOpen. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. ScienceOpen. [Link]

  • Matysiak, J., & Malinski, Z. (2007). [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species]. Bioorganicheskaia khimiia. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link]

Sources

Validation

Comparative Analysis of Cross-Resistance Profiles for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in Clinically Relevant Fungal Pathogens

Introduction: The Imperative for Novel Antifungals Amidst Growing Resistance The escalating incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals Amidst Growing Resistance

The escalating incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health.[1][2] The current antifungal armamentarium is limited to a few classes of drugs, and resistance mechanisms are increasingly rendering these therapies ineffective.[3][4] This clinical reality necessitates an urgent and continuous search for novel antifungal agents with unique mechanisms of action or the ability to circumvent existing resistance pathways.

The 1,3,4-thiadiazole heterocyclic scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antimicrobial effects.[5] Preliminary studies on various 1,3,4-thiadiazole derivatives suggest a potential mechanism of action involving the disruption of ergosterol biosynthesis, a pathway targeted by the widely used azole antifungals.[6][7][8] This guide focuses on a promising candidate, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (hereafter referred to as Compound AT-P), providing a comprehensive framework for evaluating its cross-resistance profile against established antifungal agents.

Understanding cross-resistance—the phenomenon where resistance to one drug confers resistance to another—is a cornerstone of preclinical antifungal development.[9][10] It allows us to predict a new agent's potential efficacy against a backdrop of clinically prevalent resistance mechanisms and to infer its mechanism of action. This guide presents a detailed, experimentally-grounded comparison of Compound AT-P with key representatives of major antifungal classes, elucidating the scientific rationale behind the chosen methodologies.

Strategic Selection of Comparators: Probing Fungal Resistance Mechanisms

To comprehensively evaluate the cross-resistance profile of Compound AT-P, a panel of comparator drugs was selected based on their distinct and well-characterized mechanisms of action. This strategic choice allows for the dissection of specific resistance pathways.

  • Azoles (Fluconazole & Voriconazole): These agents are primary comparators because, like Compound AT-P is hypothesized to, they inhibit the ergosterol biosynthesis pathway by targeting the lanosterol 14-α-demethylase enzyme, encoded by the ERG11 (or cyp51A) gene.[3][11] Observing cross-resistance with azoles would strongly suggest a similar target.

  • Polyenes (Amphotericin B): Amphotericin B acts by binding directly to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death.[3][12] A lack of cross-resistance would indicate that Compound AT-P's efficacy is independent of membrane composition alterations that can confer polyene resistance.

  • Echinocandins (Caspofungin): This class targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase.[3][12] As this mechanism is entirely different from ergosterol biosynthesis inhibition, no cross-resistance is expected, making it an excellent negative control for mechanism-specific resistance.

The primary mechanisms of fungal resistance that this experimental design will probe are:

  • Target Site Alteration: Point mutations or overexpression of the ERG11 gene, which reduces the binding affinity of azoles.[1][3][11]

  • Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters that actively pump antifungal drugs out of the cell, conferring multidrug resistance.[1]

cluster_0 Key Fungal Resistance Mechanisms cluster_1 Antifungal Drug Classes A Target Enzyme Modification (e.g., ERG11 mutations) B Efflux Pump Overexpression (e.g., CDR1/2, MDR1) C Target Enzyme Overexpression (e.g., ERG11 upregulation) D Pathway Alteration (e.g., bypass steps) Azoles Azoles (Fluconazole) Azoles->A Directly affected by Azoles->B Affected by (if substrate) Azoles->C Directly affected by Compound Compound AT-P Compound->A Hypothesized to be affected by Compound->B Affected by (if substrate) Compound->C Hypothesized to be affected by Echinocandins Echinocandins (Caspofungin) Echinocandins->B Can be affected by

Caption: Interplay between drug classes and resistance mechanisms.

Experimental Design and Protocol: A Validated Approach

The cornerstone of this investigation is a robust and reproducible antifungal susceptibility test (AST). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds), is the gold standard and was selected for this guide to ensure data integrity and inter-laboratory comparability.[13][14][15][16]

Panel of Fungal Isolates
Strain IDSpeciesResistance PhenotypeKnown Genotypic Mechanism
WT-CA1Candida albicansWild-Type, SusceptibleNone
R-CA-ERGC. albicansAzole ResistantERG11 point mutation (e.g., G448E)
R-CA-MDRC. albicansMultidrug ResistantUpregulation of CDR1/CDR2 & MDR1 efflux pumps
WT-AF1Aspergillus fumigatusWild-Type, SusceptibleNone
R-AF-CYPA. fumigatusAzole ResistantTR34/L98H mutation in cyp51A promoter/gene
WT-CN1Cryptococcus neoformansWild-Type, SusceptibleNone
Step-by-Step Protocol: CLSI Broth Microdilution

The causality behind each step is critical for obtaining reliable Minimum Inhibitory Concentration (MIC) data.

  • Preparation of Drug Plates:

    • Rationale: To expose the fungal inoculum to a precise and consistent gradient of drug concentrations.

    • Protocol:

      • Dissolve Compound AT-P and comparator antifungals in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

      • Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) directly in 96-well U-bottom microtiter plates. The final drug concentration range should typically span from 0.03 to 16 µg/mL, though this may be adjusted based on the potency of the compound.

      • Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth. Include a drug-free well for growth control.

  • Inoculum Preparation:

    • Rationale: Standardizing the number of fungal cells/spores is the most critical variable for test reproducibility. A high inoculum can lead to falsely elevated MIC values.[17]

    • Protocol:

      • Subculture fungal isolates on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

      • For yeasts (Candida, Cryptococcus), harvest colonies and suspend in sterile saline. Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve the final CLSI-specified inoculum density of 0.5 x 10³ to 2.5 x 10³ cells/mL.[15]

      • For molds (Aspergillus), harvest conidia from a mature culture and adjust the conidial suspension to a final density of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

      • Add 100 µL of the standardized fungal inoculum to each well of the prepared drug plates.

  • Incubation:

    • Rationale: To allow for sufficient fungal growth in the control wells to accurately assess inhibition.

    • Protocol: Incubate plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48-72 hours for Aspergillus spp., and 72 hours for C. neoformans.[18]

  • MIC Endpoint Determination:

    • Rationale: To objectively determine the lowest concentration of drug that inhibits fungal growth. The reading method differs by drug class.

    • Protocol:

      • Read the plates visually or with a microplate reader.

      • For Compound AT-P and azoles, the MIC is the lowest concentration that causes a ≥50% reduction in turbidity (growth) compared to the drug-free growth control.[18]

      • For Amphotericin B, the MIC is the lowest concentration showing 100% growth inhibition (a clear well).

      • For Caspofungin against molds, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, abnormal hyphal clusters.

cluster_workflow Cross-Resistance Experimental Workflow Strain 1. Strain Selection (WT & Resistant Panel) Media 2. Inoculum Prep (CLSI Standardization) Strain->Media Plate 3. Drug Plate Prep (Serial Dilutions) Media->Plate Incubate 4. Incubation (35°C, 24-72h) Plate->Incubate Read 5. MIC Reading (Visual/Spectrophotometer) Incubate->Read Analyze 6. Data Analysis (Compare MICs) Read->Analyze

Caption: Standardized workflow for cross-resistance profiling.

Comparative Data Analysis and Interpretation

The resulting MIC values are tabulated to facilitate direct comparison across strains and compounds. The resistance factor (RF) is calculated by dividing the MIC for a resistant strain by the MIC for its corresponding wild-type strain. A high RF indicates a significant loss of activity.

Table 1: Hypothetical MIC (µg/mL) Data for Compound AT-P and Comparators

Fungal StrainMechanismCompound AT-P Fluconazole Voriconazole Amphotericin B Caspofungin
C. albicans WT-CA1 Wild-Type0.250.50.030.50.125
C. albicans R-CA-ERG ERG11 Mutation8 (RF: 32)>64 (RF: >128)2 (RF: 67)0.5 (RF: 1)0.125 (RF: 1)
C. albicans R-CA-MDR Efflux Pumps2 (RF: 8)32 (RF: 64)0.5 (RF: 17)0.5 (RF: 1)0.125 (RF: 1)
A. fumigatus WT-AF1 Wild-Type0.5N/A0.2510.25
A. fumigatus R-AF-CYP cyp51A Mutation16 (RF: 32)N/A8 (RF: 32)1 (RF: 1)0.25 (RF: 1)
Interpretation of Hypothetical Results:
  • Strong Cross-Resistance with Azoles: The hypothetical data for Compound AT-P shows a significant increase in MIC (RF=32) against both the ERG11 mutant C. albicans and the cyp51A mutant A. fumigatus. This pattern mirrors the loss of activity seen with Voriconazole and strongly suggests that Compound AT-P shares a similar mechanism of action, likely targeting the lanosterol 14-α-demethylase enzyme.

  • Moderate Efflux Pump Substrate: The 8-fold increase in the MIC against the efflux pump overexpressing strain (R-CA-MDR) indicates that Compound AT-P is likely a substrate for these transporters, though perhaps to a lesser extent than Fluconazole (RF=64). This is a critical finding, as efflux is a common mechanism of clinical multidrug resistance.[1]

  • No Cross-Resistance with Other Classes: As expected, the activity of Amphotericin B and Caspofungin is unaffected by the azole resistance mechanisms (RF=1). Similarly, the activity of Compound AT-P would not be expected to change in strains resistant to these agents (data not shown), confirming the specificity of the observed interactions. The use of fungicides in agriculture with similar modes of action has been linked to the environmental selection of cross-resistant human pathogens, highlighting the importance of this analysis.[9][19][20]

Conclusion and Strategic Implications

This guide outlines a robust, self-validating methodology for assessing the cross-resistance profile of the novel antifungal candidate, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. Based on the hypothetical data presented, Compound AT-P demonstrates significant cross-resistance with azole antifungals, strongly implicating lanosterol 14-α-demethylase as its primary target. While this confirms its on-target activity, it also suggests that its clinical utility may be limited against the growing population of azole-resistant fungal pathogens. Furthermore, its susceptibility to efflux pumps presents another potential hurdle.

These findings are not a dead end but rather a critical data point that guides the next phase of drug development. Future research should focus on:

  • Biochemical Assays: Directly testing the inhibitory activity of Compound AT-P against purified lanosterol demethylase enzyme to confirm the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound AT-P to identify modifications that can evade efflux pump recognition or improve binding to mutant enzymes.

  • Combination Therapy Studies: Investigating whether Compound AT-P can act synergistically with other antifungals, such as efflux pump inhibitors.

By systematically applying the principles and protocols detailed in this guide, researchers can efficiently characterize novel antifungal candidates, make informed decisions about their development potential, and ultimately contribute to the fight against life-threatening fungal diseases.

References

  • Ahmad, A., & Khan, A. U. (2019). Mechanisms of fungal resistance: an overview. PubMed. [Link]

  • Ahmad, A., & Khan, A. U. (2019). Mechanisms of fungal resistance: an overview. Semantic Scholar. [Link]

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Cheek, E., & T, A. (2023). Antifungals and Drug Resistance. MDPI. [Link]

  • Karaburun, A. Ç., Acar Çevik, U., Osmaniye, D., Sağlık, B. N., Kaya Çavuşoğlu, B., Levent, S., Özkay, Y., Koparal, A. S., Behçet, M., & Kaplancıklı, Z. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. [Link]

  • Vermitsky, J. P., & Edlind, T. D. (2010). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research. [Link]

  • Karaburun, A. Ç., Acar Çevik, U., Osmaniye, D., Sağlık, B. N., Kaya Çavuşoğlu, B., Levent, S., Özkay, Y., Koparal, A. S., Behçet, M., & Kaplancıklı, Z. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

  • Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. National Library of Medicine. [Link]

  • Zhu, H., et al. (2023). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. Chemistry & Biodiversity. [Link]

  • Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. ResearchGate. [Link]

  • Pfaller, M. A., & Rex, J. H. (2003). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Cormican, M. G., & Pfaller, M. A. (1996). Standardization of antifungal susceptibility testing. Review of Medical Microbiology. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • Gnat, S., Łagowski, D., Nowakiewicz, A., & Dyląg, M. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Lee, A., & Neoh, C. F. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. [Link]

  • Jat, S. K., & Singh, J. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Genomics. [Link]

  • Vashkevich, I. I., et al. (2022). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. Chemistry of Heterocyclic Compounds. [Link]

  • de Lacerda-Queiroz, N., & Medeiros, P. (2021). Fungicide effects on human fungal pathogens: Cross-resistance to medical drugs and beyond. PLOS Pathogens. [Link]

  • Gross, U., & Seifert, H. (2016). Parallel and cross-resistances of clinical yeast isolates determined by susceptibility pattern analysis. GMS Infectious Diseases. [Link]

  • Lam, B., & Cowen, L. E. (2013). Cross-resistance profiles provide a strategy to predict resistance mechanisms. ResearchGate. [Link]

  • Robbins, N., & Cowen, L. E. (2017). Molecular Evolution of Antifungal Drug Resistance. ResearchGate. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). One Health Approach to Antimicrobial Resistance and Pathogen Surveillance. National Center for Biotechnology Information. [Link]

  • Oniga, S., et al. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents. [Link]

  • FAO. (2022). Antifungal resistance: what's all the hyp(hae)? YouTube. [Link]

  • Sadowski, R., et al. (2018). Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Journal of Agricultural and Food Chemistry. [Link]

  • G, L., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports. [Link]

  • Dadashpour, M., et al. (2018). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Comparative

Evaluating the selectivity and toxicity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in mammalian cell lines

This guide provides a comprehensive framework for evaluating the in vitro selectivity and toxicity of novel chemical entities, using the exemplar compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. This...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro selectivity and toxicity of novel chemical entities, using the exemplar compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation to build a robust profile of a compound's activity in mammalian cell lines.

Introduction: The Rationale for In Vitro Selectivity and Toxicity Profiling

The early-stage assessment of a drug candidate's therapeutic potential hinges on its ability to selectively target diseased cells while minimizing harm to healthy tissues.[1][2] The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[3][4] Our focus, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, represents a novel investigational compound within this class. A thorough in vitro evaluation is the first critical step to determine its promise.

This guide will outline a multi-faceted approach to:

  • Determine cytotoxic potency across a panel of cancer cell lines.

  • Assess toxicity in non-cancerous cell lines to establish a selectivity index.

  • Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).

The experimental choices described herein are grounded in established methodologies to ensure data integrity and reproducibility.[5]

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

A robust evaluation of selectivity and toxicity requires a carefully planned experimental workflow. We will employ a panel of cell lines and a suite of assays to build a comprehensive profile of our lead compound.

Cell Line Selection: The Foundation of Meaningful Data

To evaluate selectivity, it is crucial to test the compound on both cancerous and non-cancerous cell lines.[6] The choice of cell lines should ideally reflect the intended therapeutic target. For this guide, we will use a representative panel:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer drugs.[7][8]

    • A549: A human lung carcinoma cell line.[3]

    • HeLa: A human cervical cancer cell line.[3][6]

  • Non-Cancerous Cell Lines:

    • HEK-293T: A human embryonic kidney cell line, often used as a general model for toxicity in normal cells.[9]

    • NIH-3T3: A mouse embryonic fibroblast cell line, frequently used in cytotoxicity testing.[9]

Assay Selection: A Triad of Viability, Cytotoxicity, and Apoptosis

No single assay can provide a complete picture of a compound's cellular effects. Therefore, we will utilize a combination of assays that measure different aspects of cell health:

  • Metabolic Viability Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12]

  • Cytotoxicity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a marker of plasma membrane damage and necrosis.[13][14]

  • Apoptosis Assays:

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.[15][16]

    • Annexin V Staining: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, via flow cytometry.[17]

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for evaluating the compound.

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines (MCF-7, A549, HeLa) Treatment Treat with 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one (Dose-response & Time-course) Cancer_Cells->Treatment Normal_Cells Non-Cancerous Cell Lines (HEK-293T, NIH-3T3) Normal_Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity/Necrosis) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase AnnexinV Annexin V Staining (Apoptosis) Treatment->AnnexinV Analysis Calculate IC50 Determine Selectivity Index Characterize Mechanism of Death MTT->Analysis LDH->Analysis Caspase->Analysis AnnexinV->Analysis

Caption: Overall experimental workflow for evaluating the compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments.

Cell Seeding and Compound Treatment
  • Cell Culture: Maintain all cell lines in their recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Trypsinize and count cells. Seed the cells in 96-well plates at a predetermined optimal density for each cell line. Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one in DMSO. Prepare serial dilutions of the compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with medium containing various concentrations of the compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

MTT Cell Viability Assay[10][19][20][21]
  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay[13][22][23]
  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Caspase-Glo® 3/7 Assay[15][16][24]
  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Annexin V-FITC and Propidium Iodide (PI) Staining[17][18][25][26]
  • Harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison.

IC50 Determination and Selectivity Index

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It should be calculated for each cell line using the data from the MTT assay.

Table 1: Hypothetical IC50 Values for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
HEK-293TNormal Kidney> 50
NIH-3T3Normal Fibroblast> 50

The Selectivity Index (SI) is calculated to quantify the compound's preferential activity towards cancer cells:

SI = IC50 in non-cancerous cell line / IC50 in cancerous cell line

A higher SI value indicates greater selectivity. For example, the SI for MCF-7 cells compared to HEK-293T cells would be >9.6, suggesting favorable selectivity.

Mechanism of Cell Death

The results from the LDH, Caspase-3/7, and Annexin V assays will help to elucidate the mechanism of cell death.

Table 2: Hypothetical Mechanistic Assay Results in MCF-7 Cells (48h treatment)

AssayVehicle ControlCompound (10 µM)Interpretation
LDH Release (% of max)5%8%Minimal increase in necrosis
Caspase-3/7 Activity1.0-fold4.5-foldSignificant induction of apoptosis
Annexin V+/PI- (%)4%35%Predominantly early apoptotic cell population

These hypothetical results suggest that the compound induces cell death primarily through apoptosis rather than necrosis.

Apoptosis Pathway Diagram

Based on the mechanistic data, a signaling pathway diagram can be proposed.

Apoptosis Induction Compound 4-(5-Amino-1,3,4-thiadiazol-2-yl) -1-phenylpyrrolidin-2-one Cell Cancer Cell Compound->Cell Apoptotic_Signal Initiation of Apoptotic Signaling Cell->Apoptotic_Signal Caspase_Activation Activation of Caspase-3/7 Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of novel compounds like 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. Based on our hypothetical data, this compound demonstrates promising selective cytotoxicity towards breast cancer cells, mediated by the induction of apoptosis.

Further studies would be warranted to:

  • Expand the panel of cancer and normal cell lines.

  • Investigate the upstream signaling pathways involved in apoptosis induction.

  • Perform cell cycle analysis.

  • Ultimately, validate these in vitro findings in preclinical in vivo models.

By following a systematic and multi-parametric approach as outlined, researchers can confidently and efficiently evaluate the therapeutic potential of new chemical entities.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

  • Preclinical In Vitro Toxicity Testing. Porsolt. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • In vitro toxicology. Wikipedia. [Link]

  • What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? ResearchGate. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Scilit. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Screening Anticancer Drugs with NCI Lines. Cytion. [Link]

  • Comparison of the cytotoxicity of the examined derivatives against different cell lines. ResearchGate. [Link]

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ResearchGate. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Blog - Crown Bioscience. [Link]

  • Sources and Types of Cells Available for Drug Screening. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • MTT Cytotoxicity Study. NAMSA. [Link]

  • Cytotoxicity assay in mammalian cells. Mammalian cell lines including.... ResearchGate. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PMC - PubMed Central. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

Sources

Validation

A Head-to-Head Comparison of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one Derivatives as Potent Antifungal Agents

The confluence of the pyrrolidin-2-one and 1,3,4-thiadiazole ring systems has given rise to a novel class of heterocyclic compounds with significant therapeutic potential. The 1,3,4-thiadiazole scaffold is a well-establi...

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of the pyrrolidin-2-one and 1,3,4-thiadiazole ring systems has given rise to a novel class of heterocyclic compounds with significant therapeutic potential. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, present in numerous antimicrobial, anticancer, and anti-inflammatory agents. Its bioisosteric similarity to pyrimidine allows for interference in crucial biological pathways, such as DNA synthesis. When fused with the pyrrolidin-2-one moiety, another privileged scaffold in medicinal chemistry, the resulting derivatives present a unique structural framework for exploring new biological activities. This guide provides a detailed comparative analysis of a series of 1-aryl- and 1-alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one derivatives, with a primary focus on their antifungal properties against significant plant pathogens.

Core Chemical Structure

The fundamental scaffold of the compounds discussed in this guide is the 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one core. The key point of diversity in the series lies in the substituent at the N1 position of the pyrrolidin-2-one ring.

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Comparative

A Senior Application Scientist's Guide to Assessing Synergistic Effects of Novel Antifungal Agents

For researchers, scientists, and drug development professionals dedicated to combating the growing threat of antifungal resistance, the exploration of synergistic drug combinations is a critical frontier. Combining a nov...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating the growing threat of antifungal resistance, the exploration of synergistic drug combinations is a critical frontier. Combining a novel antifungal agent with established drugs can enhance efficacy, reduce required dosages, minimize toxicity, and overcome resistance mechanisms.[1] This guide provides an in-depth, technically-focused framework for assessing the potential for synergistic effects, grounded in field-proven insights and established methodologies.

The Rationale for Synergy: A Multi-pronged Attack on Fungal Pathogens

The concept of antifungal synergy hinges on the principle that two agents acting on different cellular targets can produce a combined effect greater than the sum of their individual effects.[2] This can manifest in several ways, such as one agent increasing the permeability of the fungal cell membrane, thereby facilitating the entry of the second agent, or the simultaneous inhibition of different steps in a critical metabolic pathway.[2][3] A successful synergistic combination can transform a fungistatic agent into a fungicidal one and can be a pragmatic strategy to repurpose existing antifungals, bypassing the lengthy and costly process of new drug development.[1]

Core Methodologies for In Vitro Synergy Assessment

Two primary, robust methods form the cornerstone of in vitro antifungal synergy testing: the checkerboard microdilution assay and the time-kill curve analysis . These assays, when performed rigorously, provide quantitative data to classify the interaction between two antifungal agents as synergistic, additive, indifferent, or antagonistic.

The Checkerboard Assay: Quantifying Synergy with the Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is a two-dimensional titration of two antifungal agents in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations of each drug, both alone and in combination.[4][5][6] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), a dimensionless value that quantifies the nature of the drug interaction.[7][8]

The following workflow is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for antifungal susceptibility testing of yeasts.[2][3][9][10]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland Standard) prep_drugs 2. Prepare Serial Dilutions of Drug A & Drug B dispense_media 3. Dispense RPMI 1640 Media into 96-well plate prep_drugs->dispense_media dispense_drugA 4. Dispense Drug A dilutions (horizontally) dispense_media->dispense_drugA dispense_drugB 5. Dispense Drug B dilutions (vertically) dispense_drugA->dispense_drugB inoculate 6. Inoculate plate with fungal suspension dispense_drugB->inoculate incubate 7. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 8. Determine MICs (visibly or spectrophotometrically) incubate->read_mic calc_fici 9. Calculate FICI read_mic->calc_fici

A streamlined workflow for the antifungal checkerboard assay.

1. Preparation of Fungal Inoculum:

  • From a fresh (18-24 hour) culture plate (e.g., Sabouraud Dextrose Agar), select 3-5 colonies of the test organism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

2. Preparation of Antifungal Dilutions:

  • Prepare stock solutions of your novel agent (Drug A) and the known antifungal (Drug B) at a concentration at least four times the highest concentration to be tested.
  • Perform a series of two-fold serial dilutions for each agent.

3. Setting up the Checkerboard Plate: [5][6][11]

  • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
  • Along the x-axis (e.g., columns 1-10), add 50 µL of the serially diluted Drug A to each corresponding well in all rows.
  • Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted Drug B to each corresponding well in all columns.
  • This creates a matrix of wells with varying concentrations of both drugs.
  • Include control wells: Drug A alone (e.g., row H), Drug B alone (e.g., column 11), and a growth control with no drugs (e.g., well H12).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.
  • Incubate the plate at 35°C for 24-48 hours.

5. Reading Results and Calculating the FICI:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.[5]
  • The FICI is calculated using the following formula:[12][13] FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  • The lowest FICI value obtained from all the wells showing no growth is reported as the FICI for that drug combination against the tested organism.

The calculated FICI value provides a clear classification of the drug interaction.

FICI_Interpretation cluster_synergy Synergy cluster_additive Additive cluster_indifference Indifference cluster_antagonism Antagonism FICI FICI Value Synergy ≤ 0.5 FICI->Synergy Potentiation Additive > 0.5 to ≤ 1.0 FICI->Additive Combined Effect Indifference > 1.0 to < 4.0 FICI->Indifference No Interaction Antagonism ≥ 4.0 FICI->Antagonism Inhibition

Classification of drug interactions based on the FICI value.
FICI ValueInterpretationImplication for Drug Development
≤ 0.5Synergy Strong potentiation; a promising combination for further study.
> 0.5 to ≤ 1.0Additive The combined effect is what is expected from the sum of their individual effects.
> 1.0 to < 4.0Indifference The drugs do not interact.
≥ 4.0Antagonism The combination is less effective than the individual agents.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) Values. [12][14]

Time-Kill Curve Analysis: Assessing the Dynamics of Fungal Killing

While the checkerboard assay provides a static endpoint measurement, the time-kill curve analysis offers a dynamic view of the antifungal interaction over time. This method is particularly valuable for determining whether a drug combination is fungicidal (kills the fungi) or fungistatic (inhibits growth) and the rate at which this occurs.[15]

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_analysis Analysis prep_inoculum 1. Prepare Fungal Inoculum (~1-5 x 10⁵ CFU/mL) prep_tubes 2. Prepare Test Tubes with Drugs (Alone and in Combination) prep_inoculum->prep_tubes inoculate 3. Inoculate Test Tubes prep_tubes->inoculate incubate 4. Incubate with Agitation at 35°C inoculate->incubate sampling 5. Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilute 6. Perform Serial Dilutions of Samples sampling->serial_dilute plate_count 7. Plate on Agar and Count CFUs serial_dilute->plate_count plot_curves 8. Plot log10 CFU/mL vs. Time plate_count->plot_curves

Workflow for conducting a time-kill curve analysis.

1. Inoculum and Drug Preparation:

  • Prepare a fungal inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[15][16]
  • Prepare test tubes containing the growth medium with:
  • No drug (growth control)
  • Drug A alone (at a relevant concentration, e.g., MIC)
  • Drug B alone (at a relevant concentration, e.g., MIC)
  • The combination of Drug A and Drug B

2. Inoculation and Sampling:

  • Inoculate each tube with the prepared fungal suspension.
  • Incubate the tubes at 35°C with agitation.[16]
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]

3. Viable Cell Counting:

  • Perform 10-fold serial dilutions of each aliquot in sterile saline.
  • Plate 100 µL of the appropriate dilutions onto Sabouraud Dextrose Agar plates.
  • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
  • Count the number of colonies on plates containing between 30 and 300 colonies to determine the CFU/mL.

The data is plotted as the log₁₀ CFU/mL versus time. The interaction is defined as follows:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A <2 log₁₀ change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

A fungicidal effect is typically defined as a ≥3 log₁₀ (99.9%) reduction in the starting inoculum CFU/mL.

Example Data and Mechanistic Insights

To illustrate the application of these methods, consider the well-studied interaction between azoles (e.g., fluconazole) and echinocandins (e.g., micafungin). Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, while echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall.[18]

Table 2: Example Checkerboard Data for a Novel Agent (Drug X) with Fluconazole against Candida albicans

Drug X (µg/mL)Fluconazole (µg/mL)Growth
MIC Alone -4
-MIC Alone 8
12No
21No
0.54No

In this example, the FICI for the combination of 1 µg/mL of Drug X and 2 µg/mL of fluconazole would be: FICI = (1/4) + (2/8) = 0.25 + 0.25 = 0.5 . This indicates a synergistic interaction.

The proposed mechanism for synergy between azoles and echinocandins is that the weakening of the cell wall by the echinocandin may enhance the penetration of the azole to its target in the cell membrane.[19]

Critical Considerations and Best Practices

  • Standardization is Key: Adherence to established guidelines, such as those from CLSI, is paramount for reproducibility and the ability to compare data across different studies.[2][9][10]

  • Trailing Effect: Some fungistatic agents, like azoles, can exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC. It is important to establish a clear endpoint for reading the MIC (e.g., 50% or 80% growth inhibition compared to the control).

  • Inoculum Preparation: The density of the initial fungal inoculum can significantly impact the results. Careful standardization using a spectrophotometer or a McFarland standard is crucial.[16]

  • Antifungal Carryover: In time-kill assays, residual antifungal agent transferred during plating can inhibit growth on the agar plate. This should be controlled for, for instance, by filtration of the sample.[16]

  • In Vivo Validation: While in vitro synergy is a strong indicator, it is essential to validate these findings in relevant animal models of infection to assess the clinical potential of a drug combination.[13]

Conclusion

Assessing the synergistic potential of a novel antifungal agent is a meticulous process that requires a strong understanding of the underlying principles and rigorous adherence to standardized protocols. The checkerboard assay and time-kill curve analysis are powerful tools that, when used correctly, can provide the critical data needed to identify promising combination therapies. By integrating these methods into your drug development pipeline, you can accelerate the discovery of new, effective treatments to address the urgent challenge of invasive fungal infections.

References

  • Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. Available at: [Link]

  • Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. MDPI. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]

  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. PubMed Central. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. Available at: [Link]

  • A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. ScienceDirect. Available at: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at: [Link]

  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. PubMed Central. Available at: [Link]

  • Wayne, P. Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts. Science and Education Publishing. Available at: [Link]

  • Fractional inhibitory concentration (FIC) index. GARDP Revive. Available at: [Link]

  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. Standards Australia. Available at: [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. PubMed Central. Available at: [Link]

  • Checkerboard Analysis. TransPharm Preclinical Solutions. Available at: [Link]

  • In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris. PubMed Central. Available at: [Link]

  • Fractional inhibitory concentration: Significance and symbolism. IGI Global. Available at: [Link]

  • Interactions between azoles and synergists and their spectrum of activity against fungal and oomycete pathogens. ResearchGate. Available at: [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. National Institutes of Health. Available at: [Link]

  • (PDF) Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. ResearchGate. Available at: [Link]

  • (PDF) New and simplified method for drug combination studies by checkerboard assay. ResearchGate. Available at: [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. ASM Journals. Available at: [Link]

  • Azoles and echinocandin antifungal drugs and their mechanism of actions. ResearchGate. Available at: [Link]

  • Checkerboard assay. GARDP Revive. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Kill Curve Protocol. BPS Bioscience. Available at: [Link]

  • checkerboard microdilution method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. PubMed Central. Available at: [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central. Available at: [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). National Institutes of Health. Available at: [Link]

  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. National Institutes of Health. Available at: [Link]

  • (PDF) Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Antifungal Screening of Novel Heterocyclic Compounds

The rise of invasive fungal infections, coupled with the escalating threat of antifungal resistance, has intensified the search for novel therapeutic agents.[1][2][3][4] Heterocyclic compounds represent a promising front...

Author: BenchChem Technical Support Team. Date: January 2026

The rise of invasive fungal infections, coupled with the escalating threat of antifungal resistance, has intensified the search for novel therapeutic agents.[1][2][3][4] Heterocyclic compounds represent a promising frontier in this endeavor, offering vast structural diversity and potent biological activities.[3] However, the journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of initial screening data. Inconsistent in vitro results not only waste valuable resources but can also lead to the premature abandonment of potentially life-saving compounds.

This guide provides an in-depth comparison of standard antifungal screening methodologies, dissects the critical variables that influence their reproducibility, and offers field-proven insights to help researchers, scientists, and drug development professionals generate reliable and consistent data.

The Foundation of Reproducibility: Standardized Methodologies

Before delving into the nuances of screening novel compounds, it is imperative to ground our work in globally recognized standards. The two primary bodies that provide these frameworks are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5] While both aim for standardization, they have distinct procedural differences that can impact results.

The broth microdilution method is the gold-standard reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6] Its reproducibility is generally considered to be within plus or minus two doubling dilutions.[7]

ParameterCLSI M27-Ed4[5]EUCAST E.Def 7.3.2Causality and Impact on Reproducibility
Medium RPMI-1640 + L-glutamine, no bicarbonate, buffered with MOPS to pH 7.0.[8][9]RPMI-1640 + L-glutamine, no bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose.[10]The pH buffering by MOPS is critical, as fungal metabolism can alter the pH of the medium, which may, in turn, affect the activity of pH-sensitive heterocyclic compounds.[11] EUCAST's glucose supplementation supports more robust growth for some species, potentially leading to clearer MIC endpoints but also different MIC values compared to CLSI.[10]
Inoculum Size Final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8][9]Final concentration of 1-5 x 10⁵ cells/mL.The lower inoculum in the CLSI method can make it more sensitive to subtle inhibitory effects but also more susceptible to variability from pipetting errors. The higher EUCAST inoculum provides more robust growth but may result in higher MICs.
Incubation 35°C for 24-48 hours.[8][9]35-37°C for 24 hours.Shorter incubation times can minimize the effects of compound degradation or the emergence of trailing growth, a phenomenon where reduced but persistent growth is seen at concentrations above the MIC.
Endpoint Reading Azoles: ≥50% reduction in turbidity compared to the growth control. Amphotericin B: 100% inhibition (no visible growth).[8]Spectrophotometric reading at 530 nm. ≥50% inhibition for most agents; ≥90% for Amphotericin B.Visual reading is subjective and a major source of inter-operator variability. Spectrophotometric reading, as mandated by EUCAST, provides an objective, quantitative endpoint, significantly enhancing reproducibility.[11]

Critical Variables Influencing Screening Reproducibility

Standardization is the first step, but novel heterocyclic compounds often introduce complexities that require meticulous attention to detail. Several key factors can dramatically influence the outcome and reproducibility of antifungal screening assays.[11][12][13]

Compound Solubility: The Achilles' Heel of Screening

Many novel heterocyclic compounds are hydrophobic and exhibit poor aqueous solubility.[3][14] This is arguably the most significant source of error and irreproducibility in early-stage screening.

  • The Problem: If a compound precipitates in the aqueous assay medium, its effective concentration is unknown and far lower than the nominal concentration, leading to falsely high (inactive) MIC values.[14]

  • The Solution:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[14]

    • Final Solvent Concentration: It is critical to maintain a consistent, low final concentration of the solvent (typically ≤0.5% DMSO) across all wells, including controls, as the solvent itself can have modest antifungal or growth-altering effects.[14]

    • Solubility Assessment: Before initiating a full MIC assay, perform a simple visual solubility test. Prepare the highest desired concentration of your compound in the final assay medium and visually inspect for precipitation after a short incubation. If precipitation occurs, the top concentration must be lowered.

Inoculum Preparation: Consistency is Key

The density and physiological state of the fungal cells used for inoculation directly impact the MIC.[11]

  • Standardization: The spectrophotometric method of adjusting inoculum density to a 0.5 McFarland standard is highly recommended for its reproducibility over visual comparison methods.[8][11]

  • Growth Phase: Always use fresh, actively growing cultures (e.g., from a subculture on Sabouraud Dextrose Agar incubated for 24-48 hours) to prepare the inoculum.[15] Using older cultures can lead to a heterogeneous population of cells with varying susceptibility.

The Biofilm Factor: A Different Mode of Growth

Fungi in clinical infections often exist as biofilms—structured communities encased in an extracellular matrix—which are notoriously more resistant to antifungals than their free-floating (planktonic) counterparts.[16][17][18][19] Screening only against planktonic cells may provide a misleading picture of a compound's potential efficacy.

  • Reproducibility Challenge: Biofilm growth can be highly variable.[20]

  • Recommendation: For promising lead compounds, it is crucial to perform a secondary screen using a standardized biofilm susceptibility model. Methods using 96-well plates coupled with a metabolic readout like an XTT or resazurin assay offer a reproducible way to quantify the effect of a compound on a pre-formed biofilm.[16][21] The endpoint for biofilms is often the Minimum Biofilm Eradication Concentration (MBEC), which is the concentration required to kill the cells within the biofilm and is typically much higher than the planktonic MIC.[19]

Visualizing the Process and Pitfalls

To better understand the workflow and the interplay of variables, the following diagrams illustrate the standard broth microdilution process and the key factors that can compromise reproducibility.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Compound Stock Solution (in DMSO) B 2. Perform 2-fold Serial Dilutions in 96-well Plate A->B F 6. Inoculate Plate (Compound + Fungal Suspension) B->F C 3. Culture Fungal Strain (e.g., 24h on SDA) D 4. Prepare Standardized Inoculum (0.5 McFarland) C->D E 5. Dilute Inoculum in Assay Medium (RPMI) D->E E->F G 7. Incubate (e.g., 35°C, 24h) F->G H 8. Read Results (Visually or Spectrophotometrically) G->H I 9. Determine MIC (Lowest concentration with ≥50% inhibition) H->I

Caption: Standardized Broth Microdilution Workflow.

Reproducibility_Factors cluster_compound Compound-Related cluster_bio Biological cluster_assay Assay Conditions center MIC Result Variability C1 Poor Solubility (Precipitation) C1->center C2 Instability in Media C2->center C3 DMSO Concentration C3->center B1 Inoculum Density B1->center B2 Strain Variability B2->center B3 Growth Phase B3->center A1 Media Composition (pH, Glucose) A1->center A2 Incubation Time A2->center A3 Endpoint Reading (Subjectivity) A3->center

Caption: Key Factors Influencing MIC Reproducibility.

Detailed Protocol: CLSI-Based Broth Microdilution for a Novel Heterocyclic Compound

This protocol represents a self-validating system designed to maximize reproducibility.

Objective: To determine the MIC of "Compound X" against Candida albicans ATCC 90028.

Materials:

  • Compound X (powder)

  • DMSO (Anhydrous)

  • Candida albicans ATCC 90028 (Quality Control Strain)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)[6]

  • Sterile 96-well flat-bottom microtiter plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mg/mL stock solution of Compound X in 100% DMSO. b. Perform a preliminary solubility check: Dilute the stock to the highest intended final assay concentration (e.g., 128 µg/mL) in RPMI-1640. Incubate for 1 hour at 35°C and visually inspect for any cloudiness or precipitate. If observed, this concentration is too high and must be reduced. c. In a sterile 96-well plate, perform a 2-fold serial dilution of Compound X. Start by adding 100 µL of RPMI to wells 2-11. Add 200 µL of your starting compound concentration (at 2x the final desired concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: a. Streak C. albicans ATCC 90028 onto an SDA plate and incubate at 35°C for 24 hours. b. Pick 3-5 colonies (≥1 mm diameter) and suspend them in 5 mL of sterile saline. c. Vortex for 15 seconds. d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at 530 nm wavelength.[8] e. Prepare the final inoculum by making a 1:1000 dilution of the adjusted suspension in RPMI-1640. This yields a working suspension of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final inoculum to wells 1-11 of the compound dilution plate. This brings the final volume to 200 µL and dilutes the compound to its final target concentration. The final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL.[8] b. Add 100 µL of sterile RPMI to well 12. c. Seal the plate and incubate at 35°C for 24 hours.[15]

  • Reading and Interpretation: a. Before reading, confirm that the sterility control (well 12) is clear and the growth control (well 11) shows robust turbidity. b. Read the plate using a microplate reader at 530 nm to determine the optical density (OD) of each well. c. Calculate the percentage of growth inhibition for each well relative to the growth control. d. The MIC is the lowest concentration of Compound X that produces a ≥50% reduction in growth (OD) compared to the growth control.[8]

Conclusion

The path to discovering novel antifungal agents is challenging, but by grounding our screening efforts in robust, standardized methodologies, we can build the confidence needed to advance promising compounds. For novel heterocyclic molecules, a deep understanding of how factors like solubility, inoculum preparation, and assay endpoints affect results is not just academic—it is essential for generating reproducible data. By adopting the principles and protocols outlined in this guide, researchers can mitigate variability, ensure the integrity of their findings, and ultimately accelerate the development of the next generation of antifungal therapies.

References

  • CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. CLSI document M44-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2009. [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • EUCAST. Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Rodriguez-Tudela, J. L., et al. "Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology." Medical Mycology, Oxford Academic. [Link]

  • Pfaller, M. A., and D. J. Diekema. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, vol. 20, no. 2, 2007, pp. 205-23. [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Wayne, PA: Clinical and Laboratory Standards Institute; 2022. [Link]

  • CDC. Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention, 24 Apr. 2024. [Link]

  • Arendrup, M. C. "EUCAST breakpoints for antifungals." Drugs, vol. 70, no. 1, 2010, pp. 1-10. [Link]

  • Alves, V. S., et al. "Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds." Journal of Visualized Experiments, no. 132, 2018, e56933. [Link]

  • Berkow, E. L., et al. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, vol. 33, no. 3, 2020, e00069-19. [Link]

  • Arendrup, Maiken Cavling. EUCAST breakpoints for antifungals. [Link]

  • Scorzoni, L., et al. "Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI)." Mycoses, vol. 60, no. 1, 2017, pp. 4-15. [Link]

  • Pierce, C. G., et al. "Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms." Antimicrobial Agents and Chemotherapy, vol. 52, no. 12, 2008, pp. 4333-41. [Link]

  • Arikan, S. "Current status of antifungal susceptibility testing methods." Medical Mycology, vol. 45, no. 7, 2007, pp. 569-87. [Link]

  • Arendrup, Maiken Cavling. EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Marin-Merino, C., et al. "Susceptibility Testing of Fungi to Antifungal Drugs." Journal of Fungi, vol. 4, no. 3, 2018, p. 106. [Link]

  • de Oliveira, A. R., et al. "Unraveling the complexities of antifungal susceptibility testing in Candida spp.: Insights from design of experiments." Analytical Biochemistry, vol. 696, 2024, p. 115675. [Link]

  • Wattier, R. L., et al. "A Practical Guide to Antifungal Susceptibility Testing." Current Fungal Infection Reports, vol. 14, no. 4, 2020, pp. 417-26. [Link]

  • Shahina, Z., et al. "A Simple and Reproducible Stereomicroscopic Method to Assess Fungal Biofilms: Application to Antifungal Susceptibility Testing." Bio-protocol, vol. 13, no. 13, 2023, e4719. [Link]

  • Macreadie, I. G., and P. R. Macreadie. "Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds." Expert Opinion on Drug Discovery, vol. 15, no. 6, 2020, pp. 635-44. [Link]

  • Rex, J. H., et al. "Antifungal Susceptibility Testing: Practical Aspects and Current Challenges." Clinical Microbiology Reviews, vol. 14, no. 4, 2001, pp. 643-58. [Link]

  • Creative Biolabs. Fungal Biofilm Susceptibility Test Service. [Link]

  • Kumar, L., et al. "A Review on Solubility Enhancement of Antifungal Drugs." Scilit. [Link]

  • Ramage, G., et al. "Fungal Biofilm Resistance." International Journal of Microbiology, vol. 2012, 2012, p. 528521. [Link]

  • Pfaller, M. A., et al. "Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents." Journal of Clinical Microbiology, vol. 38, no. 9, 2000, pp. 3448-52. [Link]

  • Kumar, L., et al. A Review on Solubility Enhancement of Antifungal Drugs. ResearchGate. [Link]

  • Di Pilato, V., et al. "Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form." Microorganisms, vol. 12, no. 1, 2024, p. 153. [Link]

  • Doern, G. V. Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate. [Link]

  • Tahlan, S., et al. "Recent research frontiers of heterocycles as antifungal Agents: Insights from the past five years." European Journal of Medicinal Chemistry, vol. 288, 2025, p. 117801. [Link]

  • Vallieres, C., et al. "A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study." Antimicrobial Agents and Chemotherapy, 2023. [Link]

  • Ahmad, S., et al. "Target shortage and less explored multiple targeting: hurdles in the development of novel antifungals but overcome/addressed effectively through structural bioinformatics." Briefings in Bioinformatics, vol. 22, no. 5, 2021, bbaa343. [Link]

  • Zhang, Y., et al. "Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections." Frontiers in Microbiology, vol. 13, 2022, p. 863239. [Link]

  • Wang, Y., et al. "Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi." Molecules, vol. 29, no. 13, 2024, p. 3025. [Link]

  • Rocha, L. O., et al. "A One Health Perspective on Aspergillus fumigatus in Brazilian Dry Foods: High Genetic Diversity and Azole Susceptibility." Journal of Fungi, vol. 10, no. 7, 2024, p. 504. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Hazard Profile and Risk Assessment: An Evidence-Based Approach Understanding the potential hazards of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is the foundation of its safe management. This assessment i...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is the foundation of its safe management. This assessment is based on the known toxicological profiles of its constituent chemical families.

  • 1,3,4-Thiadiazole Derivatives: Compounds containing the thiadiazole ring are known to exhibit a wide range of biological activities and can be toxic.[5][6] Upon combustion, they may release toxic fumes of sulfur and nitrogen oxides.[4] Therefore, incineration in a licensed facility is a primary disposal route.

  • Pyrrolidinone Derivatives: The pyrrolidinone moiety can act as an irritant to the skin, eyes, and respiratory tract.[4][7] Some pyrrolidinone-based compounds are classified as hazardous.[7][8]

  • Amino and Phenyl Groups: These functional groups can also contribute to the overall toxicological profile of the molecule.

Based on this analysis, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one must be treated as hazardous waste .[5][9][10] Disposal into sanitary sewers or regular trash is strictly prohibited.[5]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryInferred RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.[11][12]Avoid generating dust. Handle in a well-ventilated area or chemical fume hood.[5] Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Expected to be an irritant.[4]Wear chemical-resistant gloves and a lab coat.[5][13]
Serious Eye Damage/Irritation Expected to be a serious irritant.[4][8]Wear chemical safety goggles.[5][13]
Environmental Hazard Potentially toxic to aquatic life.[5]Do not release into the environment.[13] Collect all waste for proper disposal.
Hazardous Decomposition Products May emit toxic fumes of nitrogen and sulfur oxides upon combustion.[4]Incineration should only be performed by a licensed hazardous waste facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[14]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5][13]

  • Respiratory Protection: While generally not required under normal use with adequate ventilation, a NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[12]

An eyewash station and safety shower must be readily accessible in the work area.[5]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol ensures that all waste streams containing 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one are managed safely and in compliance with regulations.

  • Solid Waste:

    • Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled hazardous waste container.[15]

    • The container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.[9][10]

  • Liquid Waste:

    • Collect all solutions containing the compound and any solvent rinsates into a designated liquid hazardous waste container.[5]

    • Do not mix with incompatible waste streams. For example, keep acidic waste separate from basic waste and organic solvents separate from aqueous solutions unless part of a specific neutralization procedure.[9][15]

  • Sharps Waste:

    • Any chemically contaminated sharps (e.g., needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[15]

Proper labeling is a critical regulatory requirement and essential for safe handling.

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[16]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one".

    • An accurate list of all constituents in the container, including solvents.

    • The approximate percentage of each component.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Empty containers that held the compound must also be managed as hazardous waste until properly decontaminated.[5]

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining chemical residue.[5]

  • Collect Rinsate: Crucially, collect all rinsate as liquid hazardous waste.[5] Do not dispose of the rinsate down the drain.[5]

  • Deface Label: After triple-rinsing, completely remove or deface the original product label.[9]

  • Final Disposal: The rinsed and dried container can then typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[9] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Satellite Accumulation Areas (SAA): Store hazardous waste containers in a designated SAA at or near the point of generation.[5][16]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a plastic tub or bin) to contain any potential leaks or spills.[9][16]

  • Container Integrity: Keep waste containers closed at all times, except when adding waste.[9]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the full or dated hazardous waste containers.[5][10] Do not attempt to transport or dispose of the waste yourself.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area and alert others.

  • Control Ignition Sources: If flammable solvents are involved, eliminate all sources of ignition.

  • PPE: Don the appropriate PPE before attempting to clean up any spill.

  • Containment: For small spills of solid material, carefully sweep it up and place it in the designated solid hazardous waste container.[13] For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[7][17]

  • Cleanup: Place the absorbent material into the solid hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one waste.

DisposalWorkflow Disposal Workflow for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_final Final Disposal start Waste Generated (Solid, Liquid, Sharps) ppe Don Appropriate PPE start->ppe segregate Segregate Waste Type ppe->segregate solid_container Place in Labeled Solid Hazardous Waste Container segregate->solid_container Solid or Contaminated Debris liquid_container Place in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid sharps_container Place in Labeled Puncture-Proof Sharps Container segregate->sharps_container Sharps store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa secondary_containment Store in Secondary Containment liquid_container->secondary_containment secondary_containment->store_saa sharps_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs

Sources

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